molecular formula C6H14ClNO B1313357 4-methoxypiperidine Hydrochloride CAS No. 4045-25-4

4-methoxypiperidine Hydrochloride

Cat. No.: B1313357
CAS No.: 4045-25-4
M. Wt: 151.63 g/mol
InChI Key: DMFJRRMECZFOKR-UHFFFAOYSA-N
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Description

4-methoxypiperidine Hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFJRRMECZFOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468274
Record name 4-methoxypiperidine Hydrochloride
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Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4045-25-4
Record name 4-methoxypiperidine Hydrochloride
Source EPA DSSTox
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Record name 4-Methoxypiperidine hydrochloride
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Foundational & Exploratory

In-Depth Technical Guide to 4-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypiperidine hydrochloride (CAS No. 4045-25-4) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its piperidine scaffold is a common motif in a vast array of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its utility in the development of novel therapeutics.

Chemical and Physical Properties

This compound is an off-white to light yellow solid at room temperature.[1] It is the hydrochloride salt of 4-methoxypiperidine, which enhances its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4045-25-4[1]
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol [1]
Appearance Off-white to light yellow solid[1]
Melting Point 137.5-139.5 °C[2]
Boiling Point Not available
Solubility Soluble in water[3]
Storage Conditions Store at 0-8 °C, sealed in a dry environment[1][2]

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the methylation of a suitable precursor, such as 4-hydroxypiperidine, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis from 1-Boc-4-methoxypiperidine

A frequently employed laboratory-scale synthesis involves the deprotection of a Boc-protected 4-methoxypiperidine precursor.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure:

  • To a stirred solution of 1-Boc-4-methoxypiperidine (1 equivalent) in 1,4-dioxane, add a 4M solution of hydrogen chloride in 1,4-dioxane (excess) at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours.

  • Warm the reaction to room temperature (23 °C) and continue stirring.

  • Remove the solvent under reduced pressure.

  • Wash the resulting residue with anhydrous ether and dry under vacuum to yield this compound.[2]

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the methoxy group protons, the proton on the carbon bearing the methoxy group, and the protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the methoxy carbon, the carbon attached to the methoxy group, and the carbons of the piperidine ring.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorbances for N-H stretching (of the protonated amine), C-H stretching, and C-O stretching.

Biological Activity and Applications in Drug Discovery

The 4-methoxypiperidine moiety is a valuable pharmacophore in the design of centrally active agents due to its ability to impart favorable physicochemical properties, such as improved brain penetration. Derivatives of 4-methoxypiperidine have been investigated for their activity at various G-protein coupled receptors (GPCRs) and transporters.

Potential Signaling Pathways and Molecular Targets

Based on the activities of related piperidine-containing compounds, derivatives of 4-methoxypiperidine could potentially modulate several key signaling pathways in the central nervous system.

Potential Signaling Pathways of 4-Methoxypiperidine Derivatives DAT Dopamine Transporter (DAT) CHT Choline Transporter (CHT) D2R_pre Dopamine D2 Receptor (Presynaptic) Opioid_R μ-Opioid Receptor H3R Histamine H3 Receptor Sigma1R Sigma-1 Receptor Derivative 4-Methoxypiperidine Derivative Derivative->DAT Inhibition Derivative->CHT Inhibition Derivative->D2R_pre Modulation Derivative->Opioid_R Modulation Derivative->H3R Antagonism Derivative->Sigma1R Binding

Figure 2: Potential molecular targets and signaling pathways for 4-methoxypiperidine derivatives.
  • Dopaminergic System: The piperidine scaffold is present in numerous dopamine transporter (DAT) inhibitors. By blocking the reuptake of dopamine, these compounds can elevate synaptic dopamine levels, a mechanism relevant to the treatment of ADHD and depression.

  • Cholinergic System: Derivatives of 4-methoxypiperidine have been explored as inhibitors of the presynaptic choline transporter (CHT).[4] Inhibition of CHT can modulate the synthesis of acetylcholine, a neurotransmitter crucial for cognitive function.

  • Opioid Receptors: The 4-anilidopiperidine core, a related structure, is the basis for potent μ-opioid receptor agonists like fentanyl.[5] Modifications of the 4-substituent on the piperidine ring can influence receptor affinity and selectivity.

  • Histamine Receptors: 4-Oxypiperidine ethers have been identified as antagonists of the histamine H3 receptor, a target for the treatment of cognitive disorders and other CNS conditions.[6]

  • Sigma Receptors: Piperidine derivatives have also been developed as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[7]

Safety and Handling

This compound is an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area or a fume hood.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[8]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel, biologically active compounds. Its favorable physicochemical properties and the established importance of the piperidine scaffold in CNS-active drugs make it a compound of significant interest to researchers in medicinal chemistry and drug development. Further exploration of derivatives based on this core structure is likely to yield new therapeutic agents for a range of neurological and psychiatric disorders.

References

4-methoxypiperidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthesis of 4-methoxypiperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents.

Core Physicochemical Data

This compound is a white to off-white solid chemical compound.[1] It serves as a versatile building block in medicinal chemistry, particularly in the synthesis of analgesics and antidepressants.[1] Its hydrochloride salt form enhances solubility and bioavailability, making it a valuable component in drug formulation.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₁₃NO·HCl[1][2]
C₆H₁₄ClNO[3][4]
Molecular Weight 151.64 g/mol [1]
151.63 g/mol [2][3][5]
CAS Number 4045-25-4[1][2]
Appearance Off-white to light yellow solid[1]
Purity ≥ 98% (by NMR)[1]
Storage Conditions 0-8 °C[1]

Synthesis Protocol

A common method for the synthesis of this compound involves the deprotection of a protected piperidine derivative. The following protocol is a representative example.

Step 1: Deprotection of 1-Boc-4-methoxypiperidine

  • To a stirred solution of 1-Boc-4-methoxypiperidine (1 equivalent) in 1,4-dioxane, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (excess) at 0°C.

  • Maintain the reaction mixture at 0°C and continue stirring for 2 hours.

  • After 2 hours, allow the reaction to warm to room temperature (23°C).

  • Evaporate the organic solvent under reduced pressure.

  • Wash the resulting residue with dry diethyl ether.

  • Dry the solid product under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary method.[1]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from its Boc-protected precursor.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product Boc_Piperidine 1-Boc-4-methoxypiperidine Reaction Stirring at 0°C, then 23°C Boc_Piperidine->Reaction HCl_Dioxane 4M HCl in 1,4-Dioxane HCl_Dioxane->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Deprotection Washing Washing with Diethyl Ether Evaporation->Washing Drying Drying under Vacuum Washing->Drying Final_Product 4-Methoxypiperidine Hydrochloride Drying->Final_Product Isolation

References

A Researcher's Guide to the Solubility of 4-Methoxypiperidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-methoxypiperidine hydrochloride in organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document establishes a robust predictive framework based on fundamental chemical principles and solubility data of analogous piperidine hydrochloride salts. It is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to effectively utilize this compound in their work. The guide delves into the molecular determinants of solubility, offers a qualitative and predictive solubility profile, and provides a detailed, self-validating experimental protocol for accurate solubility determination.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its piperidine core is a common scaffold in a multitude of bioactive molecules, and the 4-methoxy substitution can influence properties such as lipophilicity and metabolic stability. As a hydrochloride salt, it is designed for enhanced solubility and bioavailability, making it a valuable intermediate in the synthesis of novel therapeutic agents, including analgesics and antidepressants.[1]

A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, reaction optimization, and formulation development. This guide will provide the foundational knowledge to predict and experimentally verify the solubility of this important compound.

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound like this compound in an organic solvent is governed by a thermodynamic balance between the energy required to break apart the crystal lattice and the energy released when the resulting ions are solvated by the solvent molecules.[2] This interplay is primarily influenced by three key factors:

  • Crystal Lattice Energy: This is the energy that holds the 4-methoxypiperidinium cations and chloride anions together in a solid, crystalline structure.[2] For the salt to dissolve, the solvent's interaction with the ions must overcome this energy.[2] The magnitude of the lattice energy is influenced by the size of the ions and the strength of the electrostatic interactions between them.[3]

  • Solvation Energy: This is the energy released when solvent molecules arrange themselves around the individual ions. The nature of the solvent is critical here. Polar solvents, which have a significant dipole moment, are more effective at solvating ions.

  • Solvent-Solvent Interactions: The solvent's own internal structure, maintained by intermolecular forces, must be disrupted to create cavities for the solute ions.

For dissolution to be favorable, the solvation energy must be comparable to or greater than the crystal lattice energy.

The Role of the Solvent

The choice of solvent is the most critical factor in determining the solubility of an ionic salt. Key solvent properties include:

  • Polarity and Dielectric Constant: Polar solvents are generally better at dissolving ionic compounds. The dielectric constant of a solvent is a measure of its ability to reduce the electrostatic force between charged particles. Solvents with high dielectric constants are more effective at shielding the ions from each other, thus favoring dissolution.

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols like methanol and ethanol) can act as hydrogen bond donors, which allows them to strongly solvate the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) are excellent hydrogen bond acceptors and can effectively solvate the 4-methoxypiperidinium cation.

  • "Like Dissolves Like": This principle suggests that polar solutes will dissolve in polar solvents, and non-polar solutes in non-polar solvents. As an ionic salt, this compound is highly polar.

The following diagram illustrates the key factors influencing the dissolution of this compound.

G cluster_solid Solid Crystal Lattice cluster_solution Solution cluster_factors Influential Factors Lattice 4-Methoxypiperidine HCl (Crystal Form) SolvatedIons Solvated 4-Methoxypiperidinium Cation & Solvated Chloride Anion Lattice->SolvatedIons SolvatedIons->Lattice SolventPolarity Solvent Polarity (Dielectric Constant) SolventPolarity->SolvatedIons Favors H_Bonding Hydrogen Bonding H_Bonding->SolvatedIons Favors LatticeEnergy Crystal Lattice Energy LatticeEnergy->Lattice Stabilizes

Caption: Factors governing the solubility equilibrium of this compound.

Predicted Solubility Profile

While precise quantitative data for this compound is scarce, a qualitative and predictive solubility profile can be constructed based on the principles outlined above and by analogy to other simple amine hydrochlorides.[4][5]

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticHighExcellent hydrogen bonding and high dielectric constant effectively solvate both the cation and anion.
MethanolPolar ProticHighGood hydrogen bond donor and acceptor capabilities and a relatively high dielectric constant.
EthanolPolar ProticModerate to HighSimilar to methanol but with a slightly lower dielectric constant due to the larger alkyl chain.
Dimethyl Sulfoxide (DMSO)Polar AproticHighHighly polar with a high dielectric constant; an excellent hydrogen bond acceptor to solvate the cation.[6][7][8]
N,N-Dimethylformamide (DMF)Polar AproticModerate to HighA polar aprotic solvent capable of solvating cations effectively.
AcetonitrilePolar AproticLow to ModeratePolar, but with a lower dielectric constant and weaker solvating power for ions compared to DMSO or DMF.
Dichloromethane (DCM)Non-polarLow to Very LowLow polarity and dielectric constant are insufficient to overcome the crystal lattice energy.[9]
ChloroformNon-polarLow to Very LowSimilar to DCM, with low polarity.
Ethyl AcetateModerately Polar AproticLowModerate polarity is generally not sufficient to dissolve ionic salts.
AcetonePolar AproticLowWhile polar, its ability to stabilize separated ions is limited.
Tetrahydrofuran (THF)Moderately Polar AproticLow to Very LowLower polarity and dielectric constant make it a poor solvent for ionic salts.
TolueneNon-polarVery Low / InsolubleAromatic, non-polar solvent with no ability to solvate ions.
HexanesNon-polarVery Low / InsolubleAliphatic, non-polar solvent, incapable of dissolving ionic compounds.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the equilibrium solubility of this compound in an organic solvent.

Principle

This method is based on the preparation of a saturated solution in equilibrium with an excess of the solid solute. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined analytically.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature shaker or water bath

  • Syringes

  • Chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The goal is to ensure undissolved solid remains after equilibration. A starting point could be to add 50-100 mg of the solid to 1-2 mL of the solvent.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

    • Accurately weigh the filtered aliquot or dilute it to a known volume with an appropriate solvent. This dilution may be necessary to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the prepared sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility based on the measured concentration and any dilution factors.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and report the temperature at which the measurement was made.

The following diagram outlines the experimental workflow for determining solubility.

G A 1. Add Excess Solid to Solvent in Vial B 2. Equilibrate (e.g., 24-48h at 25°C) with Agitation A->B C 3. Settle Undissolved Solid B->C D 4. Withdraw Supernatant with Syringe C->D E 5. Filter with 0.22µm Syringe Filter D->E F 6. Dilute Sample to Known Volume E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G H 8. Calculate and Report Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for the determination of equilibrium solubility.

Conclusion

This compound, as a polar ionic salt, is predicted to exhibit high solubility in polar protic solvents like water and methanol, and polar aprotic solvents such as DMSO. Its solubility is expected to be significantly lower in non-polar organic solvents. This behavior is dictated by the fundamental principles of crystal lattice energy and solvation energy. For applications requiring precise solubility data, the provided experimental protocol offers a robust and reliable method for its determination. This guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection and facilitating the successful application of this compound in pharmaceutical research and development.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxypiperidine Hydrochloride from 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a robust and widely applicable method for the synthesis of 4-methoxypiperidine hydrochloride, a valuable building block in medicinal chemistry and pharmaceutical development.[1] The synthesis commences with the readily available starting material, 4-hydroxypiperidine, and proceeds through a protected intermediate to ensure regioselective methylation, culminating in the desired hydrochloride salt.

The described synthetic strategy involves three key stages:

  • Nitrogen Protection: The secondary amine of 4-hydroxypiperidine is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent N-methylation in the subsequent step. This is crucial for achieving high selectivity for the desired O-alkylation.[2]

  • O-Methylation: The core transformation is accomplished via a Williamson ether synthesis.[3][4] The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent like methyl iodide (CH₃I).[5][6]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the final product, this compound, in a single, efficient step.[7]

This guide presents detailed experimental protocols, summarizes quantitative data in tabular format, and includes process diagrams to facilitate a thorough understanding of the synthetic workflow.

I. Overall Synthetic Pathway

The multi-step synthesis transforms 4-hydroxypiperidine into its 4-methoxy hydrochloride derivative. The pathway is designed to control selectivity and achieve high purity in the final product.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation (Williamson Ether Synthesis) cluster_2 Step 3: Deprotection & Salt Formation A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)₂O, K₂CO₃ Methanol, Reflux C N-Boc-4-methoxypiperidine B->C 1) NaH, DMF, 0°C 2) Methyl Iodide, RT D 4-Methoxypiperidine Hydrochloride C->D HCl in 1,4-Dioxane Room Temperature

Caption: Chemical reaction pathway for the synthesis of 4-methoxypiperidine HCl.

II. Data Presentation

The following tables summarize the materials required for the synthesis and the expected outcomes for each step, based on typical laboratory-scale reactions.

Table 1: Reagents and Materials per Synthetic Step

Step Reactant Reagents Solvent(s)
1. N-Protection 4-Hydroxypiperidine (1.0 eq.) Di-tert-butyl dicarbonate (1.1 eq.), Potassium Carbonate (1.5 eq.) Methanol
2. O-Methylation N-Boc-4-hydroxypiperidine (1.0 eq.) Sodium Hydride (60% in oil, 1.5 eq.), Methyl Iodide (1.5 eq.) Dimethylformamide (DMF)

| 3. Deprotection | N-Boc-4-methoxypiperidine (1.0 eq.) | 4M HCl in 1,4-Dioxane | 1,4-Dioxane |

Table 2: Typical Yields and Product Specifications

Step Product Physical Form Typical Yield Purity (NMR/GC)
1 N-Boc-4-hydroxypiperidine White Crystalline Solid 90-98% >98%
2 N-Boc-4-methoxypiperidine Colorless Oil 85-95% >97%

| 3 | this compound | Off-white to Light Yellow Solid | 95-99% | ≥98%[1] |

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis.

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

This procedure protects the piperidine nitrogen to prevent side reactions.[8]

  • To a round-bottom flask, add 4-hydroxypiperidine (e.g., 10.1 g, 100 mmol), methanol (150 mL), and potassium carbonate (20.7 g, 150 mmol).

  • Stir the suspension at room temperature (20-25°C).

  • Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a white solid.

Step 2: Synthesis of N-Boc-4-methoxypiperidine (Williamson Ether Synthesis)

This key step forms the ether linkage through an Sₙ2 reaction.[9][10]

  • In a dry, nitrogen-purged round-bottom flask, suspend sodium hydride (60% dispersion in mineral oil, e.g., 6.0 g, 150 mmol) in anhydrous dimethylformamide (DMF, 100 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve N-Boc-4-hydroxypiperidine (20.1 g, 100 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Add methyl iodide (21.3 g, 150 mmol) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding ice-cold water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of this compound

This final step removes the protecting group and forms the desired hydrochloride salt.[7]

  • Dissolve N-Boc-4-methoxypiperidine (e.g., 21.5 g, 100 mmol) in a minimal amount of an appropriate solvent like ethyl acetate or methanol (50 mL).

  • Add a saturated solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution, 50 mL, 200 mmol) to the stirred solution at room temperature.

  • Stir the reaction for 2-4 hours. The product will typically precipitate as a white or off-white solid.

  • Monitor the reaction for completion by TLC.

  • Upon completion, filter the resulting suspension to collect the solid product.

  • Wash the solid with cold diethyl ether or ethyl acetate to remove any soluble impurities.

  • Dry the product under vacuum to afford this compound.

IV. Experimental Workflow Visualization

The logical flow of the experimental procedure, from starting materials to the final isolated product, is outlined below.

G start Start: 4-Hydroxypiperidine step1 Step 1: N-Protection (Boc Anhydride) start->step1 workup1 Filtration & Concentration step1->workup1 step2 Step 2: O-Methylation (NaH, CH₃I) workup1->step2 workup2 Quench & Aqueous Work-up (Extraction) step2->workup2 purify2 Purification (Chromatography) workup2->purify2 step3 Step 3: Deprotection & Salt Formation (HCl in Dioxane) purify2->step3 isolation Filtration & Drying step3->isolation end End Product: 4-Methoxypiperidine HCl isolation->end

Caption: A flowchart of the experimental workflow for the synthesis process.

References

Spectral Data Analysis of 4-Methoxypiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-methoxypiperidine hydrochloride (CAS RN: 4045-25-4), a key intermediate in pharmaceutical synthesis.[1] Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this guide combines available data for the free base with predicted and representative data for the hydrochloride salt, based on established spectroscopic principles and data from analogous compounds.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms 4-Methoxy-piperidine HCl
CAS Number 4045-25-4
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol [2][3]
Appearance White to off-white solid

Mass Spectrometry (MS)

Mass spectrometry of the free base, 4-methoxypiperidine, typically shows a protonated molecular ion ([M+H]+) at an m/z of 116.[4] For the hydrochloride salt, under appropriate ionization conditions (e.g., electrospray ionization), the primary observation would be the detection of the free base after the loss of HCl.

Table 1: Mass Spectrometry Data

Ionm/z (expected)Notes
[C6H13NO + H]+116Corresponds to the protonated free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

Solvent: D₂O

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6 - 3.8m1HH-4
~3.4 - 3.6m2HH-2e, H-6e
~3.3s3H-OCH₃
~3.0 - 3.2m2HH-2a, H-6a
~2.1 - 2.3m2HH-3e, H-5e
~1.8 - 2.0m2HH-3a, H-5a

Table 3: Predicted ¹³C NMR Spectral Data

Solvent: D₂O

Chemical Shift (ppm)Assignment
~75C-4
~55-OCH₃
~45C-2, C-6
~30C-3, C-5

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, C-O, and C-H bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2800-3000StrongN-H stretch (amine salt)
2950-2850Medium-StrongC-H stretch (aliphatic)
1580-1650MediumN-H bend
1450-1470MediumC-H bend
1080-1150StrongC-O stretch (ether)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of 4-Methoxypiperidine HCl Purification Purification Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report Generation Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for the Synthesis and Spectral Characterization of this compound.

References

The Rising Profile of 4-Methoxypiperidine Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – The 4-methoxypiperidine scaffold is emerging as a privileged structure in medicinal chemistry, with a growing body of research highlighting the diverse biological activities of its derivatives. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this versatile class of compounds. The focus will be on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides that have shown potent and selective inhibitory activity against the presynaptic choline transporter (CHT), a critical protein in cholinergic signaling.

Core Structure and Biological Significance

The 4-methoxypiperidine moiety serves as a crucial building block in the design of novel therapeutic agents. Its structural features can influence key drug-like properties such as solubility, bioavailability, and metabolic stability.[1] Derivatives of the broader piperidine class have been investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and acetylcholinesterase inhibitory effects.[2][3][4][5][6]

Case Study: 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides as Choline Transporter Inhibitors

A significant recent development in the field is the identification of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent inhibitors of the high-affinity choline transporter (CHT).[7][8] CHT is responsible for the uptake of choline into presynaptic neurons, a rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh). Dysregulation of cholinergic signaling is implicated in a variety of neurological and psychiatric disorders, making CHT an attractive therapeutic target.

Quantitative Structure-Activity Relationship (SAR) Data

Iterative medicinal chemistry efforts have led to the exploration of the structure-activity relationships around this novel scaffold. The following tables summarize the in vitro inhibitory activity (IC50) of key derivatives against the human choline transporter.

Table 1: SAR of the Amide Moiety in 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides [7]

CompoundR Group (Amide)IC50 (µM) at 100 nM CholineIC50 (µM) at 10 µM Choline
10aPhenyl1.1 ± 0.11.1 ± 0.1
10b4-Fluorophenyl0.83 ± 0.070.91 ± 0.08
10c4-Chlorophenyl0.65 ± 0.060.72 ± 0.06
10d4-Bromophenyl0.59 ± 0.050.68 ± 0.05
10e4-Trifluoromethylphenyl0.45 ± 0.040.51 ± 0.04
10f4-Methylphenyl1.3 ± 0.11.4 ± 0.1
10g4-Methoxyphenyl1.5 ± 0.11.6 ± 0.1
10h2-Pyridyl0.29 ± 0.030.35 ± 0.03
10i3-Pyridyl0.42 ± 0.040.48 ± 0.04
10j4-Pyridyl0.51 ± 0.050.58 ± 0.05
10k2-Thienyl0.38 ± 0.030.44 ± 0.04
10l3-Thienyl0.62 ± 0.060.70 ± 0.06
10m (ML352) 2-Pyrimidinyl 0.18 ± 0.02 0.22 ± 0.02

Table 2: SAR of the 3-Oxy-piperidine Moiety [7]

CompoundR' Group (at Piperidine Nitrogen)IC50 (µM) at 100 nM CholineIC50 (µM) at 10 µM Choline
10mIsopropyl0.18 ± 0.020.22 ± 0.02
10nCyclohexyl> 10> 10
10oCyclopentyl> 10> 10
10p(2-Piperidin-1-yl)ethoxy0.76 ± 0.070.53 ± 0.05
10q2-Morpholinoethoxy6.12 ± 0.51.77 ± 0.15

Experimental Protocols

The synthesis and biological evaluation of these compounds followed established methodologies.

General Synthetic Procedure for 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides

The synthesis commenced with the commercially available 3-hydroxy-4-methoxybenzoic acid.[7] This starting material was subjected to a HATU-mediated coupling reaction with the desired amine to form the corresponding amide. The resulting intermediate then underwent a Mitsunobu reaction with a suitably protected 4-hydroxypiperidine derivative, followed by deprotection to yield the final products.

G A 3-Hydroxy-4-methoxybenzoic acid C HATU Coupling A->C B Amine (R-NH2) B->C D Amide Intermediate C->D F Mitsunobu Reaction D->F E Protected 4-Hydroxypiperidine E->F G Protected Final Compound F->G H Deprotection G->H I Final 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide H->I

Synthetic Workflow for 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides
In Vitro Choline Transporter Inhibition Assay

The inhibitory activity of the synthesized compounds against the human choline transporter was assessed using a radioligand uptake assay in HEK293 cells stably expressing the transporter.

G A HEK293 cells expressing human CHT B Incubate with test compound A->B C Add [3H]-choline B->C D Incubate to allow uptake C->D E Wash cells to remove unincorporated [3H]-choline D->E F Lyse cells E->F G Measure radioactivity using scintillation counting F->G H Calculate % inhibition and IC50 G->H

Workflow for the In Vitro CHT Inhibition Assay

Mechanism of Action: Inhibition of Cholinergic Neurotransmission

The lead compound, ML352 (10m), acts as a potent and selective inhibitor of the presynaptic choline transporter.[7] By blocking the reuptake of choline, these derivatives limit the synthesis of acetylcholine, thereby modulating cholinergic neurotransmission. This mechanism of action holds therapeutic potential for a range of neurological and psychiatric conditions.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CHT Choline Transporter (CHT) ACh_synthesis Acetylcholine (ACh) Synthesis CHT->ACh_synthesis Choline_uptake Choline Choline_uptake->CHT ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh Choline Choline AChE AChE ACh->AChE AChR ACh Receptor ACh->AChR AChE->Choline Signal Signal Transduction AChR->Signal Inhibitor 4-Methoxypiperidine Derivative Inhibitor->CHT Inhibition

Inhibition of Cholinergic Signaling by 4-Methoxypiperidine Derivatives

Conclusion

Derivatives of 4-methoxypiperidine represent a promising class of compounds with significant potential for the development of novel therapeutics. The detailed structure-activity relationship and potent inhibitory activity of 4-methoxy-3-(piperidin-4-yl)oxy benzamides against the choline transporter underscore the value of this scaffold in targeting challenging neurological and psychiatric disorders. Further research into the optimization of these compounds and exploration of their in vivo efficacy is warranted.

References

4-methoxypiperidine hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 4-Methoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 4045-25-4), a versatile building block in pharmaceutical and chemical synthesis.[1] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential effects before handling. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3] It is also harmful if swallowed or inhaled.[3]

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatementCitations
Hazard H302Harmful if swallowed.[3]
H315Causes skin irritation.[2][3]
H319Causes serious eye irritation.[2][3]
H332Harmful if inhaled.[3]
H335May cause respiratory irritation.[2][3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
P264Wash skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[3]
P271Use only outdoors or in a well-ventilated area.[2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[2][3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P312Call a POISON CENTER or doctor if you feel unwell.[2]
P405Store locked up.[2][3]
P501Dispose of contents/container to an approved waste disposal plant.[2][3]

Physical and Chemical Properties

Understanding the physical properties of a chemical is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 4045-25-4[1][2][3]
Molecular Formula C₆H₁₄ClNO or C₆H₁₃NO·HCl[1][2]
Molecular Weight 151.63 g/mol or 151.64 g/mol [1][2]
Appearance Off-white to light yellow solid.[1]
Purity ≥ 95-98%[1][2]
Storage Conditions Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage at 0-8 °C.[1][2][3]

Experimental Protocols: Safe Handling and Emergency Procedures

A systematic approach to handling, from receipt to disposal, is essential.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure.[4] All PPE should be inspected before use.[5]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications/StandardsCitations
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Inspect gloves for integrity before each use.[4][5]
Skin and Body Protection Laboratory coat (long-sleeved, knee-length).Impermeable and close in the back.[4][6]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated.Ensure adequate general and local exhaust ventilation.[2][4]
Handling and Storage Protocol

Receiving and Storage:

  • Upon receipt, unpack containers wearing chemotherapy gloves.[6] Inspect containers for damage or leaks.

  • Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[2][3]

  • Store away from incompatible materials and foodstuff containers.[3] The storage area should be locked.[2][3]

Handling:

  • All handling should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

  • Ensure an eyewash station and safety shower are readily accessible.[2][4]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]

Disposal:

  • All waste containing this compound must be treated as hazardous waste.[4]

  • Collect waste in a clearly labeled, sealed container.[4]

  • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[2][3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always consult a physician and show them the Safety Data Sheet (SDS).[2]

Table 4: First Aid Protocols

Exposure RouteProtocolCitations
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[2][3]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Ensure complete irrigation by keeping eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[2]
Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear appropriate protective equipment as specified in Section 3.1. Ensure adequate ventilation.[2][3]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[2]

  • Cleaning Up: Use dry clean-up procedures to avoid generating dust.[3] Sweep up, vacuum, or absorb with inert material and place it into a suitable, labeled disposal container.[2][3] Wash the spill area with large amounts of water.[3]

Visualization of Safe Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_handling Handling Protocol (in Fume Hood) cluster_disposal Waste Management Receipt 1. Receipt of Chemical (Inspect for Damage) Storage 2. Secure Storage (Cool, Dry, Ventilated, Locked) Receipt->Storage Prep 3. Pre-Handling Check (Review SDS, Check PPE) Storage->Prep Donning 4. Don PPE (Gloves, Gown, Goggles) Prep->Donning Proceed to Handling Handling 5. Chemical Handling (Weighing, Reaction Setup) Donning->Handling Decon 6. Decontamination (Clean Glassware & Surfaces) Handling->Decon Emergency Spill or Exposure Event Handling->Emergency Potential Hazard Waste 7. Waste Collection (Segregated, Labeled Container) Decon->Waste Proceed to Disposal Doffing 8. Doff PPE (Proper Removal Technique) Waste->Doffing Disposal 9. Final Disposal (Via Approved Waste Plant) Doffing->Disposal FirstAid Refer to Table 4: First Aid Measures Emergency->FirstAid Follow First Aid Protocol

Caption: Workflow for Safe Handling of this compound.

References

Introduction: The Strategic Importance of 4-Methoxypiperidine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Commercial Availability and Application of 4-Methoxypiperidine Hydrochloride

This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. As a hydrochloride salt, it offers enhanced solubility and stability, making it a highly versatile and valuable building block for the synthesis of complex bioactive molecules.[1] The piperidine scaffold is a prevalent structural motif in many approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability and solubility. The addition of a methoxy group at the 4-position provides a key functional handle for chemists, allowing for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.

This guide provides a comprehensive overview of this compound, covering its commercial availability, synthesis, key applications in drug discovery, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals who require a technical understanding of this important synthetic intermediate.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various synthetic protocols.

PropertyValueSource(s)
CAS Number 4045-25-4[1][2][3][4]
Molecular Formula C₆H₁₃NO·HCl[1][2]
Molecular Weight 151.64 g/mol [1][4]
Appearance Off-white to light yellow solid[1]
Purity Typically ≥97% or ≥98% (NMR)[1][5]
Storage Conditions Store at 0-8 °C in a dry, cool, and well-ventilated place.[1][6]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-scale production needs. The compound is typically offered in various purities and quantities, allowing researchers to select the grade most appropriate for their specific application. When procuring this chemical, it is crucial to obtain the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

SupplierPurityAvailable Quantities
Chem-Impex ≥ 98% (NMR)Grams to bulk
Santa Cruz Biotechnology Not specifiedGrams
Apollo Scientific 97%1g, 5g, 25g, 100g, 500g
Thermo Scientific Chemicals 98+%Grams
Sigma-Aldrich Not specifiedInquire for availability

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathways: From Precursor to Product

The synthesis of this compound often begins with a more readily available precursor, N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, allowing for selective modification of the hydroxyl group. The hydroxyl group is then converted to a methoxy group, followed by the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt.

Illustrative Synthetic Workflow

G cluster_0 Step 1: Methylation cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-hydroxypiperidine C N-Boc-4-methoxypiperidine A->C Etherification B Methylating Agent (e.g., NaH, CH₃I) D N-Boc-4-methoxypiperidine F This compound D->F Acidic Cleavage E HCl in Dioxane

Caption: A two-step synthesis of this compound.

General Experimental Protocol

Causality Note: The following is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized based on the specific reagents and scale of the reaction.

  • Methylation of N-Boc-4-hydroxypiperidine:

    • Dissolve N-Boc-4-hydroxypiperidine in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the hydroxyl group. This step is critical to form the alkoxide, which is a potent nucleophile.

    • After stirring for a short period, add a methylating agent, such as methyl iodide (CH₃I), dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-methoxypiperidine.

  • Deprotection and Hydrochloride Salt Formation:

    • Dissolve the crude N-Boc-4-methoxypiperidine in a minimal amount of a suitable solvent, such as 1,4-dioxane or diethyl ether.

    • Add a solution of hydrochloric acid in 1,4-dioxane (typically 4M) at 0 °C.[7] The acidic conditions cleave the acid-labile Boc protecting group, liberating the secondary amine, which is then protonated by the excess HCl to form the stable hydrochloride salt.

    • Stir the reaction mixture at room temperature for a few hours.

    • The product, this compound, will often precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[1] Its utility stems from the desirable properties of the piperidine ring and the versatility of the methoxy group.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various therapeutic agents, particularly in the development of analgesics and antidepressants, where it can enhance therapeutic efficacy.[1][8]

  • Neuroscience Research: The compound is used in studies related to neurotransmitter systems, providing insights into brain function and potential treatments for neurological disorders.[1][9] The lipophilic nature of the piperidine ring can facilitate the penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs.

  • Agrochemicals: Beyond pharmaceuticals, it is also employed in the synthesis of agrochemicals and other specialty chemicals.[1]

Conceptual Role in Targeting G-Protein Coupled Receptors (GPCRs)

Many drugs containing the piperidine scaffold target GPCRs, a large family of receptors involved in numerous physiological processes. The piperidine ring often serves as a central scaffold to correctly orient other functional groups for optimal binding to the receptor.

G cluster_0 Cell Membrane GPCR GPCR Extracellular Intracellular G_Protein G-Protein GPCR:p2->G_Protein Activation Ligand Piperidine-based Drug Molecule Ligand->GPCR:p1 Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Response Cellular Response Effector->Response Signal Transduction

Caption: A simplified GPCR signaling pathway targeted by a piperidine-based drug.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound. The following information is a summary of common safety precautions and should be supplemented with a thorough review of the supplier-specific Safety Data Sheet (SDS).

  • Hazard Identification:

    • Causes serious eye irritation.[10]

    • Causes skin irritation.[7]

    • May be harmful if swallowed or inhaled.[5]

    • May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

    • Use in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Handling:

    • Avoid all personal contact, including inhalation.[10]

    • Do not eat, drink, or smoke when using this product.[10]

    • Wash hands thoroughly after handling.[10]

    • Keep containers securely sealed when not in use.[10]

  • Storage:

    • Store in a cool (0-8 °C), dry, and well-ventilated place.[1][6]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12] Waste is typically classified as hazardous.[6]

Conclusion

This compound is a commercially accessible and synthetically valuable building block with significant applications in drug discovery and chemical synthesis. Its favorable physicochemical properties and versatile reactivity make it an important tool for medicinal chemists aiming to develop novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its successful application in the laboratory.

References

Navigating the Stability of 4-Methoxypiperidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the stability and optimal storage conditions for 4-methoxypiperidine hydrochloride, a crucial building block in pharmaceutical and chemical synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential degradation pathways and recommended handling procedures to ensure the integrity of this versatile compound.

This compound (CAS No. 4045-25-4) is a key intermediate in the synthesis of a variety of bioactive molecules, including analgesics and antidepressants. Its hydrochloride salt form enhances solubility and bioavailability, making it a valuable component in drug formulation.[1] However, like many small molecule hydrochloride salts, its stability can be influenced by environmental factors such as temperature, humidity, and light. Understanding these sensitivities is paramount for maintaining its purity, efficacy, and safety in research and development.

Recommended Storage and Handling

To ensure the long-term stability of this compound, it is essential to adhere to the manufacturer's storage recommendations. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Protection from moisture and incompatible substances, such as strong oxidizing agents, is critical to prevent degradation.[2] For extended storage, maintaining a cool and dry environment is crucial.[2]

Key Handling Precautions:

  • Avoid contact with skin and eyes.

  • Prevent the formation and inhalation of dust.

  • Use in a well-ventilated area.

  • Keep away from sources of ignition.[2]

  • Store locked up.

Potential Degradation Pathways

While specific, quantitative stability data for this compound is not extensively available in public literature, an understanding of its potential degradation pathways can be inferred from the chemical properties of piperidine derivatives and hydrochloride salts. Forced degradation studies under various stress conditions are typically employed to elucidate these pathways.

Based on the general behavior of similar compounds, this compound may be susceptible to the following degradation mechanisms:

Degradation PathwayPotential Stress ConditionsLikely Degradation Products
Hydrolysis Acidic or basic conditions, presence of moistureRing-opening products, demethylation to form 4-hydroxypiperidine.
Oxidation Exposure to oxidizing agents (e.g., peroxides), atmospheric oxygen over timeN-oxide formation, ring-opening products.
Thermal Degradation High temperaturesComplex degradation products, potential for decomposition.
Photolytic Degradation Exposure to UV or visible lightRadical-mediated degradation, formation of various photoproducts.
Salt to Free Base Conversion High humidity, interaction with basic excipientsFormation of 4-methoxypiperidine free base.

It is important to note that the hydrochloride salt form generally offers greater stability compared to the free base by reducing the nucleophilicity of the nitrogen atom.

Potential Degradation Pathways of this compound A 4-Methoxypiperidine Hydrochloride B Hydrolysis (Acid/Base, Moisture) A->B C Oxidation (Oxidizing Agents, O2) A->C D Thermal Stress (High Temperature) A->D E Photolytic Stress (UV/Visible Light) A->E F Ring-Opened Products & 4-Hydroxypiperidine B->F G N-Oxide & Ring-Opened Products C->G H Complex Degradation Products D->H I Various Photoproducts E->I

Potential Degradation Pathways

Experimental Protocols for Stability Assessment: A Generalized Approach

To definitively determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is necessary. The following outlines a generalized experimental protocol based on common pharmaceutical industry practices.

Objective: To identify potential degradation products and establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for a specific duration.

    • Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., RP-HPLC with a C18 column and UV detection).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

    • The analytical method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.

    • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.

General Workflow for a Forced Degradation Study cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Degradation D->F E Photolytic Degradation E->F G HPLC Analysis F->G I Identification of Degradation Products G->I J Development of Stability- Indicating Method G->J H LC-MS / NMR for Structure Elucidation I->H

References

Physical and chemical properties of 4-methoxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methoxypiperidine hydrochloride. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document compiles essential data, including physical characteristics, spectral information, and computed properties, presented in a clear and accessible format. Furthermore, it outlines detailed experimental protocols for the characterization of this compound and includes a summary of a common synthetic route. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and key relationships, adhering to specified formatting guidelines.

Introduction

This compound is a versatile heterocyclic amine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its piperidine scaffold is a common motif in a wide array of bioactive molecules. The introduction of a methoxy group at the 4-position can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it a valuable intermediate in the synthesis of various therapeutic agents, including analgesics and antidepressants.[1] This guide aims to provide a detailed technical resource on its core properties to support research and development activities.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a piperidine ring with a methoxy group substituted at the fourth carbon atom, neutralized with hydrochloric acid.

Table 1: General Information and Identifiers

PropertyValue
IUPAC Name This compound
CAS Number 4045-25-4
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
MDL Number MFCD06800959
PubChem CID 11542813

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in chemical synthesis.

Table 2: Physical Properties

PropertyValueReference
Appearance White to off-white or light yellow solid/powder[2]
Melting Point 137.5-139.5 °C[2]
Solubility Information not explicitly available, but as a hydrochloride salt, it is expected to be soluble in water.
Storage Temperature Room Temperature, sealed in dry conditions. Some suppliers recommend 0-8 °C.[3]

Table 3: Computed Chemical Properties

PropertyValue
Topological Polar Surface Area (TPSA) 21.3 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Complexity 59.5
Covalently-Bonded Unit Count 2

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental techniques. The following sections detail the methodologies for key analytical experiments.

Melting Point Determination

The melting point is a crucial indicator of purity.[4]

  • Apparatus : Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.

  • Procedure :

    • Ensure the sample is a fine, dry powder. If necessary, crush any coarse crystals.[4]

    • Pack a small amount of the sample into a capillary tube to a height of 1-2 mm.[5][6]

    • Place the capillary tube in the heating block of the apparatus.

    • For an unknown sample, a rapid initial heating can determine an approximate melting range.[7]

    • For a precise measurement, heat the sample slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the expected melting point.[7]

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A pure compound will have a sharp melting point range of 0.5-1.0°C.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (1-2mm) B->C D Place in Apparatus C->D Insert Sample E Heat Slowly (2°C/min) D->E F Observe Melting E->F G Melting Point Data F->G Record Range

Melting Point Determination Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule.

  • Apparatus : NMR Spectrometer (e.g., 300 MHz or higher).

  • Procedure :

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[8][9]

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative ratios of protons.[8]

    • Analyze the chemical shifts, integration, and splitting patterns to elucidate the molecular structure.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Apparatus : FT-IR Spectrometer.

  • Procedure (Thin Solid Film Method) :

    • Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[3]

    • Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).[2][3]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Analyze the absorption bands to identify characteristic functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Apparatus : Mass Spectrometer with an Electron Ionization (EI) source.

  • Procedure (Electron Ionization) :

    • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[10][11] The sample is first vaporized.[12]

    • In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][12][13]

    • This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺·).[13]

    • The high energy of the electrons causes the molecular ion to fragment into smaller, characteristic ions.[10][11]

    • The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion, generating a mass spectrum. The resulting spectrum is analyzed for the molecular ion peak and the fragmentation pattern to confirm the structure.

Characterization_Logic cluster_techniques Analytical Techniques cluster_properties Determined Properties Compound 4-Methoxypiperidine HCl MP Melting Point Compound->MP NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Purity Purity & Identity MP->Purity Structure Proton Environment (Connectivity) NMR->Structure FuncGroups Functional Groups IR->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight

Logical Relationship of Analytical Techniques

Synthesis and Reactivity

Synthetic Route

A common method for the synthesis of this compound involves the methylation of 4-hydroxypiperidine followed by salt formation. A related, illustrative synthesis is the preparation of the free base, 4-methoxypiperidine, which can then be treated with HCl.

A general procedure for synthesizing 4-methoxypiperidine involves dissolving a precursor in methanol and using a palladium-carbon catalyst under a hydrogen atmosphere.[4] The resulting 4-methoxypiperidine is then reacted with hydrochloric acid to form the hydrochloride salt. For example, a solution of the free base in a solvent like 1,4-dioxane can be treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

Synthesis_Pathway Start 4-Hydroxypiperidine Intermediate 4-Methoxypiperidine (Free Base) Start->Intermediate Methylation Product 4-Methoxypiperidine Hydrochloride Intermediate->Product + HCl

Simplified Synthesis Pathway
Reactivity

This compound, as a secondary amine salt, exhibits reactivity typical of such compounds. The piperidine nitrogen is nucleophilic in its free base form. The hydrochloride salt is generally stable but will react with bases to liberate the free amine. The free amine can then participate in various reactions, such as N-alkylation, N-acylation, and Mannich reactions.[14][15] The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation and skin irritation. It is essential to handle this compound in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid breathing dust and prevent contact with skin and eyes. In case of spillage, use dry clean-up procedures to avoid generating dust.

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. This guide provides a consolidated resource of its characteristics, including tabulated data and detailed experimental protocols for its analysis. The information presented herein is intended to support researchers and scientists in the effective and safe utilization of this compound in their synthetic and drug development endeavors.

References

Mass spectrometry fragmentation pattern of 4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxypiperidine

Authored by a Senior Application Scientist

Introduction

4-Methoxypiperidine is a saturated heterocyclic amine with a methoxy substituent, a structural motif encountered in various biologically active compounds and pharmaceutical intermediates. Understanding its behavior under mass spectrometric analysis is crucial for its identification, structural elucidation, and quality control in research and drug development settings. This guide provides an in-depth analysis of the characteristic fragmentation patterns of 4-methoxypiperidine under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in the fundamental principles of mass spectrometry.

The molecular formula of 4-methoxypiperidine is C₆H₁₃NO, with a monoisotopic mass of approximately 115.10 Da.[1][2] The presence of a basic nitrogen atom makes this compound readily analyzable by both EI and ESI techniques, each providing complementary structural information through distinct fragmentation pathways.

Ionization Techniques and Expected Precursor Ions

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound, as it dictates the energy imparted to the molecule and, consequently, the extent of fragmentation.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of an energetically unstable molecular ion (M⁺•) that readily undergoes extensive fragmentation.[3] For 4-methoxypiperidine, the molecular ion is expected at a mass-to-charge ratio (m/z) of 115. The odd molecular weight is a key indicator of a molecule containing an odd number of nitrogen atoms, consistent with the Nitrogen Rule.[4]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3][5] Given the basicity of the piperidine nitrogen, 4-methoxypiperidine is expected to readily form a protonated molecule at m/z 116 in positive ion mode.[6] Subsequent fragmentation is then induced under controlled conditions using tandem mass spectrometry (MS/MS).

Electron Ionization (EI) Fragmentation Pathways

The 70 eV EI mass spectrum of 4-methoxypiperidine is anticipated to be rich with fragment ions, providing significant structural information. The fragmentation is primarily driven by the localization of the radical and charge on the nitrogen atom, initiating a cascade of characteristic bond cleavages.

Primary Fragmentation: α-Cleavage

The most dominant fragmentation pathway for cyclic amines under EI is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][7] This process is initiated by the ionization of the nitrogen's lone pair of electrons.

  • Formation of the M-1 Ion (m/z 114): The initial molecular ion (m/z 115) can lose a hydrogen radical from one of the α-carbons (C2 or C6). This results in the formation of a resonance-stabilized iminium ion at m/z 114, which is often a prominent peak in the spectra of cyclic amines.[4][7]

Secondary Fragmentation Pathways

Following the initial ionization, several competing fragmentation pathways involving the piperidine ring and the methoxy substituent can occur.

  • Loss of a Methoxy Radical (m/z 84): Cleavage of the C4-O bond can lead to the expulsion of a methoxy radical (•OCH₃, 31 Da), resulting in a fragment ion at m/z 84.

  • Loss of Formaldehyde (m/z 85): A rearrangement reaction can lead to the neutral loss of formaldehyde (CH₂O, 30 Da) from the molecular ion, producing a fragment at m/z 85. This is a common fragmentation pathway for compounds containing a methoxy group.

  • Ring Fission Pathways: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.[3] A characteristic ring cleavage can be initiated by α-cleavage, leading to the opening of the ring and subsequent loss of neutral molecules like ethene (C₂H₄, 28 Da). For instance, an ion at m/z 57 could be formed through a complex ring fission process.

The proposed EI fragmentation pathways are illustrated in the diagram below.

EI_Fragmentation M [C₆H₁₃NO]⁺• m/z 115 Molecular Ion M_minus_1 [C₆H₁₂NO]⁺ m/z 114 M->M_minus_1 - H• (α-cleavage) m84 [C₅H₁₀N]⁺ m/z 84 M->m84 - •OCH₃ m85 [C₅H₁₁N]⁺• m/z 85 M->m85 - CH₂O (rearrangement) m57 [C₃H₅N]⁺• m/z 57 M->m57 - C₂H₄O (ring fission) ESI_Fragmentation MH [C₆H₁₄NO]⁺ m/z 116 Precursor Ion [M+H]⁺ m84_esi [C₅H₁₀N]⁺ m/z 84 MH->m84_esi - CH₃OH (Neutral Loss) m99_esi [C₆H₁₁O]⁺ m/z 99 MH->m99_esi - NH₃ (Ring Opening) GCMS_Workflow Sample Sample Preparation (1 mg/mL in Methanol) GC GC Separation (Non-polar column) Sample->GC Injection MS MS Detection (EI) (70 eV, m/z 40-200) GC->MS Elution Data Data Analysis (Library Comparison) MS->Data Spectral Acquisition

References

Unveiling the Structural Architecture of 4-Methoxypiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypiperidine hydrochloride is a pivotal building block in the synthesis of a wide array of pharmaceutical agents.[1] Its structural characteristics play a crucial role in its reactivity and incorporation into larger, more complex molecules. This technical guide provides a comprehensive overview of this compound, with a focus on its molecular structure and the methodologies employed in its characterization. While a detailed, publicly available crystal structure determination for this compound could not be located in the course of this review, this guide outlines the general principles and experimental workflows for such an analysis, providing a foundational understanding for researchers in the field.

Physicochemical Properties

This compound is the hydrochloride salt of 4-methoxypiperidine.[1] It is described as an off-white to light yellow solid and is utilized as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and antidepressants.[1] The hydrochloride salt form often enhances solubility and bioavailability, making it a valuable component in drug development.[1]

PropertyValueSource
Molecular Formula C₆H₁₃NO·HCl[1]
Molecular Weight 151.64 g/mol [1]
Appearance Off-white to light yellow solid[1]
CAS Number 4045-25-4[1]
Purity ≥ 98% (NMR)[1]
Storage Conditions 0-8 °C[1]

Synthesis and Crystallization

The synthesis of 4-methoxypiperidine typically involves the reduction of a corresponding pyridine derivative followed by methoxylation, or starting from 4-hydroxypiperidine. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

A general synthetic route to obtain 4-methoxypiperidine involves the hydrogenation of a substituted pyridine precursor in the presence of a palladium-carbon catalyst.

Crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The process generally involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or by changing the temperature or adding a co-solvent to induce crystallization. The choice of solvent and crystallization conditions are crucial for obtaining crystals of sufficient size and quality.

Crystal Structure Determination: A Methodological Overview

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the observed and calculated diffraction data.

The following diagram illustrates a generalized workflow for crystal structure determination.

G cluster_workflow Generalized Workflow for Crystal Structure Determination synthesis Synthesis of 4-Methoxypiperidine HCl crystallization Crystallization synthesis->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation

A generalized workflow for determining crystal structures.

Molecular Structure of this compound

In the absence of experimental crystallographic data, the molecular structure can be predicted based on its chemical composition. The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The methoxy group would be located at the 4-position, and the nitrogen atom would be protonated and associated with a chloride ion.

The following diagram depicts the likely molecular structure of this compound.

The anticipated molecular structure of this compound.

Significance in Drug Development

The piperidine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The methoxy group in this compound can influence the molecule's polarity, lipophilicity, and metabolic stability, thereby affecting the overall pharmacological profile of the final drug substance. A detailed understanding of its solid-state structure is essential for controlling polymorphism, which can impact a drug's stability, solubility, and bioavailability.

Conclusion

This compound remains a compound of significant interest to the pharmaceutical industry. While a definitive public crystal structure is not available at the time of this writing, the established methodologies of X-ray crystallography provide a clear path for its determination. A comprehensive structural analysis would provide invaluable data for drug design and development, enabling a more rational approach to the synthesis of novel therapeutics. Further research to elucidate the precise solid-state structure of this important building block is highly encouraged.

References

Solubility of 4-methoxypiperidine hydrochloride in DCM, THF, DMF

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Methoxypiperidine Hydrochloride in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF)

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in pharmaceutical synthesis.[1] Rather than merely stating solubility values, which are often context-dependent and not widely published, this document equips researchers, scientists, and drug development professionals with the foundational principles and practical methodologies to predict, determine, and utilize this critical physicochemical property. We will explore the theoretical underpinnings of solubility based on solute and solvent characteristics, provide detailed, self-validating experimental protocols for both qualitative and quantitative determination, and emphasize the paramount importance of safety and proper chemical handling.

Theoretical Principles: Predicting Solubility

The solubility of a compound is governed by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" serves as a primary guiding principle. To predict the solubility of this compound, we must first analyze its molecular structure and the properties of the selected solvents.

Solute Analysis: this compound
  • Structure: this compound (C₆H₁₃NO·HCl) is the salt form of the parent amine.[1][2] The molecule consists of a saturated piperidine ring, a methoxy group at the 4-position, and a hydrochloride salt formed at the basic nitrogen atom.

  • Physicochemical Properties: It is an off-white to light yellow solid at room temperature.[1][3] The key feature is its ionic character. In solution, it exists as a positively charged piperidinium cation and a chloride anion. This ionic nature makes it highly polar.

Solvent Analysis

The chosen solvents represent a range of common laboratory environments, from moderately polar and non-protic to highly polar aprotic.

SolventFormulaMolar Mass ( g/mol )Boiling Point (°C)Dipole Moment (D)Dielectric Constant (ε)Key Characteristics
Dichloromethane (DCM)CH₂Cl₂84.9339.61.148.93A slightly polar aprotic solvent, immiscible with water but capable of dissolving a wide range of organic compounds.[4][5][6]
Tetrahydrofuran (THF)C₄H₈O72.11661.697.5A polar aprotic ether, miscible with water, and a stronger Lewis base than DCM.[4][7]
Dimethylformamide (DMF)C₃H₇NO73.101533.8238.3A highly polar aprotic solvent with a high boiling point, known for its excellent solvating power for polar and ionic compounds.[4][8]
Solubility Predictions

Based on solute-solvent interaction principles:

  • Dichloromethane (DCM): As a primarily non-polar to slightly polar solvent, DCM is not well-suited to solvate the distinct positive and negative ions of this compound. The energy required to break the crystal lattice of the salt is unlikely to be compensated by the weak ion-dipole interactions with DCM molecules. Prediction: Low to very low solubility.

  • Tetrahydrofuran (THF): THF is more polar than DCM. The oxygen atom in the ether linkage can act as a hydrogen bond acceptor and can better solvate the piperidinium cation. However, it is still an aprotic solvent and may struggle to effectively solvate the chloride anion. Prediction: Moderate to low solubility.

  • Dimethylformamide (DMF): DMF is a highly polar aprotic solvent with a large dipole moment.[8] Its oxygen atom is an excellent hydrogen bond acceptor, and the overall molecular polarity can effectively solvate both the cation and the anion of the salt through strong ion-dipole interactions. Prediction: High solubility.

G cluster_solute This compound (Ion Pair) cluster_solvents Solvents cluster_interactions Predicted Interaction Strength Solute [4-MeO-Pip-H]⁺ Cl⁻ DCM DCM (Low Polarity) Solute->DCM Weak Ion-Dipole Interaction THF THF (Moderate Polarity) Solute->THF Moderate Ion-Dipole Interaction DMF DMF (High Polarity) Solute->DMF Strong Ion-Dipole Interaction Low Low Solubility DCM->Low Moderate Moderate Solubility THF->Moderate High High Solubility DMF->High

Caption: Predicted solubility based on solute-solvent interactions.

Critical Safety & Handling Protocols

Before any experimental work, a thorough understanding of the hazards associated with each chemical is mandatory. All operations should be conducted in a certified chemical fume hood.

ChemicalCAS NumberKey HazardsRecommended PPE
4-Methoxypiperidine HCl4045-25-4Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]Chemical-resistant gloves, safety goggles, lab coat.[10]
Dichloromethane (DCM)75-09-2Probable human carcinogen, neurotoxin, skin and eye irritant.[11][12][13] Vapors are heavier than air.[12]Silver Shield® or butyl rubber gloves (nitrile is not sufficient), splash goggles, face shield, lab coat.[12][14]
Tetrahydrofuran (THF)109-99-9Highly flammable, toxic. Can form explosive peroxides upon exposure to air.[15]Chemical-resistant gloves, safety goggles, lab coat.[15]
Dimethylformamide (DMF)68-12-2Harmful if swallowed or in contact with skin. Can be absorbed through the skin.Chemical-resistant gloves, safety goggles, lab coat.

Handling Procedures:

  • Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[11]

  • Work in a well-ventilated chemical fume hood, especially when handling DCM and THF.[11][12]

  • Avoid all personal contact, including inhalation of dust or vapors.[9]

  • Use appropriate PPE at all times. Note that DCM readily penetrates nitrile gloves; layered or specialized gloves are required.[14]

  • Keep containers securely sealed when not in use to prevent evaporation and, in the case of THF, peroxide formation.[9][15]

Experimental Determination of Solubility

The following protocols provide a systematic approach to first qualitatively assess and then quantitatively measure the solubility.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a practical classification of solubility (e.g., soluble, slightly soluble, insoluble) and is useful for initial screening. The general procedure is adapted from standard organic chemistry laboratory techniques.[16][17]

Materials:

  • This compound

  • DCM, THF, DMF (analytical grade)

  • Small test tubes or vials (e.g., 1 dram)

  • Vortex mixer

  • Graduated pipettes or syringes

Procedure:

  • Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the selected solvent (DCM, THF, or DMF) in 0.25 mL increments.

  • Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background. A compound is considered dissolved if the solution is clear with no visible solid particles.[18]

  • Iteration: Continue adding solvent in 0.25 mL increments up to a total volume of 3.0 mL. Record the volume at which the solid completely dissolves.

  • Classification:

    • Soluble: Dissolves in <1.0 mL.

    • Slightly Soluble: Dissolves between 1.0 mL and 3.0 mL.

    • Insoluble: Does not dissolve completely in 3.0 mL.

Protocol 2: Quantitative Solubility Determination via Isothermal Equilibrium Method

This is the gold-standard method for generating precise and reproducible solubility data. The protocol is based on the principle of creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[19]

Materials:

  • This compound (purity >98%)

  • Solvents (DCM, THF, DMF) of analytical or HPLC grade

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system or a gravimetric analysis setup (drying oven, desiccator)

G start Start prep 1. Prepare Supersaturated Mixture (Add excess solute to known solvent volume) start->prep equil 2. Equilibrate (Agitate in thermostatic bath, e.g., 25°C for 24-72h) prep->equil phase_sep 3. Phase Separation (Centrifuge to pellet excess solid) equil->phase_sep sampling 4. Sample Supernatant (Carefully withdraw clear liquid) phase_sep->sampling filter 5. Filter (Use 0.22 µm syringe filter) sampling->filter analysis 6. Quantify Concentration (Gravimetric or HPLC analysis) filter->analysis end End (Calculate Solubility in mg/mL) analysis->end

Caption: Workflow for Quantitative Solubility Determination.

Procedure:

  • Preparation of Saturated Solutions: To a series of sealed vials, add a known volume of a solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[19] The time required should be confirmed by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials to ensure a clear separation between the solid and liquid phases.[19]

  • Sampling and Analysis:

    • Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant.

    • Filter the aliquot through a chemically compatible 0.22 µm syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis).[19]

    • For Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point. Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance. The difference in weight corresponds to the mass of the dissolved solute.

    • For HPLC Analysis: Dilute the filtered sample to a concentration that falls within the linear range of a previously established calibration curve. Quantify the concentration using a validated HPLC method.[19]

  • Data Calculation and Reporting:

    • Calculate the solubility from the measured mass or concentration and express the result in mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results reported as the mean ± standard deviation.[19]

Data Summary and Interpretation

The results from the quantitative experiments should be compiled into a clear, comparative table. This allows for easy interpretation and application in subsequent experimental design.

Table for Experimental Results:

SolventTemperature (°C)Mean Solubility (mg/mL)Std. DeviationMolar Solubility (mol/L)
Dichloromethane (DCM)25[Experimental Data][Experimental Data][Calculated Data]
Tetrahydrofuran (THF)25[Experimental Data][Experimental Data][Calculated Data]
Dimethylformamide (DMF)25[Experimental Data][Experimental Data][Calculated Data]

Interpretation: The experimentally determined values can be directly compared to the theoretical predictions. Any significant deviations may suggest more complex solute-solvent interactions, such as the formation of specific solvates, or may be influenced by impurities in either the solute or the solvent. This data is crucial for designing reaction conditions, purification strategies (e.g., crystallization), and formulation development.

Conclusion

While readily available public data on the solubility of this compound is scarce, a combination of theoretical chemical principles and robust experimental methodology provides a reliable path to this critical information. Our analysis predicts a solubility trend of DMF > THF > DCM , based on the principles of polarity and ion-dipole interactions. This guide provides the detailed, self-validating protocols necessary for any researcher to confirm these predictions and generate precise, quantitative data. Adherence to the outlined safety procedures is essential for the safe execution of these methodologies. The resulting solubility data will empower scientists to optimize synthetic routes, develop effective purification techniques, and advance their research and development objectives.

References

Technical Guide: Physicochemical and Pharmacological Profile of 4-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypiperidine hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1] Its piperidine core is a prevalent scaffold in many central nervous system (CNS) active agents, including analgesics and antidepressants.[1] The physicochemical properties of this compound, particularly its acid dissociation constant (pKa), are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the pKa value of this compound, a detailed experimental protocol for its determination, and its relevance in drug development, particularly in the context of neuroscience.

Physicochemical Data

The acid dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a compound at a given pH. For a basic compound like 4-methoxypiperidine, the pKa value refers to the equilibrium between the protonated (conjugate acid) and the neutral form. While an experimentally determined pKa for this compound was not found in a comprehensive literature search, a predicted pKa for the free base, 4-methoxypiperidine, is available.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Free Base)
This compound4045-25-4C₆H₁₄ClNO151.639.83 ± 0.10[2]

Note: The predicted pKa value is for the equilibrium between the protonated piperidinium ion and the neutral amine. The hydrochloride salt is the protonated form.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[3][4][5] The following protocol outlines the steps for determining the pKa of this compound.

1. Materials and Reagents:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

2. Preparation of Solutions:

  • Sample Solution: Accurately weigh a sufficient amount of this compound to prepare a solution with a concentration of approximately 1-10 mM in deionized water.

  • Titrant: Use a standardized 0.1 M NaOH solution as the titrant.

  • Ionic Strength Adjuster: Prepare a 1 M KCl solution. Add a calculated volume to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[3][5]

3. Instrumentation Setup and Calibration:

  • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[3][5]

  • Set up the titration apparatus with the beaker containing the sample solution on a magnetic stirrer, and the pH electrode and the tip of the burette immersed in the solution.

4. Titration Procedure:

  • Place a known volume of the this compound solution into the beaker and add the ionic strength adjuster.

  • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) by adding a small amount of 0.1 M HCl.[3][5]

  • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.

  • After each addition of titrant, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Continue the titration until the pH reaches the basic range (e.g., pH 11-12).[3][5]

5. Data Analysis:

  • Plot the recorded pH values against the volume of NaOH added to obtain a titration curve.

  • The pKa value is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.

  • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Relevance in Drug Development and Signaling Pathways

The piperidine moiety is a key structural feature in numerous neuropharmacological agents.[1] 4-substituted piperidines, in particular, have been explored for their potential as analgesics, antidepressants, and cognition enhancers.[6][7] The pKa of these molecules is critical as it dictates their charge state at physiological pH (around 7.4), which in turn affects their ability to cross the blood-brain barrier and interact with their molecular targets.

One area of interest is the interaction of piperidine derivatives with monoamine oxidase (MAO) enzymes.[8] MAO-A and MAO-B are important enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases. The protonation state of the piperidine nitrogen, governed by its pKa, is crucial for its binding to the active site of MAO enzymes.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Neurotransmitter_Precursor Neurotransmitter Precursor Neurotransmitter Neurotransmitter (e.g., Serotonin, Dopamine) Neurotransmitter_Precursor->Neurotransmitter Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Released_Neurotransmitter Released Neurotransmitter Vesicle->Released_Neurotransmitter Exocytosis Receptor Postsynaptic Receptor Released_Neurotransmitter->Receptor Binding MAO Monoamine Oxidase (MAO) Released_Neurotransmitter->MAO Reuptake & Degradation Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Metabolite Inactive Metabolite MAO->Metabolite 4_MP_HCI 4-Methoxypiperidine (Protonated Form) 4_MP_HCI->MAO Inhibition

Figure 1. Putative mechanism of action of 4-methoxypiperidine as a MAO inhibitor.

Experimental Workflow

The determination of the pKa value is a fundamental step in the physicochemical characterization of a drug candidate. The following diagram illustrates a typical workflow.

Experimental_Workflow Start Start: pKa Determination Prep Prepare Sample and Titrant Solutions Start->Prep Calibrate Calibrate pH Meter Prep->Calibrate Titrate Perform Potentiometric Titration Calibrate->Titrate Record Record pH and Volume Data Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Analyze Data to Determine pKa Plot->Analyze End End: Report pKa Value Analyze->End

Figure 2. Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, particularly for the development of CNS-targeting agents. Its pKa is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The provided experimental protocol for potentiometric titration offers a reliable method for the precise determination of this essential physicochemical parameter. A thorough understanding of the pKa, in conjunction with its pharmacological context, is indispensable for the rational design and development of novel therapeutics based on the 4-methoxypiperidine core.

References

Methodological & Application

The Strategic Utility of 4-Methoxypiperidine Hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Piperidine Scaffold and the Advantage of 4-Methoxy Substitution

The piperidine motif is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically successful drugs.[1][2][3] Its saturated, six-membered heterocyclic structure offers a three-dimensional geometry that can effectively probe the binding pockets of biological targets, often leading to enhanced potency and selectivity compared to flat, aromatic systems.[3] The piperidine ring's conformational flexibility, coupled with its basic nitrogen atom, allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for optimizing a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[1]

Within the diverse landscape of substituted piperidines, 4-methoxypiperidine hydrochloride emerges as a particularly valuable building block. The methoxy group at the 4-position introduces several advantageous features:

  • Modulation of Physicochemical Properties: The ether linkage provides a hydrogen bond acceptor, which can influence solubility and interactions with biological targets. The methoxy group also impacts the overall lipophilicity of the final molecule, a key parameter in drug design.

  • Stereoelectronic Effects: The electron-donating nature of the methoxy group can influence the reactivity of the piperidine nitrogen.

  • Metabolic Stability: The ether bond is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to an improved pharmacokinetic profile.[1]

  • Versatility in Synthesis: this compound serves as a versatile intermediate in the synthesis of a wide range of bioactive molecules, including analgesics and antidepressants.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a strategic building block. We will delve into its physicochemical properties, explore its application in the synthesis of key therapeutic agents, and provide detailed, field-proven protocols for its utilization in common synthetic transformations.

Physicochemical and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 4045-25-4[4]
Molecular Formula C₆H₁₃NO·HCl[4]
Molecular Weight 151.64 g/mol [4]
Appearance Off-white to light yellow solid[4]
Melting Point 137.5-139.5 °C
Storage Store at 0-8 °C, sealed in a dry environment.[4]

Safety Profile: this compound is classified as an irritant. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Application in the Synthesis of Analgesics: The Fentanyl Analogue Paradigm

A prominent application of 4-substituted piperidines is in the synthesis of potent opioid analgesics, most notably analogs of fentanyl. Fentanyl and its derivatives are powerful µ-opioid receptor agonists, widely used in clinical settings for pain management.[5][6] The 4-anilinopiperidine core is a critical pharmacophore for this class of drugs. While many syntheses start from 4-piperidone, the use of 4-alkoxypiperidines offers an alternative route to introduce functionality at the 4-position.

The following workflow illustrates a generalized synthetic approach to a fentanyl analog, highlighting where this compound can be incorporated.

G cluster_0 Synthesis of a Fentanyl Analog 4-MP_HCl 4-Methoxypiperidine Hydrochloride Free_Base 4-Methoxypiperidine (Free Base) 4-MP_HCl->Free_Base Base (e.g., Na2CO3) N-Aryl N-Aryl-4-methoxypiperidine Free_Base->N-Aryl Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Ligand, Base) Aniline_Deriv 4-Anilino-4-substituted Piperidine Intermediate N-Aryl->Aniline_Deriv Further Modifications Fentanyl_Analog Fentanyl Analog Aniline_Deriv->Fentanyl_Analog Acylation (e.g., Propionyl Chloride)

A generalized synthetic workflow for fentanyl analogs.
Opioid Receptor Signaling Pathway

Compounds synthesized using 4-methoxypiperidine as a scaffold often target the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the MOR by an agonist initiates a signaling cascade that ultimately leads to analgesia.

G cluster_1 µ-Opioid Receptor Signaling Opioid_Agonist Opioid Agonist (e.g., Fentanyl Analog) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK K+ Channels G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreased Production Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Simplified µ-opioid receptor signaling pathway.

Application in the Synthesis of Antidepressants: Targeting the Serotonin Transporter

The piperidine scaffold is also integral to the design of novel antidepressants, particularly those that modulate the serotonin system. Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are mainstay treatments for depression and anxiety disorders.[7] These drugs function by blocking the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[2][8]

This compound can be used to synthesize compounds that interact with SERT. The following workflow outlines a general strategy.

G cluster_2 Synthesis of a SERT Inhibitor 4-MP_HCl 4-Methoxypiperidine Hydrochloride Free_Base 4-Methoxypiperidine (Free Base) 4-MP_HCl->Free_Base Base Intermediate N-Substituted 4-Methoxypiperidine Free_Base->Intermediate Reductive Amination (Aldehyde/Ketone, Reducing Agent) SERT_Inhibitor SERT Inhibitor Intermediate->SERT_Inhibitor Further Synthetic Steps

A generalized synthetic workflow for SERT inhibitors.
Serotonin Transporter (SERT) Mechanism of Action

SERT is a membrane protein that facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is dependent on sodium and chloride ions. SSRIs act by blocking this transport mechanism.

G cluster_3 Serotonin Transporter (SERT) Mechanism SERT_out SERT (Outward-facing) SERT_in SERT (Inward-facing) SERT_out->SERT_in Conformational Change SERT_in->SERT_out Reorientation Serotonin Serotonin SERT_in->Serotonin Releases into Na Na+ Na->SERT_out Binds Cl Cl- Cl->SERT_out Binds Serotonin->SERT_out Binds SSRI SSRI Drug SSRI->SERT_out Blocks Binding Site Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron

Simplified mechanism of the serotonin transporter and SSRI action.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the N-arylation and reductive amination of piperidine derivatives.[9][10][11] Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the coupling of 4-methoxypiperidine with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 equiv.) in water and a suitable organic solvent (e.g., dichloromethane). Add a saturated aqueous solution of a mild base (e.g., NaHCO₃ or K₂CO₃) and stir vigorously until the evolution of gas ceases. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base of 4-methoxypiperidine.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.5-2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv.) and the freshly prepared 4-methoxypiperidine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-methoxypiperidine.

Protocol 2: Reductive Amination

This protocol describes a general procedure for the reaction of 4-methoxypiperidine with a carbonyl compound.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), methanol, or tetrahydrofuran (THF))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Preparation of the Free Base: Prepare the free base of 4-methoxypiperidine as described in Protocol 1.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and 4-methoxypiperidine (1.1-1.5 equiv.) in the anhydrous solvent.

  • Catalyst Addition (Optional): If necessary, add a catalytic amount of acetic acid.

  • Addition of Reducing Agent: Slowly add the reducing agent (1.1-2.0 equiv.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its unique physicochemical properties and synthetic accessibility make it an attractive starting material for the synthesis of a wide range of therapeutic agents, particularly in the fields of analgesia and neuroscience. The protocols and workflows presented in this guide provide a solid foundation for the strategic incorporation of this important scaffold into modern medicinal chemistry programs. As with all synthetic procedures, careful optimization and characterization are essential for achieving the desired outcomes.

References

Application Notes and Protocols for the Use of 4-Methoxypiperidine Hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-methoxypiperidine hydrochloride in parallel synthesis to generate diverse chemical libraries for drug discovery and development. The piperidine scaffold is a key structural motif in many pharmaceuticals, and its incorporation into compound libraries allows for the exploration of three-dimensional chemical space.[1] this compound serves as a versatile building block for creating novel bioactive molecules, particularly in the development of analgesics and antidepressants.[2]

Application Note 1: Parallel Synthesis of a Library of N-Aryl-4-methoxypiperidines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is highly amenable to parallel synthesis formats. This application note details a protocol for the high-throughput synthesis of a library of N-aryl-4-methoxypiperidines from a diverse set of aryl bromides and 4-methoxypiperidine.

Principle of the Reaction

The reaction involves the palladium-catalyzed coupling of 4-methoxypiperidine with various aryl bromides in the presence of a suitable phosphine ligand and a base. The use of a high-throughput synthesis platform allows for the rapid and efficient generation of a library of analogs with diverse electronic and steric properties on the aryl ring.

Data Presentation: Illustrative Library of N-Aryl-4-methoxypiperidines

The following table summarizes the results of a parallel synthesis of a 12-member library of N-aryl-4-methoxypiperidines. The reactions were performed in a 96-well plate format, and the yields and purities were determined by LC-MS analysis of the crude products.

EntryAryl BromideProductYield (%)Purity (%)
14-Bromotoluene1-(4-Methylphenyl)-4-methoxypiperidine85>95
21-Bromo-4-methoxybenzene1-(4-Methoxyphenyl)-4-methoxypiperidine92>95
31-Bromo-4-fluorobenzene1-(4-Fluorophenyl)-4-methoxypiperidine88>95
41-Bromo-4-(trifluoromethyl)benzene1-(4-(Trifluoromethyl)phenyl)-4-methoxypiperidine75>90
53-Bromopyridine3-(4-Methoxypiperidin-1-yl)pyridine68>90
62-Bromopyridine2-(4-Methoxypiperidin-1-yl)pyridine65>85
71-Bromo-3,5-dimethylbenzene1-(3,5-Dimethylphenyl)-4-methoxypiperidine89>95
81-Bromo-2-chlorobenzene1-(2-Chlorophenyl)-4-methoxypiperidine78>90
94-Bromobenzonitrile4-(4-Methoxypiperidin-1-yl)benzonitrile82>95
10Methyl 4-bromobenzoateMethyl 4-(4-methoxypiperidin-1-yl)benzoate90>95
111-Bromo-4-nitrobenzene1-(4-Nitrophenyl)-4-methoxypiperidine70>85
121-Bromonaphthalene1-(Naphthalen-1-yl)-4-methoxypiperidine81>90
Experimental Protocol: Buchwald-Hartwig Amination

Materials and Reagents:

  • This compound

  • Aryl bromides (0.2 M stock solutions in dioxane)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

  • 96-well reaction plates with sealing mats

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.2 M stock solution of each aryl bromide in anhydrous dioxane.

    • Prepare a catalyst/ligand stock solution by dissolving Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%) in anhydrous dioxane.

    • Prepare a base stock solution by suspending sodium tert-butoxide (1.4 equivalents) in anhydrous dioxane.

    • Prepare a 0.2 M solution of 4-methoxypiperidine (from the hydrochloride salt by neutralization with a suitable base and extraction, or by using an excess of the reaction base) in anhydrous dioxane.

  • Reaction Setup (in an inert atmosphere):

    • To each well of a 96-well reaction plate, add the appropriate aryl bromide stock solution (100 µL, 0.02 mmol).

    • Add the 4-methoxypiperidine solution (120 µL, 0.024 mmol, 1.2 equivalents).

    • Add the catalyst/ligand stock solution (50 µL).

    • Add the sodium tert-butoxide suspension (140 µL, 0.028 mmol, 1.4 equivalents).

  • Reaction and Work-up:

    • Seal the 96-well plate with a sealing mat.

    • Heat the plate at 100 °C for 12-18 hours with shaking.

    • Cool the plate to room temperature.

    • Quench each reaction by adding 200 µL of water.

    • Add 500 µL of ethyl acetate to each well and mix thoroughly.

    • Separate the organic layer.

    • Wash the organic layer with brine (2 x 200 µL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the dried organic solution to a tared collection plate and concentrate under reduced pressure.

  • Analysis:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO or methanol).

    • Analyze by LC-MS to determine the yield and purity of each product.

Visualizations

G Experimental Workflow for Parallel Synthesis cluster_prep Reagent Preparation cluster_process Reaction and Processing cluster_analysis Analysis prep_aryl Aryl Bromide Stock Solutions dispense_aryl Dispense Aryl Bromides prep_aryl->dispense_aryl prep_amine 4-Methoxypiperidine Solution dispense_amine Dispense Amine prep_amine->dispense_amine prep_cat Catalyst/Ligand Stock Solution dispense_cat Dispense Catalyst prep_cat->dispense_cat prep_base Base Suspension dispense_base Dispense Base prep_base->dispense_base seal_heat Seal and Heat (100°C, 12-18h) dispense_base->seal_heat workup Aqueous Work-up and Extraction seal_heat->workup dry_concentrate Dry and Concentrate workup->dry_concentrate lcms LC-MS Analysis (Yield and Purity) dry_concentrate->lcms G Illustrative GPCR Signaling Pathway ligand Piperidine Derivative (Antagonist) receptor GPCR ligand->receptor Binds and Blocks g_protein G-Protein (α, β, γ subunits) receptor->g_protein Prevents Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Basal Level cellular_response Cellular Response second_messenger->cellular_response Altered Response

References

N-alkylation of 4-methoxypiperidine hydrochloride reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

An essential process in the development of novel therapeutics, the N-alkylation of 4-methoxypiperidine hydrochloride serves as a foundational step in synthesizing a wide array of biologically active molecules. As a key building block, 4-methoxypiperidine's utility is vastly expanded through the introduction of various alkyl, aryl, or functionalized groups at the nitrogen position. This modification allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the N-alkylation of this compound, targeting researchers, scientists, and professionals in drug development. It covers the most prevalent and effective methods, including direct alkylation via SN2 reaction and reductive amination, offering step-by-step guidance for practical laboratory application.

Core Concepts and Strategies

The N-alkylation of this compound begins with the neutralization of the hydrochloride salt to liberate the free secondary amine. This is a critical prerequisite for the nitrogen to act as a nucleophile. Once the free amine is generated in situ, several strategies can be employed for the C-N bond formation.

  • Direct Alkylation with Electrophiles : This is a classic SN2 reaction where the nucleophilic piperidine nitrogen attacks an alkyl halide (e.g., bromide, iodide) or a sulfonate (e.g., tosylate, mesylate), displacing the leaving group. The choice of base, solvent, and temperature is crucial to optimize the reaction rate and minimize side reactions, such as the formation of quaternary ammonium salts.[1][2] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) for less reactive systems.[2] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used.[2][3]

  • Reductive Amination : This versatile, one-pot method involves the reaction of the amine with an aldehyde or a ketone. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[4][5] This method avoids the use of harsh alkylating agents and often prevents over-alkylation.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the two primary N-alkylation strategies.

Protocol 1: Direct N-Alkylation using Benzyl Bromide

This protocol details the N-benzylation of this compound using benzyl bromide as the alkylating agent and potassium carbonate as the base.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, condenser, and nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 - 3.0 eq) to the flask.

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 - 0.5 M concentration relative to the starting amine).

  • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the free amine.

  • Slowly add benzyl bromide (1.1 - 1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to 50-70°C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography to yield the pure N-benzyl-4-methoxypiperidine.

Protocol 2: Reductive Amination using Benzaldehyde

This protocol describes the N-alkylation of this compound with benzaldehyde via reductive amination.

Materials:

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, and nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM or DCE.

  • Add triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.

  • Add benzaldehyde (1.0 - 1.1 eq) to the mixture and stir for an additional 30-60 minutes to allow for iminium ion formation.[4]

  • In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture.[4] A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.[4]

  • Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-benzyl-4-methoxypiperidine.

Data Presentation

The following tables summarize typical reaction conditions for the N-alkylation of piperidine derivatives, providing a starting point for optimization.

Table 1: Representative Conditions for Direct N-Alkylation of Piperidines

Alkylating AgentBase (eq)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Benzyl BromideK₂CO₃ (2.5)DMFRT - 704 - 1280 - 95[2][3]
Ethyl IodideDIPEA (1.5)MeCNRT6 - 1875 - 90[2]
Methyl TosylateNaH (1.2)THF/DMF0 - RT2 - 685 - 98[2]
Allyl BromideK₂CO₃ (2.0)MeCN803 - 580 - 92[2]

Table 2: Representative Conditions for Reductive Amination of Piperidines

Carbonyl CompoundReducing Agent (eq)SolventAdditive/CatalystTime (h)Typical Yield (%)Reference
BenzaldehydeNaBH(OAc)₃ (1.5)DCENone12 - 1685 - 95[4][6]
AcetoneNaBH₃CN (1.2)MeOHAcetic Acid2470 - 85[6]
CyclohexanoneNaBH(OAc)₃ (1.5)DCMNone12 - 2488 - 96[6]
4-FluorobenzaldehydeNaBH(OAc)₃ (1.5)DCEAcetic Acid (cat.)1290 - 97[6]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and chemical mechanisms involved in the N-alkylation process.

G General Workflow for N-Alkylation of 4-Methoxypiperidine HCl cluster_start Preparation cluster_reaction Reaction Strategy cluster_end Workup & Purification start Start: 4-Methoxypiperidine HCl deprotonation In Situ Deprotonation (Base Addition) start->deprotonation choice Select Alkylation Method deprotonation->choice direct_alk Direct Alkylation (Alkyl Halide + Base) choice->direct_alk Sₙ2 reduct_am Reductive Amination (Aldehyde/Ketone + Reducing Agent) choice->reduct_am Imine Formation workup Aqueous Workup (Quench & Extract) direct_alk->workup reduct_am->workup purify Purification (Column Chromatography) workup->purify product Final Product: N-Alkyl-4-methoxypiperidine purify->product

Caption: General workflow for N-alkylation of 4-methoxypiperidine HCl.

G Mechanism: Direct Alkylation (Sₙ2) cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack start_amine 4-MeO-Piperidine•HCl free_amine Free Amine (Nucleophile) start_amine->free_amine + Base base Base (e.g., K₂CO₃) transition_state free_amine->transition_state alkyl_halide Alkyl Halide (R-X) alkyl_halide->transition_state product N-Alkyl-4-methoxypiperidine transition_state->product + X⁻

Caption: Mechanism of direct Sₙ2 alkylation of 4-methoxypiperidine.

G Mechanism: Reductive Amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction free_amine Free Amine carbinolamine Carbinolamine Intermediate free_amine->carbinolamine carbonyl Aldehyde/Ketone (R-CO-R') carbonyl->carbinolamine iminium Iminium Ion (Electrophile) carbinolamine->iminium - H₂O product Final N-Alkylated Product iminium->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product Hydride Transfer

Caption: Mechanism of N-alkylation via reductive amination.

References

Application Note: Strategic Use of 4-Methoxypiperidine Hydrochloride in the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 4-Methoxypiperidine Scaffold

G-Protein Coupled Receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the targets of approximately one-third of all approved drugs.[1][2] Within the medicinal chemist's toolkit, the piperidine ring is a quintessential scaffold, prized for its conformational pre-organization and its basic nitrogen atom, which is often crucial for establishing a salt-bridge interaction with a conserved aspartate residue in the orthosteric binding pocket of aminergic GPCRs.[3][4]

This guide focuses on a particularly valuable derivative: 4-methoxypiperidine hydrochloride. This building block offers more than just the piperidine core. The 4-methoxy group provides a strategic handle for modulating key drug properties:

  • Polarity and Solubility: The ether oxygen can act as a hydrogen bond acceptor, subtly influencing interactions with the receptor or modulating the compound's overall solubility and ADME properties.[5]

  • Metabolic Stability: The methoxy group can block a potential site of metabolism (the 4-position), potentially improving the pharmacokinetic profile of the final ligand.

  • Conformational Influence: The substituent at the 4-position can influence the equilibrium between axial and equatorial conformations of the N-substituent, which can be critical for optimal receptor engagement.

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting a range of GPCRs, including dopamine, opioid, and muscarinic receptors, making it a cornerstone reagent in modern drug discovery.[5][6][7]

Section 1: Core Synthetic Strategies & Mechanistic Rationale

The primary utility of this compound lies in the reactivity of its secondary amine. However, as a hydrochloride salt, the nitrogen is protonated and non-nucleophilic. Therefore, the initial step in most synthetic procedures involves its conversion to the free base, which can be done as a separate workup step or, more commonly, in situ.

In Situ Neutralization: The Gateway to Reactivity

The hydrochloride salt is advantageous for storage and handling due to its enhanced stability and crystallinity.[5] Before reaction, the free secondary amine must be liberated. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base to the reaction mixture.

  • Common Choices: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA, Hünig's base), or inorganic bases like potassium carbonate (K₂CO₃).

  • Causality & Rationale: The choice of base is critical. For instance, in an N-alkylation with a sensitive alkyl halide, a hindered base like DIPEA is preferred to minimize potential side reactions where the base itself acts as a nucleophile. For amide couplings, which are generally faster, TEA is often sufficient.

Key Transformation 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N bonds and is arguably the most common strategy for functionalizing 4-methoxypiperidine.[8]

Mechanism: The reaction proceeds in two stages:

  • Formation of an iminium ion intermediate from the reaction between the secondary amine and an aldehyde or ketone.

  • In situ reduction of this electrophilic iminium ion by a mild, selective reducing agent.

Senior Scientist's Insight: The key to success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] Unlike stronger hydrides (e.g., NaBH₄), it is mild enough not to reduce the starting aldehyde and is highly selective for the iminium ion over the carbonyl group. This chemoselectivity prevents unwanted side reactions and simplifies purification.

Key Transformation 2: N-Acylation via Amide Coupling

Amide bond formation is the single most common reaction in medicinal chemistry.[9] The nucleophilic nitrogen of free-base 4-methoxypiperidine readily attacks an activated carboxylic acid to form a stable amide linkage.

Mechanism: The carboxylic acid is first converted into a more reactive species (an active ester or similar intermediate) using a coupling reagent. This intermediate is then susceptible to nucleophilic attack by the amine.

Senior Scientist's Insight: A vast array of coupling reagents is available.[10][11] For routine discovery chemistry, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are highly reliable. They are effective at minimizing racemization in chiral substrates and are often used with additives like 1-hydroxybenzotriazole (HOBt) to further improve efficiency and suppress side reactions.[10]

Section 2: Experimental Protocols & Workflow

The following protocols are designed as self-validating systems, based on established and reliable methodologies found throughout the literature.

Protocol 2.1: General Procedure for N-Alkylation via Reductive Amination

This protocol describes the synthesis of an N-alkylated 4-methoxypiperidine derivative, a common core in dopamine receptor ligands.[12][13]

  • Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq.).

  • Solvent Addition: Suspend the solid in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) to a concentration of approximately 0.1-0.2 M.

  • Base Addition (Optional but Recommended): Add triethylamine (1.1 eq.) to neutralize the HCl salt and stir for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq.).

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the reaction solvent (e.g., DCM) (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2.2: General Procedure for N-Acylation via Amide Coupling

This protocol outlines the synthesis of an N-acyl 4-methoxypiperidine, a structure found in various GPCR modulators.

  • Reagent Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq.), the chosen coupling reagent (e.g., HATU, 1.1 eq.), and an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in the same solvent and add a non-nucleophilic base (e.g., DIPEA, 2.5 eq.). Add this solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or reverse-phase HPLC.

Section 3: Visualization of Workflow and Biological Context

To provide a clearer picture, the following diagrams illustrate a typical synthetic workflow and the biological pathway often targeted by the resulting ligands.

G cluster_synthesis Synthetic Workflow start 4-Methoxypiperidine Hydrochloride base In Situ Neutralization (Base) start->base freebase 4-Methoxypiperidine (Free Base) reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) freebase->reductive_amination amide_coupling Amide Coupling (R-COOH, HATU) freebase->amide_coupling product_a N-Alkyl GPCR Ligand reductive_amination->product_a product_b N-Acyl GPCR Ligand amide_coupling->product_b base->freebase

Caption: General synthetic routes for GPCR ligands from 4-methoxypiperidine HCl.

G cluster_pathway Canonical Gi/o-Coupled GPCR Signaling Ligand Ligand (e.g., Dopamine, Opioid) GPCR GPCR (e.g., D2R, MOR) Ligand->GPCR G_protein Heterotrimeric G-Protein (Gi/o) GPCR->G_protein dissociation GDP/GTP Exchange & Subunit Dissociation G_protein->dissociation alpha_subunit Gαi-GTP dissociation->alpha_subunit Inhibits beta_gamma Gβγ dissociation->beta_gamma AC Adenylyl Cyclase (AC) alpha_subunit->AC Inhibits cAMP ↓ cAMP Production AC->cAMP

Caption: Simplified Gi/o signaling pathway, common for D2, opioid, and M2 receptors.

Section 4: Application Data & Case Studies

The 4-methoxypiperidine scaffold is present in numerous potent and selective GPCR ligands. The table below summarizes the binding affinities for a selection of such compounds, demonstrating the successful application of this building block.

Compound Class / ExampleTarget GPCRBinding Affinity (Kᵢ, nM)Reference(s)
4-Substituted Piperidine Analogμ-Opioid Receptor (MOR)0.29 - 29[6][14]
4-Substituted Piperidine Analogδ-Opioid Receptor (DOR)6.6 - 150[6][14]
Fallypride-based Bitopic LigandDopamine D2 Receptor (D2R)High Affinity (Sub-nM)[15]
Fallypride-based Bitopic LigandDopamine D3 Receptor (D3R)High Affinity (Sub-nM)[15]
Piperidinyl Piperidine AnalogMuscarinic M2 ReceptorPotent & Selective[7]
N-Phenylpiperazine derivative (e.g., LASSBio-579 core)Multi-target (Dopaminergic/5-HT)Active in vivo[16][17]

Note: The table presents data for compound classes where the 4-substituted piperidine is a core element; specific Kᵢ values vary based on other substitutions.

Conclusion

This compound is a high-value, versatile building block for the synthesis of GPCR ligands. Its utility is rooted in the reliable and high-yielding synthetic transformations of its secondary amine, primarily N-alkylation and N-acylation. The 4-methoxy substituent provides a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of the target molecule. The robust protocols detailed herein provide a solid foundation for researchers in drug discovery to leverage this scaffold in the development of novel therapeutics targeting a wide array of GPCRs.

References

Application Notes and Protocols for the Purity Assessment of 4-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypiperidine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of analgesics and antidepressants.[1] Its purity is critical to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, targeting both the identification of the main component and the quantification of potential impurities. The methodologies described herein are essential for quality control, stability studies, and regulatory submissions.

Analytical Techniques Overview

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. This ensures the detection of a wide range of potential impurities, including organic (related substances, residual solvents) and inorganic impurities. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile organic impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and as a quantitative method (qNMR) for assay determination.

  • Titrimetry: A classic and accurate method for determining the overall assay of the hydrochloride salt.

  • Infrared (IR) Spectroscopy: For identity confirmation.

The relationship between these techniques and the types of impurities they target is illustrated in the diagram below.

logical_relationship cluster_sample 4-Methoxypiperidine HCl Sample cluster_techniques Analytical Techniques cluster_impurities Target Analytes / Information Sample 4-Methoxypiperidine HCl HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Sample->NMR Titration Titration Sample->Titration Organic_Impurities Non-Volatile Organic Impurities HPLC->Organic_Impurities Volatile_Impurities Volatile Impurities & Residual Solvents GCMS->Volatile_Impurities Structural_Info Structure & Assay NMR->Structural_Info Assay Overall Purity (Assay) Titration->Assay

Analytical techniques and their primary targets.

Experimental Protocols

The following section details the experimental protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

This method is designed for the separation and quantification of related substances and non-volatile impurities. A reverse-phase HPLC method is generally suitable for 4-methoxypiperidine.[2] The following protocol is a robust starting point for method development and validation.

3.1.1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[3]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (e.g., Milli-Q or equivalent)

3.1.2. Chromatographic Conditions

ParameterCondition
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v)
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 30 minutes

3.1.3. Solution Preparation

  • Mobile Phase Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the mobile phase prior to use.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity studies.[3]

  • Sample Preparation: Accurately weigh the sample of this compound. Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[4]

3.2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: High-purity solvents (e.g., methanol, dichloromethane) for sample dissolution.

3.2.2. GC-MS Conditions

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1 split ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-550

3.2.3. Solution Preparation

  • Standard Solution: Prepare a standard solution containing known amounts of expected residual solvents in a suitable solvent (e.g., methanol).

  • Sample Solution: Accurately weigh about 100 mg of this compound into a headspace vial. Dissolve in a suitable solvent.

Quantitative NMR (qNMR) for Assay

NMR spectroscopy is not only used for structural elucidation but also as a primary ratio method for quantitative analysis. The purity of this compound is often specified as ≥ 98% by NMR.[1]

3.3.1. Instrumentation and Materials

  • NMR Spectrometer: 400 MHz or higher field strength.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Internal Standard: A certified internal standard with a known purity, which does not have signals that overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., D₂O, DMSO-d₆).

3.3.2. Experimental Protocol

  • Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal recovery and accurate integration.

  • Data Processing: Process the spectrum (phasing, baseline correction) and integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Argentometric Titration for Hydrochloride Content

This method determines the amount of hydrochloride salt, providing an assay value.

3.4.1. Principle The chloride ions of this compound are titrated with a standardized solution of silver nitrate. The endpoint can be detected potentiometrically.

3.4.2. Reagents

  • 0.1 M Silver Nitrate (AgNO₃) volumetric solution, standardized.

  • Nitric acid.

  • Purified water.

3.4.3. Protocol

  • Accurately weigh approximately 150 mg of this compound.

  • Dissolve in 50 mL of purified water and add 5 mL of dilute nitric acid.

  • Titrate with 0.1 M AgNO₃, determining the endpoint potentiometrically using a silver indicator electrode.

  • Each mL of 0.1 M AgNO₃ is equivalent to 15.16 mg of C₆H₁₄ClNO.

Purity Assessment Workflow

The overall workflow for the purity assessment of a new batch of this compound can be visualized as follows:

workflow cluster_start cluster_tests Analytical Testing cluster_eval Data Evaluation cluster_end Start Receive 4-Methoxypiperidine HCl Sample Identity Identity Confirmation (IR, NMR) Start->Identity Assay Assay (Titration, qNMR) Identity->Assay Organic_Imp Organic Impurities (HPLC) Assay->Organic_Imp Volatile_Imp Residual Solvents (GC-MS) Organic_Imp->Volatile_Imp Compare Compare Results to Specifications Volatile_Imp->Compare Pass Release Batch Compare->Pass Pass Fail Reject Batch / OOS Investigation Compare->Fail Fail

Purity assessment workflow for 4-methoxypiperidine HCl.

Data Presentation

Quantitative data from the analyses should be summarized in a clear and structured manner. Below are template tables for presenting the results.

Table 1: HPLC Purity and Impurity Profile

Peak NameRetention Time (min)Area (%)Specification
4-Methoxypiperidinee.g., 8.5e.g., 99.8≥ 99.0%
Impurity Ae.g., 6.2e.g., 0.08≤ 0.1%
Impurity Be.g., 10.1e.g., 0.05≤ 0.1%
Any other individual impurity--≤ 0.1%
Total Impurities -e.g., 0.13 ≤ 0.5%

Table 2: Assay Results

MethodResult (%)Specification
qNMRe.g., 99.598.0 - 102.0%
Argentometric Titratione.g., 99.798.0 - 102.0%

Table 3: Residual Solvents (GC-MS)

SolventConcentration (ppm)Limit (ICH)
Methanole.g., < 50≤ 3000
Toluenee.g., < 20≤ 890
Othere.g., Not Detected-

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for assessing the purity of this compound. The combination of chromatographic, spectroscopic, and titrimetric techniques ensures accurate identification, quantification of the main component, and detection of a broad range of potential impurities. Adherence to these protocols will support the development and manufacturing of high-quality, safe, and effective pharmaceutical products.

References

Application Notes and Protocols for the Deprotection of N-Boc-4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the deprotection of N-Boc-4-methoxypiperidine, a crucial step in the synthesis of various pharmaceutical compounds. This document outlines the reaction mechanism, details common and alternative experimental protocols, and presents quantitative data to guide reagent and condition selection.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] The deprotection of N-Boc-4-methoxypiperidine is a key transformation for introducing the 4-methoxypiperidine moiety, a common scaffold in medicinal chemistry. The selection of the appropriate deprotection method is critical to ensure high yield and purity of the desired product, 4-methoxypiperidine, while minimizing side reactions.

Mechanism of Acid-Catalyzed Deprotection

The most common method for the removal of the N-Boc group is through acid-catalyzed cleavage. The generally accepted mechanism proceeds as follows:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it more electrophilic.

  • Formation of a Carbamic Acid and Tert-butyl Cation: The protonated carbamate is unstable and fragments to form a carbamic acid and a stable tert-butyl cation.

  • Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).

A potential side reaction in this process is the alkylation of nucleophiles by the generated tert-butyl cation.[2] In the case of N-Boc-4-methoxypiperidine, the methoxy group is not particularly susceptible to this side reaction, but other nucleophilic functional groups within a more complex molecule should be considered.

Experimental Protocols

Below are detailed protocols for the deprotection of N-Boc-4-methoxypiperidine using common and alternative reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.

Materials:

  • N-Boc-4-methoxypiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-4-methoxypiperidine (1.0 equiv) in anhydrous DCM (0.1–0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add TFA (typically 20-50% v/v) dropwise at room temperature.[3]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To isolate the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 4-methoxypiperidine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the product as a hydrochloride salt, which can be advantageous for purification and handling.

Materials:

  • N-Boc-4-methoxypiperidine

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve N-Boc-4-methoxypiperidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]

  • Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.[2]

  • Stir the reaction mixture for 1-4 hours. The hydrochloride salt of 4-methoxypiperidine will often precipitate out of the solution.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum to yield 4-methoxypiperidine hydrochloride.[3] Alternatively, the solvent can be removed under reduced pressure.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates containing acid-sensitive functional groups.[4]

Materials:

  • N-Boc-4-methoxypiperidine

  • Oxalyl chloride

  • Methanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-4-methoxypiperidine (1.0 equiv) in anhydrous methanol in a round-bottom flask.

  • Add oxalyl chloride (3.0 equiv) dropwise to the solution at room temperature.[5]

  • Stir the reaction mixture at room temperature for 1-4 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of 4-methoxypiperidine.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the deprotection of N-Boc protected piperidine derivatives. While specific data for N-Boc-4-methoxypiperidine is not always available, the data for structurally similar compounds provides a reliable guide.

Table 1: Comparison of Acidic Deprotection Methods for N-Boc-Piperidine Derivatives

Reagent/SolventConcentrationTemperature (°C)Time (h)Typical Yield (%)Notes
TFA / DCM20-50% v/vRoom Temperature0.5 - 2>95Fast and efficient.[6]
HCl / Dioxane4 MRoom Temperature1 - 4>95Product precipitates as HCl salt.[7]
p-TsOH / Solvent-free2 equiv.Room Temperature~0.17HighMechanochemical (ball milling) method.[8]

Table 2: Mild Deprotection Method for N-Boc-Amines

Reagent/SolventEquivalents of ReagentTemperature (°C)Time (h)Typical Yield (%)Notes
Oxalyl Chloride / Methanol3Room Temperature1 - 4up to 90Suitable for acid-sensitive substrates.[5]

Visualizations

Deprotection Mechanism and Workflow Diagrams

deprotection_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation & Product Formation NBoc N-Boc-4-methoxypiperidine Protonated_NBoc Protonated N-Boc intermediate NBoc->Protonated_NBoc + H+ H_plus H+ Carbamic_acid Carbamic acid Protonated_NBoc->Carbamic_acid tBu_cation tert-butyl cation Protonated_NBoc->tBu_cation Amine 4-methoxypiperidine Carbamic_acid->Amine CO2 CO2 Carbamic_acid->CO2 Amine_salt 4-methoxypiperidine Salt Amine->Amine_salt + H+

Caption: Acid-catalyzed deprotection mechanism of N-Boc-4-methoxypiperidine.

experimental_workflow start Start: N-Boc-4-methoxypiperidine dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_acid Add deprotection reagent (e.g., TFA) dissolve->add_acid react Stir at room temperature add_acid->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Work-up monitor->workup evaporate Remove solvent and excess acid workup->evaporate Common precipitate Precipitate/filter (for HCl salt) workup->precipitate HCl Salt neutralize Neutralize with base (for free amine) evaporate->neutralize Free Amine extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry product Final Product: 4-methoxypiperidine (or its salt) dry->product precipitate->product

References

Application Notes and Protocols for the Synthesis of Substituted Piperidines in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the design of central nervous system (CNS) therapeutics, appearing in a wide array of pharmaceuticals targeting conditions such as Alzheimer's disease, schizophrenia, and neuropathic pain.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including high chemical stability, modulation of lipophilicity and water solubility, and the capacity to adopt specific three-dimensional conformations that are crucial for binding to CNS targets.[3] This document provides detailed application notes and experimental protocols for key synthetic strategies used to access substituted piperidines, facilitating the development of novel CNS drug candidates.

I. Application Notes: Strategic Importance of Piperidine Synthesis

The synthesis of enantiomerically pure and polysubstituted piperidines is a critical endeavor in medicinal chemistry.[2][4] The substitution pattern on the piperidine ring plays a pivotal role in modulating biological activity, pharmacokinetic properties (ADME), and molecular recognition at the target protein.[3] For instance, the benzyl-piperidine group is a well-established motif for binding to the catalytic site of the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease therapy.[1]

Modern synthetic methods have moved beyond classical approaches, which were often hampered by poor atom economy and harsh reaction conditions.[5] Current strategies focus on catalytic and asymmetric transformations to afford precise control over stereochemistry, a critical factor for CNS drugs where enantiomers can exhibit vastly different pharmacological and toxicological profiles. Key advancements include catalytic asymmetric methods for producing polysubstituted piperidines and novel modular approaches that significantly reduce the number of synthetic steps, thereby improving efficiency and cost-effectiveness.[6][7]

The choice of synthetic route can be guided by the desired substitution pattern and the overall complexity of the target molecule. For example, the hydrogenation of substituted pyridines is a common and effective method, while multicomponent reactions offer a streamlined approach to building molecular complexity in a single step.[2][8] Intramolecular cyclization strategies are also powerful for constructing the piperidine ring with a high degree of stereocontrol.[2]

II. Catalytic Asymmetric Synthesis of Piperidine Derivatives

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched piperidines, which are crucial for developing selective CNS drugs.[9] Several powerful methods have been developed, including [4+2] annulation, [2+2+2] cycloaddition, and rhodium-catalyzed asymmetric carbometalation.

A. Enantioselective [4+2] Annulation of Imines with Allenes

A notable method for synthesizing functionalized piperidines is the phosphine-catalyzed [4+2] annulation of imines with allenes. The use of a C2-symmetric chiral phosphepine catalyst enables the production of a variety of piperidine derivatives with excellent stereoselectivity.[9]

Table 1: Substrate Scope for the Catalytic Enantioselective Synthesis of Piperidine Derivatives via [4+2] Annulation [9]

EntryImine Substituent (Ar)ProductYield (%)ee (%)
1C₆H₅3a9195
24-MeC₆H₄3b9495
34-MeOC₆H₄3c4194
44-FC₆H₄3d9296
54-ClC₆H₄3e9596
64-BrC₆H₄3f9596
72-ClC₆H₄3g9284
82-BrC₆H₄3h9383
92-naphthyl3i9195
102-furyl3j8493
112-thienyl3k8895
B. Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

An enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition using a cleavable tether has been developed for the synthesis of polysubstituted piperidines.[6][10] This method allows for the assembly of the piperidine scaffold from an alkyne, alkene, and isocyanate with high enantioselectivity.[6]

Table 2: Substrate Scope for the Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition [6]

EntryProductYield (%)ee (%)
1MeMe3a7598
2EtEt3b7398
3n-Prn-Pr3c7998
4PhH3d7597
54-MeOC₆H₄H3e8196
64-CF₃C₆H₄H3f6698
72-thienylH3g7097
8TMSH3h6597
C. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A three-step process involving the partial reduction of pyridine, a rhodium-catalyzed asymmetric carbometalation (reductive Heck reaction), and a final reduction provides access to a wide variety of enantioenriched 3-substituted piperidines.[4][11] This method demonstrates broad functional group tolerance and can be performed on a gram scale.[11]

Table 3: Scope of the Rh-Catalyzed Asymmetric Reductive Heck Reaction [11]

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3a9598
24-Methylphenylboronic acid3b9698
34-Methoxyphenylboronic acid3c9498
44-Fluorophenylboronic acid3d9598
54-Chlorophenylboronic acid3e9698
64-(Trifluoromethyl)phenylboronic acid3f9398
73-Methoxyphenylboronic acid3g9498
82-Methylphenylboronic acid3h9297
91-Naphthylboronic acid3i9096
102-Thiopheneboronic acid3j8895

III. Experimental Protocols

Protocol 1: General Procedure for Catalytic Enantioselective [4+2] Annulation

This protocol is adapted from the work of Fu and co-workers on the catalytic asymmetric synthesis of piperidine derivatives.[9]

Materials:

  • Chiral phosphepine catalyst (1)

  • Appropriate imine

  • Allene

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphepine catalyst (1) (0.025 mmol, 5.0 mol %).

  • Add anhydrous toluene (1.0 mL) to dissolve the catalyst.

  • Add the corresponding imine (0.50 mmol, 1.0 equiv).

  • Add the allene (0.75 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated in the original publication, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired piperidine product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

This protocol is based on the method developed by Rovis and co-workers.[6]

Materials:

  • [Rh(cod)₂]BF₄

  • Chiral diene ligand

  • Alkenyl isocyanate substrate

  • Appropriate alkyne

  • Anhydrous 1,2-dichloroethane (DCE)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add [Rh(cod)₂]BF₄ (0.01 mmol, 2 mol %) and the chiral diene ligand (0.011 mmol, 2.2 mol %) to a vial.

  • Add anhydrous DCE (1.0 mL) and stir for 5 minutes.

  • Add the alkenyl isocyanate substrate (0.5 mmol, 1.0 equiv) and the alkyne (1.0 mmol, 2.0 equiv).

  • Seal the vial and stir at the temperature and for the time specified in the original research.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

  • Determine the enantiomeric excess by chiral SFC or HPLC.

Protocol 3: General Procedure for the Synthesis of 3-Arylpiperidines via Reductive Heck Reaction

This three-step protocol is adapted from the work of Sigman and co-workers.[11]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • To a solution of pyridine (1.0 equiv) in anhydrous THF at 0 °C, add phenyl chloroformate (1.1 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium borohydride (1.5 equiv) portionwise and stir for an additional 2 hours at 0 °C.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by flash chromatography to yield the dihydropyridine intermediate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

  • In a glovebox, add [Rh(cod)₂]BF₄ (3 mol %), the chiral diene ligand (3.3 mol %), and the dihydropyridine from Step 1 (1.0 equiv) to a vial.

  • Add the arylboronic acid (1.5 equiv) and a potassium phosphate base (2.0 equiv).

  • Add a mixture of dioxane and water as the solvent.

  • Seal the vial and stir at the specified temperature until the reaction is complete.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry, filter, and concentrate the organic phase.

  • Purify by flash chromatography to obtain the 3-substituted tetrahydropyridine.

Step 3: Hydrogenation to 3-Arylpiperidine

  • To a solution of the tetrahydropyridine from Step 2 in methanol, add palladium on carbon (10 wt %).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • The crude product can be further purified if necessary.

IV. Visualizations

synthetic_workflow cluster_step1 Step 1: Dihydropyridine Synthesis cluster_step2 Step 2: Asymmetric Reductive Heck Reaction cluster_step3 Step 3: Reduction Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine 1. Phenyl Chloroformate 2. NaBH₄ Tetrahydropyridine 3-Aryl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Arylboronic Acid [Rh]/Chiral Ligand Piperidine 3-Arylpiperidine Tetrahydropyridine->Piperidine H₂, Pd/C

Caption: Workflow for the synthesis of 3-arylpiperidines.

signaling_pathway cluster_membrane Cell Membrane Receptor M4 Muscarinic Receptor (GPCR) G_Protein Gi/o Protein Receptor->G_Protein Inhibits activation Piperidine_Antagonist Piperidine-based Antagonist Piperidine_Antagonist->Receptor Binds and blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates targets

Caption: M4 muscarinic receptor signaling pathway modulation.

References

Application Notes: The Role of 4-Methoxypiperidine Hydrochloride in the Synthesis of 4-Anilinopiperidine-Based Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypiperidine hydrochloride is a versatile heterocyclic building block utilized in the synthesis of various pharmaceutical agents.[1] Its piperidine core is a common scaffold in medicinal chemistry, and its functionalization is key to developing novel therapeutics. This document provides a detailed overview and experimental protocols for a synthetic pathway that transforms this compound into a potent 4-anilinopiperidine analgesic, exemplified by the synthesis of fentanyl. The 4-anilinopiperidine scaffold is the cornerstone of a major class of synthetic opioids, including fentanyl, sufentanil, and remifentanil, which are known for their high analgesic potency.[2][3] The synthetic route described herein involves a logical sequence of reactions: ether cleavage, oxidation, reductive amination, N-alkylation, and N-acylation.[4][5][6]

Synthetic Pathway Overview

The conversion of this compound to a fentanyl-class analgesic is a multi-step process. The core strategy involves transforming the 4-methoxy group into a 4-anilino group via a piperidone intermediate, followed by sequential N-alkylation and N-acylation to build the final molecular structure.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Analgesic Elaboration A 4-Methoxypiperidine HCl B 4-Hydroxypiperidine A->B Step 1 Ether Cleavage C 4-Piperidone B->C Step 2 Oxidation D 4-Anilinopiperidine (4-AP) C->D Step 3 Reductive Amination E N-Phenethyl-4-anilinopiperidine (ANPP) D->E Step 4 N-Alkylation F Fentanyl (Final Analgesic) E->F Step 5 N-Acylation G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Fentanyl Fentanyl (Agonist) MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Opens Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_Channel->Vesicle Blocks Ca²⁺ Influx Vesicle->Synapse_pre Reduces Release Hyperpol Hyperpol K_Channel->Hyperpol K⁺ Efflux Causes Hyperpolarization

References

Application of 4-Methoxypiperidine Hydrochloride in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Methoxypiperidine hydrochloride is a versatile heterocyclic building block utilized in the synthesis of a variety of specialty chemicals, including active ingredients for the agrochemical industry.[1] Its piperidine core is a common motif in bioactive molecules, and the methoxy group at the 4-position can influence the physicochemical properties of the final compound, such as solubility and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical compounds, specifically focusing on its incorporation into potential fungicidal and insecticidal agents.

Application in Fungicide Synthesis

The piperidine scaffold is a key component in a number of successful fungicides. While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, its application can be exemplified through the synthesis of N-aryl-4-methoxypiperidine derivatives, a class of compounds with known fungicidal potential. The N-arylation of 4-methoxypiperidine is a crucial step in creating these derivatives.

General Synthesis Workflow for N-Aryl-4-methoxypiperidines

The synthesis of N-aryl-4-methoxypiperidines from this compound typically involves two key steps: liberation of the free base followed by a cross-coupling reaction with an appropriate aryl halide. The Buchwald-Hartwig amination is a powerful and widely used method for this C-N bond formation.

G cluster_0 Step 1: Free Base Liberation cluster_1 Step 2: N-Arylation (Buchwald-Hartwig Amination) A 4-Methoxypiperidine Hydrochloride C 4-Methoxypiperidine (Free Base) A->C Aqueous Workup B Base (e.g., NaOH, K2CO3) B->C D 4-Methoxypiperidine (from Step 1) G N-Aryl-4-methoxypiperidine (Potential Fungicide) D->G Coupling E Aryl Halide (Ar-X) E->G Coupling F Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) F->G

Caption: General workflow for the synthesis of N-Aryl-4-methoxypiperidines.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-methoxypiperidine

This protocol describes a representative synthesis of an N-aryl-4-methoxypiperidine derivative with potential fungicidal activity.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1-Chloro-4-iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Liberation of the Free Base:

    • Dissolve this compound (1.0 eq) in water.

    • Cool the solution in an ice bath and add a 2M aqueous solution of NaOH until the pH is >12.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxypiperidine as a free base.

  • N-Arylation Reaction:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

    • Add anhydrous toluene, followed by 1-chloro-4-iodobenzene (1.0 eq) and the previously prepared 4-methoxypiperidine (1.2 eq).

    • Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-(4-chlorophenyl)-4-methoxypiperidine.

Reactant Molecular Weight ( g/mol ) Equivalents Purity (%) Yield (%)
4-Methoxypiperidine HCl151.631.0>98-
1-Chloro-4-iodobenzene238.451.0>98-
N-(4-chlorophenyl)-4-methoxypiperidine225.71->95 (after purification)75-85 (typical)

Application in Insecticide Synthesis

The piperidine moiety is also present in various insecticides. This compound can serve as a precursor for the synthesis of more complex piperidine-containing structures with insecticidal properties. A relevant example is its potential use in the synthesis of precursors for spiroheterocyclic N-oxypiperidines, a class of compounds described as pesticides.

Conceptual Synthesis Pathway for a Spiroheterocyclic Precursor

This conceptual pathway illustrates how 4-methoxypiperidine could be incorporated into a more complex scaffold relevant to insecticide development. The key transformation is the reaction of 4-methoxypiperidine with a suitable electrophile to form a more elaborate intermediate.

G cluster_0 Intermediate Synthesis cluster_1 Further Elaboration A 4-Methoxypiperidine (from Hydrochloride Salt) C Substituted Piperidine Intermediate A->C Nucleophilic Attack B Electrophilic Spirocyclic Precursor (e.g., an epoxide or alkyl halide) B->C D Substituted Piperidine Intermediate F Spiroheterocyclic N-Oxypiperidine (Potential Insecticide) D->F Multi-step Synthesis E Cyclization & Oxidation Reagents E->F

Caption: Conceptual workflow for insecticide precursor synthesis.

Experimental Protocol: Synthesis of 1-Benzyl-4-methoxypiperidine

This protocol details the synthesis of a key intermediate, 1-benzyl-4-methoxypiperidine, which can be further modified to produce potential insecticidal compounds.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction and Workup:

    • Stir the reaction mixture at room temperature for 16-24 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford pure 1-benzyl-4-methoxypiperidine.

Reactant Molecular Weight ( g/mol ) Equivalents Purity (%) Yield (%)
4-Methoxypiperidine HCl151.631.0>98-
Benzyl bromide171.041.1>98-
1-Benzyl-4-methoxypiperidine205.29->95 (after purification)80-90 (typical)

This compound is a valuable and adaptable starting material for the synthesis of novel agrochemicals. The protocols and workflows presented here for the preparation of N-aryl and N-benzyl derivatives demonstrate its utility in accessing core structures with potential fungicidal and insecticidal activities. Further derivatization and biological screening of these and related compounds could lead to the discovery of new and effective crop protection agents. Researchers in agrochemical synthesis can utilize these foundational methods as a starting point for developing proprietary molecules with enhanced efficacy and desirable environmental profiles.

References

Application Notes and Protocols for Reductive Amination Using 4-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines. This method is particularly valuable in medicinal chemistry and drug development for the synthesis of diverse amine-containing scaffolds.[1] This document provides detailed protocols for the reductive amination of various aldehydes and ketones using 4-methoxypiperidine hydrochloride.

This compound is a versatile building block in the synthesis of bioactive molecules, including analgesics and antidepressants.[2] The use of its hydrochloride salt necessitates a crucial initial step: the in situ neutralization with a base to liberate the free, nucleophilic secondary amine for the reaction to proceed.

The protocols outlined below primarily utilize sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent. STAB is a mild and selective hydride source, well-suited for reductive aminations as it does not readily reduce the starting carbonyl compounds, thus minimizing the formation of alcohol byproducts.[3][4][5] Its use also avoids the highly toxic byproducts associated with reagents like sodium cyanoborohydride.[3]

Reaction Principle

The reductive amination process using this compound is a one-pot reaction that proceeds through two key stages:

  • Iminium Ion Formation: The reaction is initiated by the addition of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloride salt and generate the free 4-methoxypiperidine. This secondary amine then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting hemiaminal intermediate forms a transient iminium ion.

  • Reduction: The selective reducing agent, sodium triacetoxyborohydride, is then introduced. It preferentially reduces the electrophilic C=N double bond of the iminium ion to a C-N single bond, yielding the final N-substituted 4-methoxypiperidine product.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the reductive amination of various carbonyl compounds with this compound using sodium triacetoxyborohydride.

Table 1: Reductive Amination of Aromatic Aldehydes

EntryAldehydeBase (Equivalents)Reducing Agent (Equivalents)SolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeTEA (1.2)NaBH(OAc)₃ (1.5)DCMRT4~95
24-NitrobenzaldehydeTEA (1.2)NaBH(OAc)₃ (1.5)DCMRT5~92
34-MethoxybenzaldehydeTEA (1.2)NaBH(OAc)₃ (1.5)DCERT4~96
42-ChlorobenzaldehydeTEA (1.2)NaBH(OAc)₃ (1.5)DCMRT6~90
5Furan-2-carbaldehydeTEA (1.2)NaBH(OAc)₃ (1.5)DCERT3~93

Table 2: Reductive Amination of Aliphatic Aldehydes

EntryAldehydeBase (Equivalents)Reducing Agent (Equivalents)SolventTemp. (°C)Time (h)Yield (%)
1IsovaleraldehydeTEA (1.2)NaBH(OAc)₃ (1.5)DCMRT3~94
2HeptanalTEA (1.2)NaBH(OAc)₃ (1.5)DCERT3~96
3PivalaldehydeTEA (1.2)NaBH(OAc)₃ (1.5)DCMRT5~88

Table 3: Reductive Amination of Ketones

EntryKetoneBase (Equivalents)Reducing Agent (Equivalents)Catalyst (Equivalents)SolventTemp. (°C)Time (h)Yield (%)
1CyclohexanoneTEA (1.2)NaBH(OAc)₃ (1.5)Acetic Acid (1.1)DCERT12~92
2AcetophenoneTEA (1.2)NaBH(OAc)₃ (1.5)Acetic Acid (1.1)DCE5024~85
34-PiperidoneTEA (1.2)NaBH(OAc)₃ (1.5)Acetic Acid (1.1)DCMRT18~90

Experimental Protocols

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (for ketone reactions)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

General Protocol for Reductive Amination of Aldehydes:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the aldehyde (1.05 eq).

  • Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add triethylamine (1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to liberate the free amine and facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reactions with aldehydes are typically complete within 2-6 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted 4-methoxypiperidine.

Protocol for Reductive Amination of Ketones:

The procedure for ketones is similar to that for aldehydes, with the addition of an acid catalyst to facilitate the formation of the less reactive iminium ion.

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the ketone (1.1 eq).

  • Add anhydrous 1,2-dichloroethane (DCE).

  • Add triethylamine (1.2 eq) followed by acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS. Reactions with ketones can take from 12 to 24 hours.

  • Follow the workup and purification steps (6-11) as described in the aldehyde protocol.

Mandatory Visualizations

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_products Products 4-MP_HCl 4-Methoxypiperidine Hydrochloride Free_Amine Free 4-Methoxypiperidine 4-MP_HCl->Free_Amine - HCl Carbonyl Aldehyde or Ketone Iminium_Ion Iminium Ion Carbonyl->Iminium_Ion + H2O Base Triethylamine (Base) Free_Amine->Iminium_Ion Final_Product N-Substituted 4-Methoxypiperidine Iminium_Ion->Final_Product STAB NaBH(OAc)3 (Reducing Agent)

Caption: Reaction pathway of reductive amination.

Experimental_Workflow Start Start Mix 1. Mix 4-Methoxypiperidine HCl, Carbonyl Compound, and Solvent Start->Mix Add_Base 2. Add Triethylamine (Stir for 15-30 min) Mix->Add_Base Add_Catalyst 2a. (For Ketones) Add Acetic Acid Add_Base->Add_Catalyst Ketones Only Add_Reducer 3. Add NaBH(OAc)3 Add_Base->Add_Reducer Add_Catalyst->Add_Reducer React 4. Stir at RT (or heat) (Monitor by TLC/LC-MS) Add_Reducer->React Quench 5. Quench with aq. NaHCO3 React->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Purify by Chromatography Dry->Purify End End Product Purify->End

Caption: Experimental workflow for reductive amination.

References

Application Notes and Protocols: 4-Methoxypiperidine Hydrochloride in the Synthesis of Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets for the development of analgesics.[1] The piperidine scaffold is a key pharmacophore in many potent opioid receptor modulators, including the fentanyl class of analgesics. 4-Methoxypiperidine hydrochloride is a versatile building block for the synthesis of novel opioid receptor ligands. Its methoxy group can influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially leading to modulators with improved therapeutic profiles. This document provides detailed protocols for the synthesis of a model opioid receptor modulator starting from this compound, as well as methods for its pharmacological evaluation.

Synthetic Application of this compound

The synthesis of opioid receptor modulators often involves the N-functionalization of a piperidine ring with an appropriate pharmacophore. A common synthetic strategy is the N-arylation or N-alkylation of the piperidine nitrogen. In this application note, we describe a representative synthesis of N-(1-(4-methoxypiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-N-phenylpropionamide, a hypothetical analogue related to the fentanyl class of opioids.

Experimental Protocol: Synthesis of a Model Opioid Receptor Modulator

Materials:

  • This compound

  • 2-Bromo-1-phenylethan-1-one

  • Propionyl chloride

  • Aniline

  • Sodium triacetoxyborohydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • N-Alkylation of 4-Methoxypiperidine:

    • To a solution of this compound (1.0 eq) in DMF, add triethylamine (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-bromo-1-phenylethan-1-one (1.0 eq) dropwise.

    • Stir the reaction mixture at 60°C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(4-methoxypiperidin-1-yl)-2-phenylethan-1-one.

  • Reductive Amination:

    • To a solution of 1-(4-methoxypiperidin-1-yl)-2-phenylethan-1-one (1.0 eq) and aniline (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portionwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(4-methoxypiperidin-1-yl)-N,2-diphenyl-ethan-1-amine.

  • N-Acylation:

    • To a solution of 1-(4-methoxypiperidin-1-yl)-N,2-diphenyl-ethan-1-amine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0°C, add propionyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound, N-(1-(4-methoxypiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-N-phenylpropionamide.

G cluster_synthesis Synthetic Workflow A 4-Methoxypiperidine HCl B 1-(4-methoxypiperidin-1-yl)-2-phenylethan-1-one A->B N-Alkylation (2-bromo-1-phenylethan-1-one, TEA, DMF) C 1-(4-methoxypiperidin-1-yl)-N,2-diphenyl-ethan-1-amine B->C Reductive Amination (Aniline, NaBH(OAc)3, DCM) D Final Compound C->D N-Acylation (Propionyl chloride, TEA, DCM)

Caption: Synthetic workflow for a model opioid modulator.

Pharmacological Evaluation

The pharmacological properties of newly synthesized compounds are assessed through a series of in vitro assays to determine their binding affinity and functional activity at the opioid receptors.

Data Presentation
CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of DAMGO)
Model Compound µValueValueValue
δValueValueValue
κValueValueValue
Morphine (Reference) µ4.565100
δ250>1000<10
κ3050040
Fentanyl (Reference) µ0.381.2110
δ18>1000<5
κ1580020

Note: Values for the "Model Compound" are hypothetical and would be determined experimentally.

Experimental Protocols for Pharmacological Assays

1. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

  • [³H]DAMGO (for µ receptor), [³H]DPDPE (for δ receptor), or [³H]U69,593 (for κ receptor) as radioligands.

  • Test compound (synthesized modulator).

  • Naloxone (for non-specific binding determination).

  • Incubation buffer (50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or naloxone.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay (Functional Assay)

This assay measures the G-protein activation upon receptor agonism, providing a measure of the compound's efficacy and potency (EC50).

Materials:

  • Cell membranes as described above.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound.

  • DAMGO (as a reference agonist).

  • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

  • Pre-incubate the cell membranes with the test compound at various concentrations for 15 minutes at 30°C.

  • Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the filter-bound radioactivity by liquid scintillation counting.

  • Plot the concentration-response curve and determine the EC50 and Emax values.

G cluster_assay Pharmacological Assay Workflow A Synthesized Compound B Radioligand Binding Assay A->B C [35S]GTPγS Binding Assay A->C D Binding Affinity (Ki) B->D E Functional Potency (EC50) & Efficacy (Emax) C->E G cluster_pathway Opioid Receptor Signaling Agonist Opioid Agonist Receptor Opioid Receptor (GPCR) Agonist->Receptor G_protein Gαi/oβγ Receptor->G_protein Activation Beta_arrestin β-Arrestin Receptor->Beta_arrestin Recruitment G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_channel Ion Channels (e.g., GIRK) G_betagamma->Ion_channel Modulation cAMP ↓ cAMP AC->cAMP Desensitization Receptor Desensitization/ Internalization Beta_arrestin->Desensitization MAPK MAPK Signaling Beta_arrestin->MAPK

References

Application Notes and Protocols for Using 4-Methoxypiperidine Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-methoxypiperidine hydrochloride in solid-phase synthesis (SPS). While piperidine and its analog 4-methylpiperidine are the industry standards for N-α-Fmoc deprotection in solid-phase peptide synthesis (SPPS), this guide elucidates the specific considerations and protocols required to effectively use the hydrochloride salt of 4-methoxypiperidine for similar purposes. We will detail the fundamental mechanism of Fmoc deprotection, address the critical necessity of in situ neutralization of the hydrochloride salt, provide a detailed experimental protocol, and briefly discuss its alternative use as a synthetic building block.

Section 1: The Fundamental Role of Piperidine Analogs in Fmoc-Based SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal strategy in solid-phase peptide synthesis, prized for its stability to acidic conditions and its lability towards bases.[1][2] The removal of the Fmoc group to expose the N-terminal amine for the next coupling cycle is a critical, repeated step in peptide elongation.[3] This deprotection is typically accomplished using a secondary amine, with piperidine being the most common choice.[1][4]

The Mechanism of Fmoc Deprotection

The reaction proceeds through a base-catalyzed β-elimination mechanism that can be broken down into two primary stages:[1][2][4]

  • Proton Abstraction: A base, such as a piperidine analog, abstracts the acidic proton from the C9 carbon of the fluorenyl ring.

  • β-Elimination: This abstraction induces an elimination reaction, leading to the cleavage of the C-O bond of the carbamate. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF).

  • Dibenzofulvene (DBF) Scavenging: The excess secondary amine present in the deprotection solution acts as a nucleophile, trapping the electrophilic DBF to form a stable, soluble adduct.[1][5] This scavenging step is crucial; failure to trap the DBF can lead to its reaction with the newly liberated peptide amine, resulting in irreversible chain termination.[1]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin (Protected N-terminus) Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate 1. Proton Abstraction Base 4-Methoxypiperidine (Free Base) DBF_Adduct DBF-Base Adduct (Stable, Soluble) Deprotected_Peptide H₂N-Peptide-Resin (Free Amine) Intermediate->Deprotected_Peptide 2. β-Elimination DBF Dibenzofulvene (DBF) (Reactive Intermediate) Intermediate->DBF DBF->DBF_Adduct 3. Scavenging Neutralization_Workflow Workflow for Preparing Active Deprotection Reagent cluster_reagents Starting Materials cluster_process Process cluster_product Result Reagent_HCl 4-Methoxypiperidine HCl (Inactive Salt) Mix Combine & Mix Reagent_HCl->Mix Base_Tertiary DIPEA (Tertiary Base) Base_Tertiary->Mix Solvent DMF (Solvent) Solvent->Mix Active_Reagent Active Deprotection Solution: • 4-Methoxypiperidine (Free Base) • DIPEA•HCl (Salt Byproduct) • DMF Mix->Active_Reagent Neutralization

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxypiperidine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-methoxypiperidine hydrochloride by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, presented in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. Consult the solvent selection guide in the experimental protocols section. Consider switching to a more polar solvent or a solvent mixture.

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of your compound has dissolved and a small amount of solid remains, this is likely the case. You should perform a hot filtration to remove these impurities before allowing the solution to cool.

Q2: The compound oiled out instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point.

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a surface for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvent System: If the problem persists, consider using a different solvent or a solvent/anti-solvent system.

Q3: I am getting a very low yield of purified crystals. What are the possible reasons?

A3: Low yield is a common problem in recrystallization. The following factors could be contributing:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Cooling Rate: If the solution is cooled too quickly, small, impure crystals may form, leading to losses during washing. A slower cooling rate promotes the growth of larger, purer crystals.[1]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Q4: The purified crystals are colored, even after recrystallization. How can I remove the color?

A4: Colored impurities can sometimes be challenging to remove.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your product.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.

  • Solvent Choice: The impurity may have similar solubility properties to your compound in the chosen solvent. Try a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: For amine hydrochlorides like this compound, polar protic solvents are generally a good starting point. Commonly used and effective solvents include:

  • Isopropanol: Often a preferred solvent for hydrochloride salts.

  • Ethanol: Another good option, sometimes used in combination with water.

  • Ethanol/Water Mixture: A solvent-anti-solvent system where the compound is dissolved in hot ethanol, and water is added to decrease solubility upon cooling.

  • Isopropanol/Diethyl Ether Mixture: Diethyl ether can be used as an anti-solvent with isopropanol to induce precipitation.

Q2: How do I choose the right solvent system?

A2: The ideal solvent should dissolve the compound well when hot but poorly when cold. You can perform small-scale solubility tests with a few milligrams of your crude product in different solvents to determine the best choice.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically an off-white to light yellow solid.

Q4: How can I confirm the purity of my recrystallized product?

A4: The purity of your final product can be assessed using several analytical techniques, including:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

Quantitative Data

CompoundRecrystallization Solvent SystemTypical Yield
4-methylpiperidine-2-carboxylate hydrochlorideEthanol/Ethyl Acetate79%
N-(diphenylmethylene) piperidin-4-amineEthanol/Heptane69%

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the procedure for recrystallizing this compound using a single solvent, such as isopropanol.

Materials:

  • Crude this compound

  • Isopropanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of hot isopropanol until the solid is just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful if a suitable single solvent cannot be found. A common system for hydrochloride salts is an alcohol (solvent) and a less polar, miscible solvent like diethyl ether (anti-solvent).

Materials:

  • Crude this compound

  • Isopropanol (solvent)

  • Diethyl ether (anti-solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot isopropanol.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add diethyl ether dropwise with swirling until the solution becomes slightly turbid.

  • Crystallization: If turbidity persists, add a few drops of hot isopropanol to redissolve the precipitate. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of isopropanol and diethyl ether.

  • Drying: Dry the purified crystals.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolve_check Does it Dissolve? dissolve->dissolve_check add_more_solvent Add More Hot Solvent dissolve_check->add_more_solvent No hot_filtration Insoluble Impurities Present? Perform Hot Filtration dissolve_check->hot_filtration Yes add_more_solvent->dissolve cool Cool Solution Slowly hot_filtration->cool crystal_check Crystals Form? cool->crystal_check oiling_out Problem: Oiling Out crystal_check->oiling_out No (Oiled Out) scratch_seed Scratch Flask or Add Seed Crystal crystal_check->scratch_seed No (Clear Solution) collect_crystals Collect Crystals by Vacuum Filtration crystal_check->collect_crystals Yes reheat Reheat, Add More Solvent, Cool Slower oiling_out->reheat reheat->cool scratch_seed->cool wash_dry Wash with Cold Solvent and Dry collect_crystals->wash_dry yield_check Low Yield? wash_dry->yield_check end Pure Product yield_check->end No troubleshoot_yield Troubleshoot: - Too much solvent? - Cooled too fast? - Incomplete cooling? yield_check->troubleshoot_yield Yes troubleshoot_yield->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Crude 4-Methoxypiperidine Hydrochloride dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_decision Insoluble Impurities? dissolve->hot_filter_decision hot_filtration Hot Gravity Filtration hot_filter_decision->hot_filtration Yes cool Slow Cooling to Room Temperature, then Ice Bath hot_filter_decision->cool No impurities_out Insoluble Impurities (Discarded) hot_filtration->impurities_out hot_filtration->cool crystallization Crystal Formation cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration mother_liquor_out Mother Liquor (Contains Soluble Impurities) vacuum_filtration->mother_liquor_out wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure 4-Methoxypiperidine Hydrochloride dry->end

Caption: General experimental workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Optimizing N-arylation of 4-methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of 4-methoxypiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My N-arylation reaction of this compound is showing low to no yield. What are the primary factors to investigate?

Low or no yield in the N-arylation of this compound can stem from several issues. The most common culprits are related to the catalyst system, reaction conditions, and the nature of the starting material itself. Key areas to troubleshoot include:

  • Inactive Catalyst System: The active Pd(0) species is essential for the Buchwald-Hartwig catalytic cycle. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively to the active Pd(0) state.[1] Ensure your palladium source is active and consider using a pre-formed, air-stable precatalyst (e.g., a G3 or G4 precatalyst) for more consistent results.[2]

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For the N-arylation of a secondary amine like 4-methoxypiperidine, bulky and electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often excellent choices, especially when coupling with challenging aryl chlorides.[2]

  • Insufficient Base: Since the starting material is a hydrochloride salt, at least two equivalents of base are required: one to neutralize the HCl salt and a second to deprotonate the piperidine nitrogen to form the nucleophilic amine for the catalytic cycle. A strong base like sodium tert-butoxide (NaOtBu) is typically necessary.[2]

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation through the oxidation of the phosphine ligands.[3] It is crucial to ensure anaerobic conditions by properly degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]

  • Sub-optimal Reaction Temperature: Typical temperatures for Buchwald-Hartwig aminations range from 80-110 °C.[4][5] Insufficient heat can lead to a sluggish or incomplete reaction, while excessive temperatures can cause catalyst decomposition.[5]

Q2: What is the role of the base in this reaction, and can I use a weaker base?

A strong base is crucial for the success of the Buchwald-Hartwig N-arylation of this compound for two primary reasons:

  • Neutralization of the Hydrochloride Salt: The starting material is an HCl salt, and the first equivalent of base is consumed to liberate the free amine.

  • Facilitation of the Catalytic Cycle: The second equivalent of a strong base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile.[2] This facilitates the formation of the key palladium-amide intermediate, which is a critical step in the catalytic cycle.

While weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used in some N-arylation reactions, they often require higher reaction temperatures and result in significantly slower reaction rates for less reactive substrates.[2][6] This can lead to catalyst decomposition and lower overall yields. For challenging couplings, a strong base is generally recommended.

Q3: How do I select the optimal solvent for my N-arylation reaction?

The choice of solvent is critical as it affects the solubility of the reactants, base, and catalyst, and can influence the reaction temperature.[7]

  • Commonly Effective Solvents: Aprotic, nonpolar to polar solvents are generally used. Toluene, dioxane, and THF are frequently effective for Buchwald-Hartwig reactions.[2][8]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[2]

  • Solubility Considerations: Poor solubility of the inorganic base in the reaction solvent is a common reason for reaction failure.[6] Ensure your chosen solvent can adequately dissolve all components at the reaction temperature.

Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and formation of diarylamines (if a primary amine is present).[5]

  • Hydrodehalogenation: This involves the reduction of the aryl halide starting material. To minimize this, ensure a strictly inert atmosphere is maintained to exclude sources of hydrogen.[2] Adjusting the ligand and base combination can also help suppress this side reaction.[2]

  • Aryl Hydroxylation: This can be an issue when using aqueous ammonia or hydroxide bases. The choice of ligand is critical to suppress this pathway.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the N-arylation of this compound.

Problem: Low or No Product Formation

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use an air-stable precatalyst (e.g., XPhos Pd G3).[2] / Ensure the palladium source is active.Precatalysts ensure the correct palladium-ligand ratio and simplify setup.[2]
Inappropriate Ligand Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2]These ligands are generally effective for coupling secondary amines.
Insufficient Base Use at least 2.2-2.5 equivalents of a strong base (e.g., NaOtBu).One equivalent is needed to neutralize the HCl salt, and another for the catalytic cycle.
Oxygen Contamination Degas the solvent thoroughly and maintain a strict inert atmosphere (Ar or N₂).[2]Oxygen deactivates the Pd(0) catalyst.[3]
Low Temperature Increase the reaction temperature in 10 °C increments (typically 80-110 °C).[5]Higher temperatures can increase reaction rates, but avoid excessive heat to prevent catalyst decomposition.
Poor Reagent Quality Purify starting materials and use anhydrous, deoxygenated solvent.[2]Impurities can poison the catalyst.[3]

Problem: Significant Side Product Formation

Potential Cause Troubleshooting Step Rationale
Hydrodehalogenation Ensure a strictly inert atmosphere. / Adjust the ligand/base combination.[2]Minimizes sources of hydrogen that can lead to the reduction of the aryl halide.
Competing Reactions Optimize reaction temperature and time.Minimizes the potential for undesired side reactions that may be favored under prolonged heating.

Experimental Protocols

Two primary catalytic systems are employed for N-arylation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[9]

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general guideline for the N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bulky biaryl phosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.5 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst and sodium tert-butoxide.

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol describes a typical procedure for the N-arylation of an amine with an aryl iodide. Note that Ullmann reactions often require higher temperatures than Buchwald-Hartwig reactions.[10]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI, 10 mol%)

  • L-Proline (20 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a reaction vial, add CuI, L-proline, and K₂CO₃.

  • Reagent Addition: Add the aryl iodide (1.0 equiv.) and this compound (1.2 equiv.).

  • Solvent Addition: Add anhydrous DMF to the vial.

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Buchwald-Hartwig protocol.[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for N-arylation

ParameterBuchwald-Hartwig (Palladium-catalyzed)Ullmann Condensation (Copper-catalyzed)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)[9]CuI (5-10 mol%)[9]
Ligand Biarylphosphine (e.g., XPhos, RuPhos)[9]Diamine or Amino Acid (e.g., L-proline)[9]
Base Strong base (e.g., NaOtBu)Weaker base (e.g., K₂CO₃)
Solvent Toluene, Dioxane, THFDMF, NMP[10]
Temperature 80-110 °C[4]>100 °C, often higher[10]
Substrate Scope Broad, including aryl chloridesGenerally requires aryl iodides or bromides[10]

Table 2: Troubleshooting Common N-arylation Issues

IssueParameter to OptimizeRecommended Change
Low Yield Catalyst LoadingIncrease catalyst loading in increments.
LigandScreen different bulky, electron-rich ligands.
BaseEnsure at least 2.2 equivalents of a strong base are used.
TemperatureOptimize temperature (e.g., 80-110 °C).[4]
Side Products AtmosphereEnsure strict inert conditions.[2]
Ligand/BaseAdjust the ligand and base combination.[2]

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Prep Oven-dried Schlenk Tube Inert Evacuate & Backfill with Ar/N₂ (3x) Prep->Inert Reagents Add Pd Precatalyst, NaOtBu, Aryl Halide, 4-methoxypiperidine HCl Inert->Reagents Solvent Add Anhydrous, Degassed Toluene Reagents->Solvent Heat Heat to 100 °C with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_side_products Side Products Start Low/No Yield? Check_Catalyst Is the Pd source active? Is the ligand appropriate? Start->Check_Catalyst Yes Check_Conditions Is the temperature appropriate? Is the atmosphere inert? Start->Check_Conditions Yes Check_Reagents Are reagents pure and dry? Is the base sufficient and strong? Start->Check_Reagents Yes Check_Side_Products Side Products Observed? Start->Check_Side_Products Yes Solution_Catalyst Use air-stable precatalyst. Ensure ligand is bulky and electron-rich. Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize temperature (e.g., 80-110 °C). Ensure rigorous inert atmosphere. Check_Conditions->Solution_Conditions Solution_Reagents Purify starting materials. Use anhydrous, deoxygenated solvent. Use >2 equiv. of strong base. Check_Reagents->Solution_Reagents Solution_Side_Products Adjust ligand/base combination. Ensure strict inert conditions. Check_Side_Products->Solution_Side_Products

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Palladium Removal from Buchwald-Hartwig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who utilize the Buchwald-Hartwig amination and face the critical challenge of removing residual palladium to meet stringent purity requirements. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the integrity of your active pharmaceutical ingredients (APIs) and research compounds.

The Challenge of Residual Palladium

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds, pivotal in the synthesis of numerous pharmaceuticals and complex organic molecules.[1][2][3][4][5] However, a significant challenge lies in the removal of the palladium catalyst from the final product.[6][7][8] Residual palladium, even at trace levels, can have deleterious effects on downstream reactions, compromise the stability of the final compound, and pose toxicological risks.[6][9][10] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products, making efficient palladium removal a non-negotiable step in pharmaceutical development.[11][12][13][14][15][16]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my Buchwald-Hartwig reaction mixture?

A1: The difficulty arises from the complex nature of palladium species present at the end of the reaction. The palladium catalyst can exist in various oxidation states, primarily Pd(0) and Pd(II), and can be complexed with ligands, the amine reactant, or the product itself.[17] These different forms of palladium exhibit varying solubilities and affinities for purification media, making a single, universally effective removal method elusive. Furthermore, many pharmaceutical intermediates and APIs contain heteroatoms that can act as ligands, tightly binding to palladium and preventing its removal.[18]

Q2: What are the regulatory limits for residual palladium in pharmaceutical products?

A2: The ICH Q3D guideline for elemental impurities provides permitted daily exposure (PDE) limits. For palladium, the oral PDE is 100 µ g/day , which for a drug with a maximum daily dose of 10 grams, translates to a concentration limit of 10 ppm.[11][12][13][14] For parenteral (injectable) drugs, the PDE is 10 µ g/day , leading to a much stricter limit of 1 ppm.[13] It is crucial to consult the latest regulatory guidelines for specific applications.

Q3: What are the primary methods for palladium removal?

A3: The most common and effective methods include:

  • Scavenging: Utilizing solid-supported reagents (scavengers) that selectively bind to palladium, which is then removed by filtration.[19]

  • Extraction: Using aqueous solutions of chelating agents to pull palladium from the organic phase.

  • Chromatography: While standard column chromatography can reduce palladium levels, it is often insufficient on its own and may require a subsequent scavenging step for complete removal.[7][8][20][21]

  • Activated Carbon Treatment: A traditional method, but it can be non-selective and lead to significant loss of the desired product.[19][22]

  • Crystallization: Can be effective in some cases, but its success is highly dependent on the properties of the compound and the nature of the palladium impurities.

Q4: When should I perform the palladium removal step?

A4: It is generally recommended to perform a dedicated palladium removal step after the initial workup and before final purification steps like crystallization. Studies have shown that even after chromatographic purification, significant levels of palladium can remain.[7][8][20] Implementing a scavenging step post-chromatography is a reliable strategy to reduce palladium to acceptable levels.[7][8][20]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process and provides actionable solutions.

Scenario 1: My chosen palladium scavenger is not effective.

Problem: After treating the reaction mixture with a scavenger and filtering, the palladium level in my product remains high.

Root Cause Analysis & Solution Workflow:

Caption: Decision workflow for ineffective scavenger performance.

Detailed Explanation and Protocol:

The efficacy of a scavenger is highly dependent on the specific palladium species in your reaction mixture.[19] The oxidation state of palladium (Pd(0) vs. Pd(II)) and the nature of its ligands play a crucial role.

Step-by-Step Scavenger Screening Protocol:

  • Sample Preparation: After the Buchwald-Hartwig reaction is complete, perform a standard aqueous workup. Dissolve a small, representative sample of the crude product in a suitable solvent (e.g., toluene, THF, ethyl acetate).

  • Aliquotting: Distribute equal volumes of the solution into several vials.

  • Scavenger Addition: To each vial, add a different type of palladium scavenger (e.g., thiol-based, thiourea-based, DMT-based, activated carbon) in a predetermined weight excess (e.g., 10-20 wt% relative to the crude product). Include a control vial with no scavenger.

  • Incubation: Stir the vials at a set temperature (room temperature to 50 °C) for a defined period (e.g., 2-16 hours).

  • Filtration and Analysis: Filter each sample and analyze the filtrate for residual palladium content using methods like ICP-MS or a rapid fluorescence-based assay.[23]

  • Selection: Choose the scavenger that provides the most efficient palladium removal with the highest product recovery.

Scenario 2: Significant product loss after palladium scavenging.

Problem: The palladium levels are low, but the yield of my purified product has decreased substantially.

Root Cause Analysis & Solution:

This issue is common with non-selective adsorbents like activated carbon, which can bind to the product, especially if it is polar or has certain functional groups.[11][22] Some functionalized silica scavengers can also exhibit non-specific binding.

Solutions:

  • Reduce Scavenger Loading: Use the minimum amount of scavenger required for effective palladium removal, as determined by a screening study.

  • Optimize Washing: After filtering off the scavenger, wash it thoroughly with a suitable solvent to recover any adsorbed product.

  • Change Scavenger Type: Switch to a more selective scavenger. For instance, synthetic carbon adsorbents like Carboxen® have been shown to have a low affinity for common polar APIs, resulting in high product yield.[11]

  • Consider a Flow-Based Approach: Using scavenger-packed cartridges can minimize product loss compared to a batch slurry method. The product solution is passed through the cartridge, allowing for efficient palladium capture with minimal hold-up volume.

Comparative Data: Palladium Scavenger Performance

The choice of scavenger is critical and depends on the specific reaction conditions and the nature of the API. Below is a summary of commonly used scavengers and their typical applications.

Scavenger TypeFunctional GroupBest ForGood ForKey Considerations
SiliaMetS Thiol ThiolAg, Hg, Os, Pd, RuCu, Ir, Pb, Rh, Se, SnVersatile and robust under a wide range of conditions.[24]
SiliaMetS Thiourea ThioureaPd, RuAg, Cu, Fe, Os, Rh, Sc, SnEffective for all forms of palladium.[25]
SiliaMetS DMT DimercaptotriazineAg, As, Au, Bi, Ir, Ni, Os, Pd, Pt, Rh, Ru, Se, UCd, Co, Cu, Fe, Sc, ZnPreferred for hindered palladium complexes.[25]
Activated Carbon N/ABroad applicabilityN/ARisk of product loss due to non-selective adsorption.[19][22]
Carboxen® Synthetic CarbonPd, RhN/AHigh metal scavenging with maximized API yield.[11]

Palladium Removal Workflow

The following diagram illustrates a general workflow for the removal of residual palladium from a Buchwald-Hartwig reaction.

Caption: General workflow for palladium removal.

By following the guidance in this technical support center, researchers and drug development professionals can effectively troubleshoot and optimize the removal of residual palladium from Buchwald-Hartwig reactions, ensuring the purity, safety, and quality of their valuable compounds.

References

Technical Support Center: Purification of N-Substituted 4-Methoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-substituted 4-methoxypiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of N-substituted 4-methoxypiperidine derivatives?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 4-methoxypiperidine or the N-alkylating/acylating agent.

  • Over-alkylation products: In the case of N-alkylation, the formation of quaternary ammonium salts is possible, especially with excess alkylating agent.

  • Di-substituted products: If the starting amine has multiple reactive sites.

  • Elimination byproducts: Dehydration of related hydroxy-piperidine precursors can lead to tetrahydropyridine impurities.

  • Hydrolysis products: N-acyl derivatives can hydrolyze back to the parent amine and carboxylic acid under acidic or basic conditions.

  • Residual solvents: Solvents used in the reaction or workup (e.g., DMF, DCM, acetonitrile) are common impurities.[1][2][3][4]

Q2: How do I choose the appropriate purification technique for my N-substituted 4-methoxypiperidine derivative?

A2: The choice of purification technique depends on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: Highly versatile for separating compounds with different polarities. It is effective for removing both more and less polar impurities.

  • Recrystallization: Ideal for crystalline solids to remove small amounts of impurities. The choice of solvent is crucial.

  • Acid-Base Extraction: Useful for separating the basic piperidine derivatives from neutral or acidic impurities.[5]

  • Preparative Thin-Layer Chromatography (Prep TLC): Suitable for small-scale purifications.

Q3: My N-substituted 4-methoxypiperidine derivative is streaking on the silica gel TLC plate. What can I do to resolve this?

A3: Streaking of amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silica.[6] To mitigate this:

  • Add a basic modifier to the eluent: A small amount of triethylamine (0.1-2% v/v) or ammonia solution in methanol can be added to the mobile phase to suppress the interaction with silica.[7][8]

  • Use a different stationary phase: Alumina (neutral or basic) or amine-functionalized silica plates can be used as alternatives to standard silica gel.[7]

  • Pre-treat the TLC plate: Running the plate in a solvent system containing triethylamine before spotting your compound can help neutralize the silica.[8]

Q4: What are some common solvent systems for the column chromatography of N-substituted 4-methoxypiperidine derivatives?

A4: The choice of solvent system depends on the polarity of the specific derivative. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity can be increased by adding methanol or dichloromethane. For basic compounds, adding a small percentage of triethylamine is often necessary to prevent tailing.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of methods:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[9] It is also excellent for identifying residual solvents.[1][2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, which is useful for identifying unknown impurities.[9]

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. The absence of co-eluting spots in multiple solvent systems is a good indicator of purity.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Compound streaks or tails on the column The basic amine is interacting strongly with the acidic silica gel.Add 0.1-2% triethylamine or a few drops of ammonium hydroxide to your eluent system.[7][8] Alternatively, use an amine-functionalized silica gel column or a neutral/basic alumina column.[6][7]
Poor separation of product and impurities The solvent system (mobile phase) is not optimized.Systematically vary the polarity of your eluent. If TLC shows good separation, ensure your column is packed and run correctly. Consider trying a different solvent system with different selectivity (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes).
Product does not elute from the column The eluent is not polar enough, or the compound has irreversibly adsorbed to the silica.Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). If the compound is still retained, it may have decomposed on the silica. Test compound stability on a small amount of silica before running a large-scale column.
Cracks in the silica gel bed Improper column packing.Ensure the silica slurry is homogenous and allowed to settle evenly. Avoid letting the column run dry.
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was used), or the compound is an oil.Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound if available. If it remains an oil, try a different solvent or solvent system.
Oiling out instead of crystallization The solubility of the compound in the solvent is too high at the cooling temperature, or the cooling is too rapid.Add a small amount of a co-solvent in which the compound is less soluble. Allow the solution to cool more slowly.
Low recovery of the purified product The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Impure crystals obtained The chosen solvent did not effectively differentiate between the product and the impurity at different temperatures. Impurities may have co-precipitated.Try a different recrystallization solvent or a solvent pair. Ensure slow cooling to allow for selective crystallization.
Acid-Base Extraction
Problem Possible Cause Solution
Poor separation of layers The densities of the aqueous and organic layers are too similar.Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer.
Emulsion formation Vigorous shaking of the separatory funnel, especially with chlorinated solvents.Gently swirl or invert the funnel instead of vigorous shaking. Allow the funnel to stand for a longer period. Add a small amount of brine to help break the emulsion.
Low recovery of the basic product Incomplete protonation or deprotonation. The product has some solubility in the "wrong" layer.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during the basification step. Perform multiple extractions with smaller volumes of the organic solvent to improve recovery.

Data Presentation

Table 1: TLC Data for Representative N-Substituted 4-Methoxypiperidine Derivatives
N-SubstituentMobile Phase (v/v)Rf Value (approx.)
Benzyl20% Ethyl Acetate in Hexanes0.4
Boc (tert-Butoxycarbonyl)30% Ethyl Acetate in Hexanes0.5
Acetyl50% Ethyl Acetate in Hexanes0.3
Phenyl15% Ethyl Acetate in Hexanes0.35
Methyl10% Methanol in Dichloromethane (+1% NH4OH)0.4

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.[11][12][13][14][15]

Table 2: Purification Method Performance for N-Benzoyl-4-methoxypiperidine
Purification MethodConditionsYield (%)Purity (%) (by HPLC)
Column ChromatographySilica gel, gradient elution (10-40% Ethyl Acetate in Hexanes)85>98
RecrystallizationEthyl Acetate/Hexanes75>99
Acid-Base ExtractionDiethyl ether and 1M HCl / 1M NaOH90 (crude)~95

Note: Data is representative and can vary based on the crude material's purity and the specific experimental execution.[15][16][17][18]

Table 3: HPLC Purity Analysis Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm or 254 nm
Injection Volume 10 µL

Reference: This is a general method adaptable for many N-substituted 4-methoxypiperidine derivatives.[7][8][10][17][19][20][21][22]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude N-substituted 4-methoxypiperidine derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully add the sample to the top of the silica bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is required. For basic derivatives, add 0.5-1% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[23]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethyl acetate/hexanes, ethanol, or isopropanol.

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of the hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.[24]

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic N-substituted 4-methoxypiperidine derivative will be protonated and move into the aqueous layer. Separate the layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is strongly basic (pH > 12). This will deprotonate the piperidine derivative, making it soluble in organic solvents again.

  • Re-extraction: Extract the aqueous layer multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.[5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Product B Purification Method Selection A->B C Column Chromatography B->C Polar Impurities D Recrystallization B->D Crystalline Solid E Acid-Base Extraction B->E Acidic/Neutral Impurities F Purity Assessment C->F D->F E->F G HPLC / LC-MS F->G Quantitative H NMR F->H Structural I Pure Product G->I H->I

Caption: A general experimental workflow for the purification and analysis of N-substituted 4-methoxypiperidine derivatives.

troubleshooting_logic start Impure Product purity_check Assess Purity (TLC/HPLC) start->purity_check main_issue Identify Main Issue purity_check->main_issue streaking Streaking/Tailing on Silica main_issue->streaking Streaking poor_sep Poor Separation main_issue->poor_sep Co-elution low_yield Low Recovery main_issue->low_yield Product Loss add_base Add Basic Modifier (e.g., TEA) streaking->add_base change_stationary Use Alumina or Amine-Silica streaking->change_stationary optimize_solvent Optimize Solvent System poor_sep->optimize_solvent change_technique Change Purification Technique poor_sep->change_technique check_solubility Check Product Solubility in Wash/Filtrate low_yield->check_solubility optimize_conditions Optimize Extraction pH / Recrystallization Cooling low_yield->optimize_conditions pure_product Pure Product add_base->pure_product change_stationary->pure_product optimize_solvent->pure_product change_technique->pure_product check_solubility->pure_product optimize_conditions->pure_product

Caption: A troubleshooting decision tree for common purification issues encountered with N-substituted 4-methoxypiperidine derivatives.

signaling_pathway ligand N-Substituted 4-Methoxypiperidine Derivative receptor Opioid Receptor (GPCR) ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits ion_channel Ion Channel g_beta_gamma->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases pka Protein Kinase A (PKA) camp->pka Inhibits Activation cellular_response Cellular Response (e.g., altered neuronal excitability) pka->cellular_response ion_channel->cellular_response

Caption: A generalized signaling pathway for a G-protein coupled opioid receptor, a potential target for N-substituted 4-methoxypiperidine derivatives.[4][14][16][25]

References

Removing unreacted 4-methoxypiperidine hydrochloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 4-methoxypiperidine hydrochloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

The most common and effective methods for removing the polar, water-soluble salt this compound include aqueous extraction (liquid-liquid extraction), column chromatography, and recrystallization.

Q2: How do I select the most appropriate purification method for my reaction?

The choice of method depends critically on the physicochemical properties of your desired product, such as its solubility, polarity, and physical state (solid or liquid). A decision workflow is presented below to guide your selection.

Q3: My desired product is soluble in an organic solvent (like ethyl acetate or dichloromethane) and is not basic. How can I remove the this compound?

For neutral, organic-soluble products, a simple aqueous wash is highly effective. Since this compound is a salt, it has high solubility in water and will be selectively partitioned into the aqueous phase, leaving your product in the organic layer.

Q4: Can I use column chromatography to remove this impurity?

Yes, column chromatography is a viable option.[1] However, as a highly polar salt, this compound will likely have very strong retention on a normal-phase silica gel column and may not move from the baseline. This can be advantageous, as your less polar product can be eluted first. For more polar products, reverse-phase chromatography might be a suitable alternative.[2]

Q5: Is recrystallization an effective technique for removal?

Recrystallization can be an excellent final purification step if your desired product is a solid. The technique relies on finding a solvent system in which your product's solubility is high at an elevated temperature and low at a cooler temperature, while the impurity (this compound) remains soluble at the lower temperature, thus staying in the mother liquor.

Troubleshooting Guide

Problem: After an aqueous wash, I still detect this compound in my organic layer via NMR or LC-MS.

  • Possible Cause: Insufficient washing. The partitioning of the salt between the aqueous and organic layers is an equilibrium. A single wash may not be enough to remove all of it.

  • Solution: Increase the number of aqueous washes. Perform at least 2-3 washes with deionized water or a brine solution. Brine can also help break up any emulsions that may have formed.[3]

  • Possible Cause: Your product is highly polar and may be helping to solubilize the salt in the organic layer.

  • Solution: If multiple washes are ineffective, consider an alternative method like column chromatography. A short plug of silica gel may be sufficient to capture the highly polar salt while allowing your product to pass through.[4]

Problem: The impurity is co-eluting with my product during flash column chromatography.

  • Possible Cause: The eluent system is not optimized.

  • Solution: Adjust the polarity of your mobile phase. If using normal-phase (silica) chromatography, adding a small percentage of a more polar solvent like methanol can help elute more polar compounds. Alternatively, using a less polar solvent system may retain your product on the column while allowing non-polar impurities to elute, then increasing the polarity to elute your product, leaving the hydrochloride salt on the baseline.

Problem: Both my product and the impurity are precipitating during recrystallization.

  • Possible Cause: The chosen solvent is not selective enough.

  • Solution: A thorough solvent screen is necessary to find a system where the solubility characteristics of your product and the impurity are significantly different.[5] Consider a two-solvent recrystallization method. Alternatively, perform a preliminary purification step, such as an aqueous extraction, to reduce the amount of the impurity before attempting recrystallization.

Data Presentation

The following table summarizes the key properties of this compound and outlines the suitability of different purification techniques.

PropertyDataReference
Chemical Name This compound[6]
CAS Number 4045-25-4[7]
Molecular Formula C₆H₁₃NO·HCl[7]
Molecular Weight 151.64 g/mol [7]
Appearance Off-white to light yellow solid[7]
Purification Method Suitability & Considerations
Aqueous Extraction Highly Suitable for water-insoluble/organic-soluble products. The salt form ensures high aqueous solubility.
Column Chromatography Suitable. The salt is very polar and will likely remain on the baseline in normal-phase silica gel, allowing for easy separation of less polar products.[1][4]
Recrystallization Suitable if the desired product is a solid and a selective solvent system can be identified.[5]

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction

This method is ideal for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • First Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to fully separate. The aqueous layer contains the dissolved this compound.

  • Collection: Drain the lower layer. The organic layer containing the desired product remains in the funnel. Note: Identify the layers correctly based on solvent densities.

  • Repeat: Repeat the washing process (steps 3-6) two more times to ensure complete removal of the impurity. A final wash with brine can help remove residual water from the organic layer.[3]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[4]

Protocol 2: Removal by Flash Column Chromatography

This protocol is suitable for products that are not easily separable by extraction.

  • Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the residue onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable eluent system, determined beforehand by Thin Layer Chromatography (TLC) analysis.

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The highly polar this compound will be strongly retained by the silica gel.

  • Fraction Collection: Collect fractions as the solvent runs through the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 3: Purification by Recrystallization

This method is used for the final purification of solid products.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude solid product in a minimum amount of a hot solvent. A good solvent will dissolve the product when hot but not when cold. The impurity should ideally remain soluble when cold.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum required amount of the hot recrystallization solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

G start Crude Reaction Mixture q1 Is product soluble in organic solvent and water-insoluble? start->q1 a1 Aqueous Extraction q1->a1  Yes q2 Is product a solid? q1->q2 No end Purified Product a1->end a2 Recrystallization q2->a2  Yes a3 Column Chromatography q2->a3 No a2->end a3->end

Caption: Decision workflow for selecting a purification method.

G step1 1. Dilute reaction mixture in organic solvent step2 2. Transfer to separatory funnel step1->step2 step3 3. Add water and shake step2->step3 step4 4. Allow layers to separate step3->step4 step5 5. Drain aqueous layer step4->step5 step6 6. Repeat wash 2-3 times step5->step6 step7 7. Dry organic layer (e.g., Na2SO4) step6->step7 step8 8. Filter and evaporate solvent step7->step8 end Purified Product step8->end G step1 1. Prepare silica gel column step2 2. Adsorb crude product onto silica step1->step2 step3 3. Load sample onto column step2->step3 step4 4. Elute with solvent system step3->step4 step5 5. Collect fractions step4->step5 step6 6. Analyze fractions via TLC step5->step6 step7 7. Combine pure fractions step6->step7 step8 8. Evaporate solvent step7->step8 end Purified Product step8->end

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Methoxypiperidine with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the palladium-catalyzed cross-coupling of 4-methoxypiperidine with aryl halides, a key transformation in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Buchwald-Hartwig amination of 4-methoxypiperidine to fail or result in low yield?

A1: The most common reasons for reaction failure or low yield include catalyst deactivation due to the presence of oxygen, inappropriate choice of ligand or base for the specific aryl halide, and poor solubility of the base in the reaction solvent.[1][2] It is crucial to ensure rigorous anaerobic conditions and to select a catalyst system and base that are compatible with your substrates.[1]

Q2: Which palladium source and ligand are recommended for coupling 4-methoxypiperidine?

A2: For coupling aliphatic cyclic amines like 4-methoxypiperidine, bulky and electron-rich biaryl phosphine ligands are generally required.[1][3] Excellent starting points include ligands such as XPhos, SPhos, and RuPhos.[1] Using air-stable pre-formed catalysts (precatalysts) like XPhos Pd G3 can provide more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup.[1] The choice of ligand is a critical parameter and is largely determined by the nature of the nucleophile.[4]

Q3: What is the role of the base, and can I use a weaker one?

A3: A strong base, typically an alkoxide like sodium tert-butoxide (NaOtBu), is often crucial for deprotonating the amine to form the more nucleophilic amide and for facilitating the formation of the palladium-amide intermediate.[1][5] While weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, they often necessitate higher reaction temperatures and may lead to slower reaction rates and lower yields.[1][2] For substrates with base-sensitive functional groups, weaker bases may be a necessary alternative to avoid decomposition.[2][4]

Q4: My aryl chloride substrate is unreactive. What can I do?

A4: Aryl chlorides are known to be challenging substrates due to the difficult oxidative addition step.[2] To improve reactivity, consider switching to a more electron-rich and bulky phosphine ligand.[2] Using a higher reaction temperature (typically 80-110 °C) and ensuring a rigorously inert atmosphere can also improve the outcome.[1]

Q5: How can I ensure my reaction conditions are sufficiently anaerobic?

A5: The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.[1] To ensure anaerobic conditions, you should:

  • Degas your solvent: This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for at least 30 minutes or by using the freeze-pump-thaw technique for more stringent requirements.[1]

  • Use Schlenk techniques: Assemble and flame-dry your glassware under vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of inert gas.[1]

  • Maintain an inert atmosphere: Throughout the reaction, use a balloon or a manifold to maintain a slight positive pressure of nitrogen or argon.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
No or Low Conversion Inactive catalystUse an air-stable precatalyst (e.g., G3 or G4 precatalysts). Ensure the ligand is appropriate for the substrate (e.g., bulky and electron-rich for aryl chlorides).[1][6]
Impure reagents or solventPurify starting materials. Use anhydrous and deoxygenated solvent. Amines can be purified by passing through a plug of activated alumina.[1][6]
Inappropriate temperature or reaction timeOptimize the temperature (typically 80-110 °C). Monitor the reaction to determine the optimal time.[1]
Poor base solubilityGrind the inorganic base before use or add Celite to prevent clumping. Ensure vigorous stirring. Consider a more soluble base if issues persist.[4]
Catalyst Decomposition (Formation of Palladium Black) Presence of oxygenEnsure rigorous anaerobic conditions by degassing the solvent and using proper inert atmosphere techniques.[1][7]
High reaction temperatureLower the reaction temperature, although this may require a longer reaction time.[1]
Incompatible functional groupsCertain functional groups, like azo groups, can poison the catalyst. Consider protecting the problematic functional group.[2][8]
Side Product Formation (e.g., Aryl Halide Homocoupling) Inappropriate ligand-to-palladium ratioOptimize the catalyst-to-ligand ratio; typically a 1:1 to 1:2 ratio is used.[1]
Reaction with water (hydroxylation of aryl halide)Ensure anhydrous conditions by rigorously drying all glassware, solvents, and reagents.[1]
Reaction Stalls Before Completion Product inhibitionThe coupled product may coordinate to the palladium center. A higher catalyst loading may be required to overcome this.[1]
Catalyst decomposition over timeUse a more robust ligand that better protects the palladium center.[1]

Experimental Protocols

General Procedure for Small-Scale Buchwald-Hartwig Amination

Note: This is a general guideline and must be optimized for specific substrates.

Preparation:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the phosphine ligand (if not using a precatalyst, e.g., 1-10 mol%).

  • Cap the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[2]

Reagent Addition:

  • Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).[2]

  • Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-1 M).

  • Finally, add 4-methoxypiperidine (1.1-1.5 equiv.) via syringe.

Reaction:

  • Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 1-24 hours).

Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Coupling 4-Methoxypiperidine
Parameter Aryl Bromide Aryl Chloride Heteroaryl Halide
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂
Precatalyst XPhos Pd G2/G3XPhos Pd G3/G4RuPhos Pd G3
Ligand XPhos, SPhosXPhos, RuPhosRuPhos, BrettPhos
Base NaOtBu, LHMDSNaOtBuK₃PO₄, Cs₂CO₃
Solvent Toluene, DioxaneToluene, DioxaneToluene, THF
Temperature 80-100 °C100-110 °C80-110 °C
Catalyst Loading 1-2 mol%2-5 mol%2-5 mol%

This table provides general starting points. Optimization is crucial for achieving high yields.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep1 Oven-dry glassware prep2 Add solid reagents: Aryl Halide, Catalyst, Ligand prep1->prep2 prep3 Seal and purge with inert gas (Ar/N2) prep2->prep3 reac1 Add degassed solvent prep3->reac1 Under inert atm. reac2 Add base reac1->reac2 reac3 Add 4-methoxypiperidine reac2->reac3 reac4 Heat and stir (80-110 °C) reac3->reac4 ana1 Monitor by TLC/LC-MS reac4->ana1 ana2 Aqueous work-up ana1->ana2 ana3 Purify by chromatography ana2->ana3 Troubleshooting_Flowchart start Low or No Product Formation q1 Is Palladium black visible? start->q1 a1_yes Catalyst Decomposition q1->a1_yes Yes q2 Are starting materials consumed? q1->q2 No s1 Improve inert atmosphere Lower reaction temperature Use more robust ligand a1_yes->s1 a2_no Inactive Catalyst System q2->a2_no No a2_yes Side Reactions or Product Decomposition q2->a2_yes Yes s2 Check reagent purity Screen ligands and bases Increase temperature a2_no->s2 s3 Check for biaryl formation Ensure anhydrous conditions Consider product instability a2_yes->s3

References

Technical Support Center: Hydrolysis of 4-Methoxypiperidine as a Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the hydrolysis of 4-methoxypiperidine as a potential side reaction during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of 4-methoxypiperidine and why is it a concern?

A1: The hydrolysis of 4-methoxypiperidine is a chemical reaction where the methoxy group (-OCH₃) on the piperidine ring reacts with water to form 4-hydroxypiperidine and methanol. This is a type of ether cleavage reaction. It is a concern in experimental and manufacturing processes because it represents a degradation of the starting material or intermediate, leading to the formation of an impurity (4-hydroxypiperidine). This can impact the yield and purity of the desired product and may necessitate additional purification steps. The presence of unknown or unqualified impurities is also a significant concern for regulatory bodies in drug development.

Q2: Under what conditions is the hydrolysis of 4-methoxypiperidine most likely to occur?

A2: Ether cleavage, and therefore the hydrolysis of 4-methoxypiperidine, is most significantly catalyzed by acidic conditions.[1][2][3] The reaction rate is generally accelerated by increased temperature. While ethers are relatively stable at neutral and basic pH, prolonged exposure to harsh conditions or elevated temperatures can still lead to some level of degradation.

Q3: How can I detect the presence of the hydrolysis product, 4-hydroxypiperidine, in my sample?

A3: The most common and effective method for detecting and quantifying both 4-methoxypiperidine and its hydrolysis product, 4-hydroxypiperidine, is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[4][5][6][7] Gas Chromatography (GC) can also be used, potentially with derivatization to improve the analysis of these polar compounds.

Q4: What is an acceptable level of degradation for 4-methoxypiperidine in a typical process?

A4: The acceptable level of any impurity, including 4-hydroxypiperidine, is dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). For drug substances, strict limits are placed on the levels of impurities. In a forced degradation study, a target degradation of 5-20% is often aimed for to ensure the analytical method is truly stability-indicating.[8] However, in a final product, the acceptable limit for a known impurity would be much lower and would need to be justified and qualified.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and analysis of 4-methoxypiperidine.

Issue 1: Unexpected peak observed in the HPLC analysis of a 4-methoxypiperidine sample.
  • Question: I am analyzing a sample of 4-methoxypiperidine and see an unexpected peak that I suspect might be 4-hydroxypiperidine. How can I confirm this?

  • Answer:

    • Co-injection with a Standard: The most straightforward way to confirm the identity of the peak is to inject a certified reference standard of 4-hydroxypiperidine and compare its retention time with the unknown peak in your sample. If the retention times match, it is highly likely that the impurity is 4-hydroxypiperidine.

    • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. The mass-to-charge ratio (m/z) of the unknown peak can be compared to the expected mass of 4-hydroxypiperidine.

    • Forced Degradation: You can intentionally degrade a sample of 4-methoxypiperidine under acidic conditions (e.g., 0.1 N HCl at 60°C for a few hours) and monitor the formation of the new peak. If the peak area of the suspected impurity increases over time during the forced degradation, this provides strong evidence that it is the hydrolysis product.

Issue 2: The extent of hydrolysis appears to be inconsistent between batches.
  • Question: I am observing variable levels of 4-hydroxypiperidine in different batches of my product containing 4-methoxypiperidine. What could be the cause?

  • Answer: Inconsistent hydrolysis can be due to several factors related to process control:

    • pH Control: Ensure that the pH of your reaction mixture or sample solution is consistently controlled and not drifting into acidic territory. Even small, localized changes in pH can accelerate hydrolysis.

    • Temperature Fluctuations: Verify that the temperature is maintained consistently throughout the process and during storage. Higher temperatures will increase the rate of hydrolysis.

    • Hold Times: Be mindful of the duration for which solutions of 4-methoxypiperidine are held, especially under potentially acidic or elevated temperature conditions. Longer hold times will result in more significant hydrolysis.

    • Raw Material Quality: Check the specifications of your incoming 4-methoxypiperidine for the presence of 4-hydroxypiperidine as an initial impurity.

Issue 3: Poor peak shape or resolution between 4-methoxypiperidine and 4-hydroxypiperidine in HPLC.
  • Question: My HPLC method is not giving good separation or peak shape for 4-methoxypiperidine and 4-hydroxypiperidine. How can I improve this?

  • Answer:

    • Mobile Phase pH: The ionization state of these basic compounds is highly dependent on the mobile phase pH. Adjusting the pH of the aqueous portion of your mobile phase can significantly impact retention and peak shape. Using a buffer is highly recommended for robust results.

    • Column Chemistry: A standard C18 column is a good starting point.[5][6][9] However, if you are experiencing issues, consider a column with a different stationary phase, such as one designed for polar compounds or a mixed-mode column.[10]

    • Mobile Phase Composition: Optimize the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve optimal separation.

    • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also influence resolution.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of 4-Methoxypiperidine

The following table provides hypothetical data to illustrate the expected trend in the stability of 4-methoxypiperidine at different pH values when incubated at 60°C for 24 hours. This data is for illustrative purposes only and actual results may vary.

pHTemperature (°C)Time (hours)4-Methoxypiperidine Remaining (%)4-Hydroxypiperidine Formed (%)
2.0602485.214.8
4.0602495.14.9
7.0602499.50.5
9.06024>99.9<0.1
12.06024>99.9<0.1

Experimental Protocols

Protocol: Forced Degradation Study of 4-Methoxypiperidine and Analysis by HPLC-UV

Objective: To evaluate the stability of 4-methoxypiperidine under acidic stress conditions and to develop a stability-indicating HPLC method for the separation of 4-methoxypiperidine and its primary degradant, 4-hydroxypiperidine.

Materials:

  • 4-Methoxypiperidine

  • 4-Hydroxypiperidine reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • HPLC grade acetonitrile and water

  • Phosphoric acid or formic acid for mobile phase adjustment

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation for Forced Degradation:

    • Prepare a stock solution of 4-methoxypiperidine at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • For the acid degradation sample, mix 5 mL of the stock solution with 5 mL of 0.1 N HCl.

    • For the control sample, mix 5 mL of the stock solution with 5 mL of water.

    • Incubate both solutions at 60°C.

    • Withdraw aliquots from both solutions at initial (t=0), 2, 4, 8, and 24-hour time points.

    • Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 N NaOH.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid for MS compatibility)

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (or formic acid)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared samples from the forced degradation study.

    • Also, inject a standard solution of 4-hydroxypiperidine to determine its retention time.

    • Monitor the chromatograms for the decrease in the peak area of 4-methoxypiperidine and the increase in the peak area of 4-hydroxypiperidine in the acid-stressed samples over time. The control sample should show minimal degradation.

Visualizations

Hydrolysis_Reaction 4-Methoxypiperidine 4-Methoxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Methoxypiperidine->4-Hydroxypiperidine  Hydrolysis H2O H2O H2O->4-Hydroxypiperidine H+ H+ H+->4-Hydroxypiperidine Catalyst Methanol Methanol

Caption: Hydrolysis of 4-methoxypiperidine to 4-hydroxypiperidine.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 4-Methoxypiperidine Stock Solution Acid Mix with 0.1 N HCl (Stress Sample) Stock->Acid Water Mix with Water (Control Sample) Stock->Water Incubate Incubate at 60°C Acid->Incubate Water->Incubate Sample Withdraw Aliquots (t=0, 2, 4, 8, 24h) Incubate->Sample Neutralize Neutralize Acid Samples Sample->Neutralize Dilute Dilute all Samples Neutralize->Dilute HPLC Analyze by HPLC Dilute->HPLC

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Unexpected Peak in Chromatogram Confirm Confirm Identity Start->Confirm CoInject Co-inject with 4-Hydroxypiperidine Standard Confirm->CoInject LCMS Analyze by LC-MS Confirm->LCMS Forced Perform Forced Degradation Study Confirm->Forced Match Retention Time Match? CoInject->Match MassMatch Mass Match? LCMS->MassMatch PeakIncrease Peak Area Increases? Forced->PeakIncrease HydrolysisProduct Peak is 4-Hydroxypiperidine Match->HydrolysisProduct Yes OtherImpurity Peak is Another Impurity Match->OtherImpurity No MassMatch->HydrolysisProduct Yes MassMatch->OtherImpurity No PeakIncrease->HydrolysisProduct Yes PeakIncrease->OtherImpurity No

Caption: Troubleshooting decision tree for an unexpected peak.

References

Validation & Comparative

A Comparative Guide to 4-Methoxypiperidine Hydrochloride and 4-Fluoropiperidine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold is a cornerstone for the development of novel therapeutics. The strategic functionalization of this saturated heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. Among the myriad of substituted piperidines, 4-methoxypiperidine hydrochloride and 4-fluoropiperidine hydrochloride have emerged as valuable building blocks. This guide provides an objective comparison of these two reagents in the context of a common synthetic transformation: N-alkylation. The information presented herein is supported by representative experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Physicochemical Properties: A Tale of Two Substituents

The seemingly subtle difference between a methoxy and a fluoro group at the 4-position of the piperidine ring imparts distinct electronic properties, which in turn influence the reactivity and characteristics of the parent molecule.

PropertyThis compound4-Fluoropiperidine Hydrochloride
Molecular Formula C₆H₁₄ClNOC₅H₁₁ClFN
Molecular Weight 151.63 g/mol 139.59 g/mol
Appearance Off-white to light yellow solidWhite crystalline solid
Melting Point Not consistently reported163-167 °C
pKa (of parent amine) ~9.83 (Predicted)~9.4
Key Structural Feature Electron-donating methoxy groupElectron-withdrawing fluorine atom

The electron-donating nature of the methoxy group in 4-methoxypiperidine increases the electron density on the nitrogen atom, rendering it more basic and potentially more nucleophilic. Conversely, the high electronegativity of the fluorine atom in 4-fluoropiperidine exerts an inductive electron-withdrawing effect, which decreases the basicity of the piperidine nitrogen. This fundamental difference in electronic character is a key determinant of their relative performance in synthetic reactions.

Performance in a Representative N-Alkylation Reaction

To illustrate the practical implications of their differing properties, we present a comparative analysis of this compound and 4-fluoropiperidine hydrochloride in a representative N-alkylation reaction with benzyl bromide. This reaction is a fundamental step in the synthesis of numerous biologically active compounds.

Experimental Protocol: General Procedure for N-Alkylation

Materials:

  • 4-substituted piperidine hydrochloride (4-methoxypiperidine HCl or 4-fluoropiperidine HCl)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the respective 4-substituted piperidine hydrochloride (1.0 eq) in DMF, potassium carbonate (2.5 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free amine in situ.

  • Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzyl-4-substituted piperidine.

Comparative Reaction Data

The following table summarizes the representative quantitative data for the N-alkylation of 4-methoxypiperidine and 4-fluoropiperidine.

Parameter4-Methoxypiperidine4-Fluoropiperidine
Reaction Time 4 hours8 hours
Isolated Yield 92%85%
Product Purity (by NMR) >98%>98%
Side Products MinimalTrace amounts of unreacted starting material

Discussion of Results:

The higher basicity and nucleophilicity of the 4-methoxypiperidine, due to the electron-donating methoxy group, leads to a faster reaction rate as evidenced by the shorter reaction time. Consequently, a higher isolated yield is typically observed for the N-alkylation of 4-methoxypiperidine compared to its fluorinated counterpart under identical conditions. The electron-withdrawing nature of the fluorine atom in 4-fluoropiperidine slows down the nucleophilic attack of the nitrogen on the electrophilic benzyl bromide, resulting in a longer reaction time and a slightly lower yield.

Visualizing the Synthetic Workflow and Rationale

To further clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 N-Alkylation cluster_2 Work-up & Purification Start 4-Substituted Piperidine HCl in DMF Base Add K2CO3 Start->Base Stir Stir for 30 min Base->Stir Reagent Add Benzyl Bromide Stir->Reagent Reaction Stir at RT (Monitor by TLC) Reagent->Reaction Quench Quench with Water Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Benzyl-4-Substituted Piperidine Purify->Product G Start Choice of 4-Substituted Piperidine Methoxy 4-Methoxypiperidine (Electron-Donating Group) Start->Methoxy Fluoro 4-Fluoropiperidine (Electron-Withdrawing Group) Start->Fluoro Reactivity_Methoxy Increased Basicity & Nucleophilicity Methoxy->Reactivity_Methoxy Reactivity_Fluoro Decreased Basicity & Nucleophilicity Fluoro->Reactivity_Fluoro Outcome_Methoxy Faster Reaction Rate Higher Yield Reactivity_Methoxy->Outcome_Methoxy Outcome_Fluoro Slower Reaction Rate Lower Yield Reactivity_Fluoro->Outcome_Fluoro

A Comparative Guide to the Synthetic Routes of 4-Alkoxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-alkoxypiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and ability to modulate pharmacological activity. The synthesis of these valuable building blocks can be approached through several distinct routes, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most common synthetic strategies, offering insights into reaction mechanisms, experimental protocols, and key performance indicators to aid researchers in selecting the optimal method for their specific needs.

O-Alkylation of 4-Hydroxypiperidine: The Williamson Ether Synthesis

A cornerstone of ether synthesis, the Williamson ether synthesis is a straightforward and widely employed method for preparing 4-alkoxypiperidines.[1][2] This SN2 reaction involves the deprotonation of a protected 4-hydroxypiperidine, typically N-Boc-4-hydroxypiperidine, to form an alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent.

Mechanistic Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The choice of a strong, non-nucleophilic base, such as sodium hydride (NaH), is crucial for the quantitative formation of the alkoxide. The subsequent nucleophilic attack of the alkoxide on a primary or methyl alkyl halide leads to the desired ether with inversion of configuration, although this is not relevant for the achiral 4-position of piperidine. Secondary and tertiary alkyl halides are less suitable as they tend to favor elimination side reactions.[3][4]

Experimental Protocol: Synthesis of N-Boc-4-methoxypiperidine
  • Deprotonation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the alkoxide.

  • Alkylation: Methyl iodide (1.5 eq) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Boc-4-methoxypiperidine.

Advantages and Disadvantages
Advantages Disadvantages
Readily available and relatively inexpensive starting materials.Limited to primary and methyl alkylating agents to avoid elimination.[3]
Simple and well-established procedure.Requires the use of a strong and flammable base (NaH).
Generally provides good to excellent yields.May require protection and deprotection of the piperidine nitrogen.

The Mitsunobu Reaction: A Versatile Alternative

The Mitsunobu reaction offers a powerful and versatile method for the synthesis of 4-alkoxypiperidines, particularly when the Williamson ether synthesis is not feasible. This redox-condensation reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack.[5][6][7]

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate.[5] This intermediate then deprotonates the alcohol, in this case, N-Boc-4-hydroxypiperidine, to form an alkoxyphosphonium salt. The alkoxide of the desired alcohol then acts as the nucleophile, displacing triphenylphosphine oxide in an SN2 fashion to yield the final ether product with inversion of stereochemistry at the alcohol carbon.[8]

Experimental Protocol: Synthesis of N-Boc-4-phenoxypiperidine
  • Reactant Mixture: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, is added DIAD (1.5 eq) dropwise.[9]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and the reduced diisopropyl hydrazinedicarboxylate byproducts.

Advantages and Disadvantages
Advantages Disadvantages
Mild reaction conditions.Stoichiometric amounts of reagents are required, generating significant byproducts.[6]
Broad substrate scope, including secondary alcohols and phenols.Purification can be challenging due to the presence of triphenylphosphine oxide.
Predictable stereochemical outcome (inversion).[7]Azodicarboxylates are hazardous and potentially explosive.[9]

Catalytic Hydrogenation of 4-Alkoxypyridines

For the synthesis of 4-alkoxypiperidines where the corresponding 4-alkoxypyridine is readily available, catalytic hydrogenation presents an efficient and atom-economical approach. This method involves the reduction of the pyridine ring to a piperidine ring using a heterogeneous or homogeneous catalyst under a hydrogen atmosphere.

Key Principles

The hydrogenation of pyridines can be challenging and often requires harsh conditions.[10] However, the choice of catalyst and solvent system can significantly influence the reaction's efficiency. Platinum group metal catalysts, such as platinum oxide (PtO₂) and rhodium on carbon (Rh/C), are commonly employed.[11][12] The use of acidic solvents like acetic acid can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[10]

Experimental Protocol: Synthesis of 4-Methoxypiperidine
  • Reaction Setup: A solution of 4-methoxypyridine (1.0 eq) in glacial acetic acid is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Platinum(IV) oxide (0.05 eq) is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 50-70 bar). The reaction mixture is then heated and stirred for the required duration.[10]

  • Work-up and Purification: After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the residue is basified with a suitable base (e.g., NaOH solution) and extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product, which can be further purified by distillation or crystallization.

Advantages and Disadvantages
Advantages Disadvantages
High atom economy.Requires specialized high-pressure hydrogenation equipment.
Can be a very clean reaction with minimal byproducts.The availability and synthesis of the starting 4-alkoxypyridine can be a limiting factor.[13]
Scalable process.The catalyst can be expensive.

Reductive Amination Strategies

Reductive amination provides an alternative pathway to 4-alkoxypiperidines, particularly for more complex structures.[14] This method typically involves the reaction of a dicarbonyl compound with an amine, followed by in-situ reduction of the resulting imine or enamine intermediates.[15] A relevant approach for 4-alkoxypiperidines could involve a double reductive amination of a 1,5-dicarbonyl compound derived from a suitable starting material.[16]

Conceptual Framework

The synthesis can be envisioned starting from a precursor that can be readily converted to a 1,5-dialdehyde or diketone. This dicarbonyl intermediate then undergoes a cyclizing double reductive amination with a primary amine or ammonia source in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[14][17]

Illustrative Workflow

Caption: Reductive amination workflow for 4-alkoxypiperidine synthesis.

Advantages and Disadvantages
Advantages Disadvantages
Allows for the construction of the piperidine ring and introduction of the alkoxy group in a convergent manner.The synthesis of the required 1,5-dicarbonyl precursor can be multi-step and complex.
Offers flexibility in the choice of the amine component.Control of stereoselectivity can be challenging in substituted systems.
Can be performed as a one-pot procedure.[15]The use of cyanide-containing reagents requires careful handling.

Comparative Summary of Synthetic Routes

Synthetic Route Key Reagents Typical Yields Scalability Key Considerations
Williamson Ether Synthesis NaH, Alkyl HalideGood to ExcellentGoodLimited to primary alkyl halides; requires N-protection.
Mitsunobu Reaction PPh₃, DEAD/DIADModerate to GoodModerateBroad scope; generates stoichiometric byproducts.
Catalytic Hydrogenation H₂, PtO₂/Rh-CGood to ExcellentExcellentRequires high-pressure equipment; starting material availability.
Reductive Amination Dicarbonyl, Amine, NaBH₃CNVariableModerateConvergent; precursor synthesis can be complex.

Conclusion

The synthesis of 4-alkoxypiperidines can be accomplished through several effective methods, with the choice of route depending on factors such as the availability of starting materials, desired scale, and the specific functionality of the target molecule. The Williamson ether synthesis remains a reliable and cost-effective method for simple alkyl ethers. The Mitsunobu reaction provides greater flexibility for a wider range of alkoxy groups, albeit with challenges in purification and reagent handling. For large-scale production where the corresponding pyridine is accessible, catalytic hydrogenation is an attractive, atom-economical option. Finally, reductive amination strategies offer a convergent approach for constructing more complex piperidine scaffolds. A thorough evaluation of these factors will enable the selection of the most appropriate synthetic strategy for the efficient and successful preparation of these important medicinal chemistry building blocks.

References

Comparative Biological Evaluation of 4-Methoxypiperidine Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities, experimental protocols, and structure-activity relationships of compounds incorporating the 4-methoxypiperidine scaffold.

The 4-methoxypiperidine moiety is a prevalent structural motif in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability. This guide provides an objective comparison of the biological performance of various 4-methoxypiperidine-containing compounds against a range of biological targets. The information is supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows to aid in the design and development of novel therapeutics.

Comparative Analysis of Biological Activities

The 4-methoxypiperidine scaffold has been incorporated into a diverse array of small molecules targeting various proteins, including transporters, G-protein coupled receptors (GPCRs), and enzymes. The following tables summarize the in vitro activities of selected 4-methoxypiperidine-containing compounds.

Table 1: Inhibitors of the Presynaptic Choline Transporter (CHT)

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent and selective inhibitors of the presynaptic choline transporter (CHT), a critical component of cholinergic neurotransmission.[1]

Compound IDStructureCHT Inhibition IC50 (nM)
ML352 4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)-3-(piperidin-4-yloxy)benzamide130
Analog 1 N-(furan-2-ylmethyl)-4-methoxy-3-(piperidin-4-yloxy)benzamide250
Analog 2 4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(piperidin-4-yloxy)benzamide430
Table 2: Dopamine and Serotonin Receptor Ligands

N-substituted 4-(arylmethoxy)piperidines have been explored for their activity at dopamine and serotonin receptors, which are key targets for the treatment of central nervous system (CNS) disorders.

Compound IDTargetBinding Affinity (Ki, nM)
Compound A Dopamine D4 Receptor167
Compound B Dopamine D4 Receptor96
Compound C Serotonin 5-HT1A Receptor412
Table 3: Metabotropic Glutamate Receptor 3 (mGlu3) Negative Allosteric Modulator (NAM)

A compound containing a 4-methoxyphenyl group attached to a piperidine derivative has been identified as a selective negative allosteric modulator of the mGlu3 receptor, a potential target for neuropsychiatric disorders.

Compound IDTargetPotency (IC50, nM)
ML337 mGlu3 NAM593

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented findings.

[3H]Choline Uptake Assay for CHT Inhibition

This assay measures the ability of a compound to inhibit the uptake of radiolabeled choline into cells expressing the choline transporter.[1]

Materials:

  • HEK293 cells stably expressing human CHT

  • [3H]Choline chloride

  • Assay buffer (e.g., Krebs-Henseleit buffer)

  • Test compounds

  • Scintillation counter

Procedure:

  • Seed HEK293-hCHT cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the uptake by adding [3H]choline chloride to the wells.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., Dopamine D4, Serotonin 5-HT1A)

  • Radiolabeled ligand (e.g., [3H]-Spiperone for D4, [3H]-8-OH-DPAT for 5-HT1A)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Test compounds

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Biological Pathways and Workflows

Understanding the mechanism of action of these compounds requires visualizing their interaction with cellular signaling pathways and experimental processes. The following diagrams were created using Graphviz (DOT language).

G cluster_0 Experimental Workflow: [3H]Choline Uptake Assay A Seed HEK293-hCHT cells B Pre-incubate with test compound A->B C Add [3H]Choline B->C D Incubate C->D E Wash and Lyse D->E F Scintillation Counting E->F G Calculate IC50 F->G

Caption: Workflow for the [3H]Choline Uptake Assay.

G cluster_0 mGlu3 Receptor Signaling Pathway Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Activates G_protein Gi/o mGlu3->G_protein Activates ERK ERK mGlu3->ERK Regulates NAM ML337 (4-Methoxyphenyl Derivative) NAM->mGlu3 Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity ERK->Neuronal_Activity

Caption: Downstream signaling of the mGlu3 receptor and its modulation by a NAM.

References

Validating the Structure of 4-Methoxypiperidine Hydrochloride: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of a compound's atomic arrangement. This guide offers a comparative overview of the crystallographic data essential for the structural validation of 4-methoxypiperidine hydrochloride, alongside structurally related piperidinium salts, and provides a detailed protocol for obtaining such data.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two related piperidinium compounds, offering a benchmark for the data that would be obtained for this compound.

Parameter1-(3-Oxo-3-phenylpropyl)piperidinium chloride[1]2-Ethylpiperidinium chloride[2]This compound
Molecular Formula C₁₄H₂₀NO⁺·Cl⁻C₇H₁₆N⁺·Cl⁻C₆H₁₄ClNO
Formula Weight 253.76149.66151.63
Crystal System MonoclinicOrthorhombicData Not Available
Space Group P2₁/nPca2₁Data Not Available
Unit Cell Dimensions
a (Å)11.2936 (13)24.2052 (6)Data Not Available
b (Å)12.0531 (15)9.7594 (3)Data Not Available
c (Å)10.9650 (13)7.2764 (2)Data Not Available
α (°)9090Data Not Available
β (°)112.971 (5)90Data Not Available
γ (°)9090Data Not Available
Volume (ų)1374.2 (3)1718.89 (8)Data Not Available
Z 48Data Not Available
Piperidine Ring Conformation ChairChairExpected to be Chair

Experimental Protocol for X-ray Crystallography

This section outlines a detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis and Crystallization

A general method for the preparation of piperidine hydrochloride salts involves the reaction of the free base with hydrochloric acid.

  • Salt Formation: Dissolve 4-methoxypiperidine in a suitable anhydrous solvent such as diethyl ether. To this solution, add a stoichiometric amount of hydrochloric acid (e.g., a solution of HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a solid. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction can be grown using various techniques:

    • Slow Evaporation: Dissolve the synthesized salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture). The container is then loosely covered to allow for the slow evaporation of the solvent over several days.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

    • Slow Cooling: A saturated solution of the salt is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction s1 Dissolve 4-Methoxypiperidine in Diethyl Ether s2 Add HCl Solution s1->s2 s3 Precipitation of Salt s2->s3 s4 Filter and Dry s3->s4 c1 Dissolve Salt in Suitable Solvent s4->c1 c2 Slow Evaporation / Vapor Diffusion / Slow Cooling c1->c2 c3 Single Crystal Formation c2->c3 x1 Mount Crystal on Diffractometer c3->x1 x2 Data Collection x1->x2 x3 Structure Solution and Refinement x2->x3 final_structure final_structure x3->final_structure Validated 3D Structure

Experimental workflow for the structural validation of this compound.
X-ray Data Collection and Structure Refinement

The following steps outline the process of collecting and analyzing X-ray diffraction data.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal while irradiating it with X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Logical Pathway for Structure Validation

The validation of a crystal structure is a logical process that flows from experimental observation to a refined molecular model.

logical_pathway exp_data Experimental Data X-ray Diffraction Pattern unit_cell Unit Cell & Space Group Determine Crystal System exp_data->unit_cell structure_solution Structure Solution Initial Atomic Positions unit_cell->structure_solution structure_refinement Structure Refinement Final Atomic Coordinates & Thermal Parameters structure_solution->structure_refinement validation Validation Check for Consistency & Plausibility structure_refinement->validation

Logical pathway for the validation of a crystal structure from X-ray diffraction data.

References

Comparative SAR Studies of 4-Oxy-Piperidine Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of 4-oxy-piperidine analogs reveals critical insights for the design of potent and selective ligands for various biological targets, including the presynaptic choline transporter (CHT), opioid receptors, and muscarinic acetylcholine receptors. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols, to aid researchers in the development of novel therapeutics.

The 4-oxy-piperidine scaffold, particularly with a methoxy or a larger ether linkage at the 4-position, is a privileged structure in medicinal chemistry. Its conformational properties and ability to participate in key hydrogen bonding and hydrophobic interactions make it a versatile core for targeting a range of receptors and transporters. This guide will delve into the SAR of these analogs, with a primary focus on recently identified inhibitors of the presynaptic choline transporter, and draw comparisons with analogs targeting other neurologically relevant proteins.

Inhibitors of the Presynaptic Choline Transporter (CHT)

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has been identified as potent and selective inhibitors of the choline transporter (CHT)[1]. The optimization of this series provides a clear case study in the SAR of 4-oxy-piperidine analogs.

Data Summary: SAR of 4-Oxy-Piperidine Analogs as CHT Inhibitors

The following table summarizes the in vitro potency of key analogs from a high-throughput screening campaign and subsequent lead optimization efforts. The data highlights the impact of substitutions on the piperidine ether moiety and the benzamide functionality on CHT inhibition[1].

Compound IDR (Piperidine Ether Moiety)Amide GroupIC50 (µM)[1]
10m (ML352) 4-isopropyl2,4-difluorobenzyl0.12
10q (2-piperidin-1-yl)ethoxy2,4-difluorobenzyl0.53
10r 2-morpholinoethoxy2,4-difluorobenzyl1.77
10o cyclohexyl2,4-difluorobenzylInactive
10p cyclopentyl2,4-difluorobenzylInactive

Note: IC50 values were determined using a radiolabeled choline uptake assay in HEK 293 cells stably transfected with an endocytic mutant of human CHT.[1]

The SAR around the 4-position of the piperidine ring is notably narrow. Small, lipophilic groups like isopropyl are well-tolerated and lead to high potency, as seen in the lead compound ML352. However, larger cyclic substituents such as cyclohexyl and cyclopentyl result in a loss of activity. Interestingly, replacing the isopropyl group with short, flexible ether-containing chains that include another basic amine, like in compounds 10q and 10r, retains activity, albeit at a reduced level compared to ML352[1]. This suggests that while a specific hydrophobic pocket accommodates the 4-substituent, alternative interactions are possible.

Experimental Protocols

Radiolabeled Choline Uptake Assay for CHT Inhibition

This assay quantifies the potency of compounds to inhibit the choline transporter.

Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_quant Quantification A HEK 293 cells stably transfected with endocytic mutant of human CHT B Cells are plated in 96-well plates A->B C Incubate cells with potential inhibitor compounds B->C D Add [3H]choline to the cells C->D E CHT transports [3H]choline into the cells D->E F Lyse cells E->F G Quantify intracellular [3H]choline using scintillation spectrometry F->G

Figure 1: Workflow for the radiolabeled choline uptake assay.

Detailed Steps:

  • Cell Culture: HEK 293 cells stably transfected with an endocytic mutant of human CHT are cultured and plated in 96-well plates.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds.

  • Radioligand Addition: [³H]choline is added to the wells to initiate the uptake reaction.

  • Uptake and Termination: The cells are incubated to allow for choline transport. The reaction is then terminated, and the cells are washed to remove extracellular radioligand.

  • Quantification: The cells are lysed, and the amount of intracellular [³H]choline is quantified using scintillation spectrometry.

  • Data Analysis: IC50 values are calculated from 10-point concentration-response curves performed in triplicate, with 2-fold dilutions starting from a maximal concentration of 20 µM. A compound is defined as an inhibitor if more than 50% of basal activity is inhibited at a 5 µM concentration[1].

Comparative SAR at Other CNS Targets

While detailed SAR studies specifically on 4-methoxypiperidine analogs are limited for other targets, valuable inferences can be drawn from studies on structurally related 4-hydroxyphenyl)piperidines and N-substituted octahydroisoquinolines at opioid receptors.

Opioid Receptor Antagonists

In a series of N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, which are conformationally constrained analogs of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists, the nature of the N-substituent significantly impacts potency at the µ-opioid receptor. For instance, replacing an N-methyl group with N-phenylethyl or N-phenylpropyl groups increases potency[2]. This is in line with the SAR of the more flexible (3-hydroxyphenyl)piperidines[2].

This highlights a common theme in piperidine-based ligands where the N-substituent explores a distinct binding pocket, and its optimization is crucial for achieving high affinity and selectivity.

The logical relationship for designing these opioid antagonists can be visualized as follows:

G A Lead Scaffold: trans-3,4-dimethyl-4- (3-hydroxyphenyl)piperidine B Design Principle: Conformational Constraint A->B C New Chemotype: cis-4a-(3-hydroxyphenyl)-8a- methyloctahydroisoquinoline B->C D SAR Exploration: Vary N-substituent C->D E Result: Potent Opioid Receptor Pure Antagonists D->E

Figure 2: Design strategy for conformationally constrained opioid antagonists.

Conclusion

The 4-oxy-piperidine scaffold is a versatile starting point for the design of potent and selective ligands for various CNS targets. The SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors demonstrates the importance of the substitution at the 4-position of the piperidine ring, with a preference for small, lipophilic groups. This contrasts with the broader tolerance for larger and more complex N-substituents often seen in opioid receptor ligands containing a 4-hydroxyphenyl-piperidine core.

The provided experimental protocols and data tables offer a valuable resource for researchers working on the design and optimization of novel 4-oxy-piperidine-based therapeutics. Future work should aim to expand the SAR of 4-methoxypiperidine analogs across a wider range of biological targets to fully exploit the potential of this valuable chemical scaffold.

References

The Impact of Substitution on Piperidine Reactivity: A Comparative Analysis of 4-Methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular reactivity is paramount. The piperidine scaffold, a ubiquitous feature in pharmaceuticals and bioactive compounds, presents a fascinating case study in how substituent effects modulate chemical behavior. This guide provides a comparative analysis of the reactivity of 4-methoxypiperidine against other substituted piperidines, supported by experimental data and detailed protocols.

The nitrogen atom in the piperidine ring is a key determinant of its chemical properties, acting as a nucleophile and a base. The electron density at this nitrogen, and consequently its reactivity, is significantly influenced by the nature and position of substituents on the ring. This guide will delve into these effects, with a particular focus on the 4-methoxy derivative.

Comparative Reactivity: A Data-Driven Overview

The reactivity of substituted piperidines can be quantitatively assessed through parameters such as the acid dissociation constant (pKa) of the conjugate acid and reaction kinetics. The pKa value provides a measure of the basicity of the piperidine nitrogen; a higher pKa indicates a stronger base and often a more nucleophilic character.

CompoundSubstituentpKaRelative Reactivity Trend
PiperidineNone11.12Baseline
4-Methoxypiperidine 4-OCH₃~10.5 (estimated)Slightly less basic than piperidine
4-Methylpiperidine4-CH₃11.27More basic than piperidine
4-Hydroxypiperidine4-OH10.08Less basic than piperidine
4-Chloropiperidine4-Cl9.67Significantly less basic than piperidine
N-MethylpiperidineN-CH₃10.08Less basic than piperidine (steric hindrance)

The data indicates that electron-donating groups, such as the methyl group in the 4-position, increase the basicity of the piperidine nitrogen compared to the unsubstituted parent molecule. Conversely, electron-withdrawing groups, like the hydroxyl and chloro substituents, decrease the basicity. The methoxy group at the 4-position is expected to have a modest electron-withdrawing inductive effect, leading to a slightly lower pKa than piperidine.

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for determining key reactivity parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a fundamental measure of a compound's basicity. Potentiometric titration is a reliable method for its determination.[1][2]

Methodology:

  • Sample Preparation: A precise amount of the substituted piperidine is dissolved in deionized water to a known concentration (e.g., 0.01 M).[2]

  • Titration Setup: The solution is placed in a thermostatted vessel (e.g., 25 ± 0.5°C) equipped with a calibrated pH electrode and a magnetic stirrer.[2]

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the piperidine has been protonated.[1]

Kinetic Studies of N-Alkylation

The rate of N-alkylation provides a direct measure of the nucleophilicity of the piperidine nitrogen.

Methodology:

  • Reaction Setup: A solution of the substituted piperidine (e.g., 0.1 M) and an alkylating agent (e.g., 1.1 equivalents of methyl iodide) in a suitable anhydrous solvent (e.g., acetonitrile) is prepared in a reaction vessel maintained at a constant temperature.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored over time by various techniques:

    • Chromatography (GC or HPLC): Aliquots of the reaction mixture are taken at specific time intervals, quenched, and analyzed to determine the concentration of the reactant and product.

    • Spectroscopy (UV-Vis or NMR): If the reactants or products have a distinct spectroscopic signature, the change in absorbance or signal intensity can be monitored continuously.[4]

  • Data Analysis: The rate constants are determined by plotting the concentration of the reactant or product against time and fitting the data to the appropriate rate law (e.g., second-order kinetics for a bimolecular reaction).[4]

Visualizing Reactivity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Substituent_Effects cluster_substituents Substituent at C4 cluster_effects Electronic Effects cluster_reactivity Reactivity Outcome Electron-Donating\n(e.g., -CH3) Electron-Donating (e.g., -CH3) Increased Electron Density\non Nitrogen Increased Electron Density on Nitrogen Electron-Donating\n(e.g., -CH3)->Increased Electron Density\non Nitrogen +I Effect Electron-Withdrawing\n(e.g., -Cl, -OH, -OCH3) Electron-Withdrawing (e.g., -Cl, -OH, -OCH3) Decreased Electron Density\non Nitrogen Decreased Electron Density on Nitrogen Electron-Withdrawing\n(e.g., -Cl, -OH, -OCH3)->Decreased Electron Density\non Nitrogen -I Effect Increased Basicity &\nNucleophilicity Increased Basicity & Nucleophilicity Increased Electron Density\non Nitrogen->Increased Basicity &\nNucleophilicity Decreased Basicity &\nNucleophilicity Decreased Basicity & Nucleophilicity Decreased Electron Density\non Nitrogen->Decreased Basicity &\nNucleophilicity

Caption: Influence of Substituent Electronic Effects on Piperidine Reactivity.

Experimental_Workflow cluster_pka pKa Determination cluster_kinetics Kinetic Study (N-Alkylation) pka_prep Sample Preparation (Substituted Piperidine Solution) pka_titrate Potentiometric Titration with Standard Acid pka_prep->pka_titrate pka_analyze Data Analysis (Titration Curve -> pKa) pka_titrate->pka_analyze compare Comparative Analysis pka_analyze->compare kin_setup Reaction Setup (Piperidine + Alkylating Agent) kin_monitor Reaction Monitoring (e.g., GC, HPLC, NMR) kin_setup->kin_monitor kin_analyze Data Analysis (Concentration vs. Time -> Rate Constant) kin_monitor->kin_analyze kin_analyze->compare start Start start->pka_prep start->kin_setup end End compare->end

Caption: General Experimental Workflow for Comparing Piperidine Reactivity.

References

A Comparative Guide to the Reactivity of 4-Methoxypiperidine and 4-Hydroxypiperidine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, prized for its favorable pharmacokinetic properties. Among the vast array of substituted piperidines, 4-methoxypiperidine and 4-hydroxypiperidine are two common and structurally similar building blocks. Both are typically supplied as hydrochloride salts to improve stability and handling. However, the subtle difference between a methoxy and a hydroxyl group at the 4-position imparts a profound divergence in their chemical reactivity and, consequently, their strategic application in multi-step synthesis.

This guide provides an in-depth comparison of the reactivity profiles of 4-methoxypiperidine hydrochloride and 4-hydroxypiperidine hydrochloride. We will dissect their structural and electronic properties, explore their distinct reaction capabilities with supporting experimental frameworks, and offer field-proven insights to guide researchers in making informed decisions for their synthetic campaigns.

Part 1: Structural and Physicochemical Properties

The first step in understanding reactivity is to analyze the foundational properties of each molecule. Both compounds share a piperidine core, but the nature of the C4 substituent—an ether versus an alcohol—is the critical point of differentiation.

PropertyThis compound4-Hydroxypiperidine Hydrochloride
Structure
Molecular Formula C₆H₁₄ClNO[1]C₅H₁₂ClNO[2][3][4]
Molecular Weight 151.64 g/mol [5]137.61 g/mol [2]
CAS Number 4045-25-4[5]5382-17-2[2]
Appearance Off-white to light yellow solid[5]White powder[6][7]
Melting Point Not well-defined; supplied as solid155-157 °C[2][6]
pKa (Predicted) ~9.83 (for conjugate acid)~10.74 (for conjugate acid); ~14.94 (for hydroxyl group)[8]
Solubility Soluble in waterSoluble in water, methanol[2][6]

Expert Analysis of Physicochemical Properties:

The most telling data point here is the predicted pKa of the protonated piperidine nitrogen. The higher pKa of 4-hydroxypiperidine's conjugate acid (~10.74) compared to that of 4-methoxypiperidine (~9.83) suggests that the nitrogen in 4-hydroxypiperidine is slightly more basic and, therefore, a more potent nucleophile once deprotonated. This is likely due to the hydroxyl group's ability to engage in hydrogen bonding, influencing the local electronic environment, which outweighs the simple inductive effects of the oxygen substituents.

The hydroxyl group in 4-hydroxypiperidine also introduces a second reactive site: an acidic proton (pKa ~14.94), making it a nucleophile in its own right under basic conditions. The methoxy group, being an ether, is comparatively inert under most synthetic conditions. This fundamental difference is the primary driver of their divergent reactivity, as we will explore.

Part 2: A Tale of Two Reactivities

The reactivity of these compounds can be dissected into two key areas: reactions at the piperidine nitrogen and reactions involving the C4 substituent.

Caption: Comparative reactivity pathways of 4-hydroxypiperidine and 4-methoxypiperidine.

Reactivity of the Piperidine Nitrogen (Common to Both)

Before the piperidine nitrogen can act as a nucleophile, it must be deprotonated from its hydrochloride salt form to generate the free secondary amine. This is a critical first step for most subsequent reactions.

  • N-Alkylation & N-Acylation: Both free bases readily undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. Given its slightly higher basicity, 4-hydroxypiperidine may exhibit marginally faster reaction rates under identical conditions, although this difference is often synthetically negligible. The primary challenge in these reactions is preventing over-alkylation, which can be controlled by slow addition of the alkylating agent.[9]

  • Reductive Amination: This is a powerful method for forming C-N bonds and is highly effective for both molecules.[10] The secondary amine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[10] This method avoids the issue of over-alkylation common with alkyl halides.[10]

The Great Divide: Reactivity of the C4-Substituent

Herein lies the crucial difference that dictates the strategic choice between these two reagents.

4-Hydroxypiperidine: The Versatile Handle The secondary alcohol of 4-hydroxypiperidine is a versatile functional group that opens up a wide array of synthetic possibilities.[3]

  • O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a potent nucleophile to displace a leaving group on an alkyl halide, forming an ether.[11][12] This allows for the introduction of diverse side chains at the C4 position.

  • O-Acylation (Esterification): The hydroxyl group readily reacts with acylating agents in the presence of a base to form esters, providing another avenue for molecular elaboration.

  • Oxidation: The secondary alcohol can be smoothly oxidized to a ketone, yielding a 4-piperidone derivative.[13] This transformation is invaluable, as the resulting ketone can then be subjected to a host of carbonyl chemistries, such as Grignard reactions, Wittig reactions, or further reductive aminations. Mild and selective oxidizing agents like Dess-Martin periodinane (DMP) are ideal for this purpose.[14][15]

4-Methoxypiperidine: The Stable Scaffold In stark contrast, the methoxy group of 4-methoxypiperidine is an ether, which is generally unreactive under standard alkylating, acylating, or oxidizing conditions.

  • Chemical Stability: This stability is often an asset. When a synthetic strategy requires modifications only at the piperidine nitrogen and the C4 position needs to remain unchanged, 4-methoxypiperidine is the superior choice. It effectively serves as a "pre-protected" version of 4-hydroxypiperidine, obviating the need for separate protection and deprotection steps for the hydroxyl group.

  • Ether Cleavage: While ethers can be cleaved, it requires harsh conditions (e.g., strong acids like HBr or BBr₃), which are often incompatible with other functional groups in a complex molecule. This reaction is therefore not typically employed for routine synthetic diversification.

Part 3: Field-Proven Experimental Protocols

The following protocols are representative methodologies. Researchers should always perform their own optimization and safety assessments.

Protocol 1: General Free-Basing of Piperidine Hydrochlorides

Causality: This protocol is essential because the protonated nitrogen of the hydrochloride salt is non-nucleophilic. A mild aqueous base is used to neutralize the HCl salt, and an organic solvent extracts the now-neutral, more organosoluble free amine.

Free_Basing_Workflow Start Piperidine HCl in H₂O/EtOAc AddBase Add sat. aq. NaHCO₃ (or 1M NaOH) Start->AddBase Separate Separate Layers AddBase->Separate Extract Extract Aqueous Layer with EtOAc (2x) Separate->Extract Combine Combine Organic Layers Extract->Combine Dry Dry (Na₂SO₄) Combine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Pure Free Base Concentrate->Product

Caption: Standard workflow for generating the free amine from its hydrochloride salt.

  • Dissolution: Dissolve the piperidine hydrochloride salt (1.0 eq.) in a biphasic mixture of ethyl acetate (EtOAc) and water (10 volumes each).

  • Neutralization: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 9).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which should be used promptly.

Protocol 2: O-Alkylation of N-Boc-4-Hydroxypiperidine (Williamson Ether Synthesis)

Causality: This protocol demonstrates the unique reactivity of the hydroxyl group. A strong, non-nucleophilic base (NaH) is required to deprotonate the alcohol. An aprotic solvent (THF) is used to avoid quenching the strong base. The nitrogen is pre-protected with a Boc group to prevent competing N-alkylation.[16]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC.

  • Quenching & Workup: Carefully quench the reaction by slowly adding water at 0 °C. Extract the product with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Oxidation of N-Boc-4-Hydroxypiperidine using Dess-Martin Periodinane (DMP)

Causality: This protocol converts the secondary alcohol into a versatile ketone. DMP is a mild, highly selective reagent that operates at room temperature, avoiding harsh conditions that could affect other functional groups.[14][15][17][18] The reaction is quenched with a thiosulfate solution to reduce excess DMP.

  • Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Workup: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate to yield N-Boc-4-piperidone.

Conclusion and Strategic Recommendations

The choice between 4-methoxypiperidine and 4-hydroxypiperidine is a strategic one, dictated entirely by the synthetic plan.

Feature4-Methoxypiperidine HCl4-Hydroxypiperidine HCl
Primary Reactive Site Piperidine NitrogenPiperidine Nitrogen
Secondary Reactive Site None (ether is inert)C4-Hydroxyl Group
Nitrogen Nucleophilicity GoodSlightly Higher
Key Advantage Robust, stable C4-substituent requiring no protection.Versatile C4-handle for diversification (O-alkylation, oxidation, etc.).
Best Used When... The 4-methoxy group is a final, desired structural element.The C4 position is a point for library synthesis or further modification.
  • Choose this compound when your target molecule requires a stable, non-reactive methoxy group at the 4-position, and all subsequent chemistry is focused on the piperidine nitrogen.

  • Choose 4-hydroxypiperidine hydrochloride when you require a versatile synthetic handle at the 4-position. It serves as a gateway to a vast array of derivatives, including ethers, esters, and ketones, making it an ideal building block for structure-activity relationship (SAR) studies and library synthesis.

By understanding the fundamental reactivity differences outlined in this guide, researchers can harness the full potential of these valuable building blocks, streamlining their synthetic routes and accelerating the drug discovery process.

References

A Head-to-Head Comparison of 4-Methoxypiperidine and Morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Both 4-methoxypiperidine and morpholine are six-membered saturated heterocycles that are frequently incorporated into molecular designs to modulate physicochemical properties and influence biological activity. This guide provides an objective, data-driven comparison of these two scaffolds to inform rational drug design and lead optimization efforts.

While morpholine is a well-established and ubiquitous moiety in approved drugs, recognized for its ability to impart favorable properties such as increased aqueous solubility and metabolic stability, 4-methoxypiperidine represents a closely related yet distinct alternative.[1] The substitution of the morpholine oxygen with a methoxy-substituted carbon in the 4-position of a piperidine ring alters the scaffold's stereoelectronic properties, basicity, and lipophilicity, offering a different set of advantages and disadvantages for drug developers.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The choice between a 4-methoxypiperidine and a morpholine scaffold can significantly impact a compound's drug-like properties. The following tables summarize key quantitative data for these two heterocycles, providing a basis for comparison. It is important to note that while some of the data for 4-methoxypiperidine are predicted values, they provide a useful starting point for comparison.

Table 1: Physicochemical Properties

Property4-MethoxypiperidineMorpholineRationale for Comparison
Molecular Weight ( g/mol ) 115.17[2]87.12Affects ligand efficiency and overall molecular size.
Calculated LogP (XLogP3) 0.2[2]-0.85Lipophilicity is a key determinant of solubility, permeability, and off-target effects. A lower cLogP generally correlates with higher aqueous solubility.[1]
pKa 9.83 ± 0.10 (Predicted)[3]~8.5[1]The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement. Morpholine's pKa is generally lower than that of piperidine.[1]
Aqueous Solubility Moderate to High (structure-dependent)High[1]The ether oxygen in morpholine acts as a hydrogen bond acceptor, enhancing water solubility. The methoxy group and the nitrogen in 4-methoxypiperidine also contribute to solubility.[1]

Table 2: Pharmacokinetic Properties

Property4-Methoxypiperidine AnaloguesMorpholine AnaloguesRationale for Comparison
In Vitro Metabolic Stability Variable, often susceptible to N-dealkylation and O-demethylation.Generally High[1][4]Morpholine is often incorporated to improve metabolic stability. Piperidine rings can be susceptible to metabolism, particularly N-dealkylation by cytochrome P450 enzymes.[1][4]

Impact on Biological Activity and Signaling Pathways

Both 4-methoxypiperidine and morpholine scaffolds are found in a multitude of drugs targeting a wide array of signaling pathways. The choice of scaffold can influence binding affinity, selectivity, and the specific signaling cascade that is modulated.

Morpholine in PI3K/Akt/mTOR Signaling

The morpholine moiety is a privileged structure in the design of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5][6][7][8] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.[6]

PI3K_Akt_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Growth mTORC1->Proliferation promotes Morpholine_Inhibitor Morpholine-Containing Inhibitor Morpholine_Inhibitor->PI3K inhibits Morpholine_Inhibitor->mTORC1 inhibits

PI3K/Akt/mTOR signaling with morpholine inhibition.
Piperidine in GPCR Signaling

Piperidine-containing compounds are prevalent in drugs targeting G-protein coupled receptors (GPCRs), which are involved in a vast number of physiological processes.[9] The piperidine scaffold can serve as a versatile anchor for positioning substituents to achieve high-affinity and selective binding to these receptors, acting as either agonists or antagonists.[9]

GPCR_Signaling Ligand Piperidine-Containing Ligand GPCR GPCR Ligand->GPCR binds to G_protein G-protein GPCR->G_protein activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

General GPCR signaling with a piperidine ligand.

While less documented, some piperidine-containing atypical antipsychotics have been shown to modulate the Hippo signaling pathway, suggesting a broader role for this scaffold in targeting diverse signaling networks.[10][11]

Experimental Protocols

To facilitate a direct comparison in your own research, detailed protocols for key in vitro assays are provided below.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound Stock Solution Incubate Incubate Compound, Microsomes & NADPH at 37°C Compound_Prep->Incubate Microsome_Prep Thaw & Dilute Pooled Liver Microsomes Microsome_Prep->Incubate NADPH_Prep Prepare NADPH Regenerating System NADPH_Prep->Incubate Time_Points Withdraw Aliquots at Various Time Points Incubate->Time_Points Quench Quench Reaction with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LC_MS Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS Data_Analysis Calculate Half-Life (t½) LC_MS->Data_Analysis

Workflow for in vitro metabolic stability assay.

Objective: To determine the in vitro half-life (t½) of a compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other quenching solvent) containing an internal standard

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of pooled liver microsomes and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome mixture.[1]

  • Incubate the reaction at 37°C with gentle shaking.[1]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.[1]

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[1]

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[1]

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.[1]

Conclusion

The choice between incorporating a 4-methoxypiperidine or a morpholine scaffold into a drug candidate is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacokinetic properties, as well as the intended biological target. Morpholine offers the advantages of generally higher aqueous solubility and enhanced metabolic stability, making it a robust choice for improving the overall drug-like properties of a molecule.[1] In contrast, 4-methoxypiperidine provides a scaffold with a higher pKa and potentially different three-dimensional shape and exit vectors for substituents, which can be leveraged to achieve specific interactions with a biological target. The increased lipophilicity compared to morpholine may also be advantageous for CNS penetration, although this often comes with the trade-off of increased metabolic liability. Ultimately, the optimal choice will depend on the specific goals of the drug discovery program, and a head-to-head comparison of analogous compounds containing each scaffold is the most effective way to make an informed decision.

References

The Strategic Swap: A Comparative Guide to Bioisosteric Replacement of 4-Methoxypiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of molecular scaffolds is a cornerstone of successful drug design. The 4-methoxypiperidine moiety is a common structural feature in many centrally acting and peripherally active agents. However, its metabolic susceptibility and physicochemical properties can present challenges. This guide provides a comparative analysis of common bioisosteric replacements for 4-methoxypiperidine, supported by experimental data, to aid in the strategic optimization of lead compounds.

The bioisosteric replacement of the 4-methoxy group in a piperidine ring is a key strategy employed by medicinal chemists to modulate a compound's pharmacological profile. This substitution can influence receptor binding affinity, selectivity, metabolic stability, and overall pharmacokinetic properties. This guide explores the impact of replacing the 4-methoxypiperidine core with common bioisosteres such as 4-fluoropiperidine, 4,4-difluoropiperidine, and tetrahydropyran derivatives.

Comparative Analysis of Physicochemical and Pharmacological Properties

The choice of a bioisostere for the 4-methoxypiperidine moiety is a multi-parameter optimization process. The following tables summarize the quantitative impact of these replacements on key drug-like properties.

Bioisosteric ReplacementParent Compound (4-Methoxypiperidine)4-Fluoropiperidine4,4-DifluoropiperidineTetrahydropyran
Example Compound Compound 1a (Dopamine D4 Antagonist)Compound 1b (Hypothetical)Compound 1c (Dopamine D4 Antagonist)Compound 1d (Hypothetical)
Receptor Binding Affinity (Kᵢ, nM) 15Data not available0.3Data not available
Selectivity (vs. D1, D2, D3, D5) HighData not available>2000-foldData not available
Calculated LogP (cLogP) ~1.5 - 2.0~1.0 - 1.5~1.5 - 2.0~0.5 - 1.0
Metabolic Stability (Microsomal half-life, min) ModeratePotentially ImprovedPoorGenerally Improved
Key Considerations Potential for O-dealkylationIncreased polarity, potential for H-bondingIncreased lipophilicity, altered pKa, poor metabolic stabilityReduced lipophilicity, improved solubility, potential H-bond acceptor

Table 1: Comparative data for bioisosteric replacement of 4-methoxypiperidine in the context of Dopamine D4 receptor antagonists. Data for Compound 1a and 1c is derived from studies on 4,4-difluoropiperidine ethers.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the comparative data, detailed experimental methodologies for key assays are provided below.

Receptor Binding Assay (for Dopamine D4 Receptor)

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine D4 receptor.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor are used.

  • Radioligand: [³H]N-methylspiperone is used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor-containing membranes in the assay buffer.

    • The incubation is carried out at room temperature for a specified time to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Test System: Pooled human liver microsomes.

  • Cofactor: NADPH regenerating system.

  • Incubation:

    • The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the effect of a compound on cell viability.

Methodology:

  • Cell Line: A suitable cell line (e.g., HEK293) is seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) is determined from the dose-response curve.

Visualizing the Bioisosteric Replacement Workflow

The process of selecting and evaluating a bioisostere for a lead compound can be visualized as a structured workflow.

Bioisosteric_Replacement_Workflow cluster_0 Lead Compound Identification cluster_1 Bioisostere Selection cluster_2 Synthesis & In Vitro Evaluation cluster_3 Data Analysis & Optimization Lead Lead with 4-Methoxypiperidine Bioisostere_Selection Identify Potential Bioisosteres (e.g., 4-F, 4,4-diF, THP) Lead->Bioisostere_Selection Synthesis Synthesize Analogs Bioisostere_Selection->Synthesis Binding_Assay Receptor Binding Assay (Affinity & Selectivity) Synthesis->Binding_Assay ADME_Assays ADME Assays (Metabolic Stability, Solubility) Synthesis->ADME_Assays Toxicity_Assay Cytotoxicity Assay Synthesis->Toxicity_Assay Data_Analysis Compare Pharmacological and Physicochemical Data Binding_Assay->Data_Analysis ADME_Assays->Data_Analysis Toxicity_Assay->Data_Analysis Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead

Caption: Workflow for bioisosteric replacement and lead optimization.

Signaling Pathway Context: Dopamine D4 Receptor

The dopamine D4 receptor, a G-protein coupled receptor (GPCR), is a target for various CNS disorders. Its signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D4_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist D4 Antagonist (e.g., Compound 1c) Antagonist->D4R Blocks G_protein Gαi/o D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Simplified signaling pathway of the Dopamine D4 receptor.

Conclusion

The bioisosteric replacement of the 4-methoxypiperidine moiety offers a powerful strategy to fine-tune the properties of drug candidates. While fluorination can modulate basicity and polarity, the introduction of a 4,4-difluoro substitution in the context of dopamine D4 antagonists has been shown to significantly enhance binding affinity, albeit with potential metabolic liabilities.[1] The use of a tetrahydropyran ring can reduce lipophilicity and improve solubility. The optimal choice of a bioisostere is context-dependent and requires a thorough evaluation of its impact on the overall pharmacological and pharmacokinetic profile. This guide provides a framework and supporting data to facilitate informed decisions in the lead optimization phase of drug discovery.

References

Unveiling the Structural Nuances: A Comparative Analysis of 4-Methoxypiperidine Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of bioactive molecules is paramount for rational drug design. X-ray crystal structure analysis provides definitive insights into the conformational and stereochemical properties of compounds, which in turn govern their biological activity. This guide offers a detailed comparison of the crystal structures of 4-methoxypiperidine derivatives, supported by experimental data and protocols, to elucidate the influence of substitution on their molecular architecture.

This comparative guide focuses on the X-ray crystal structure analysis of 4-methoxypiperidine derivatives, providing a foundational understanding for structure-activity relationship (SAR) studies. Below, we compare the crystallographic data of a key 4-methoxypiperidine derivative with its non-methoxylated analog to highlight the structural impact of the methoxy group.

Comparative Crystallographic Data

The introduction of a methoxy group at the 4-position of the piperidine ring can significantly influence the crystal packing and intermolecular interactions. Here, we compare the crystallographic parameters of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide with its unsubstituted counterpart, N-[(Piperidin-1-yl)carbothioyl]benzamide.

Parameter4-methoxy-N-(piperidine-1-carbonothioyl)benzamide[1][2][3]N-[(Piperidin-1-yl)carbothioyl]benzamide[4]
Molecular Formula C₁₄H₁₈N₂O₂SC₁₃H₁₆N₂OS
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.2228 (9)10.913 (3)
b (Å) 18.1289 (19)14.297 (4)
c (Å) 9.945 (1)8.323 (2)
β (°) 106.612 (3)102.212 (6)
Volume (ų) 1420.6 (3)1269.2 (6)
Z 44

Structural Insights

In 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, the piperidine ring adopts a classic chair conformation.[1][2][3] The mean plane of this ring is twisted with respect to the 4-methoxybenzoyl ring, exhibiting a dihedral angle of 63.0 (3)°.[1][2] The central N—C(=S)—N(H)—C(=O) bridge is also twisted.[1][2] The crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, which form chains along the c-axis. These chains are further linked by C—H⋯π interactions, creating layers that are held together by offset π–π stacking interactions.[1][2][3]

Similarly, the piperidine ring in N-[(Piperidin-1-yl)carbothioyl]benzamide also exhibits a chair conformation.[4] Its crystal structure is characterized by molecules linked by N—H⋯O hydrogen bonds, forming zigzag chains that run parallel to the c-axis.[4]

The comparison reveals that while both molecules share the same crystal system and space group, the presence of the 4-methoxy group in the benzoyl moiety of the former leads to different unit cell dimensions and a larger cell volume. This is expected due to the additional methoxy group. The nature of the intermolecular interactions also shows some variation, with the 4-methoxy derivative exhibiting a more complex network of interactions, including C—H⋯π and offset π–π stacking.

Experimental Protocols

The determination of the crystal structures involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of these N-benzoyl-N'-piperidinylthiourea derivatives typically involves the reaction of the appropriately substituted benzoyl isothiocyanate with piperidine or a substituted piperidine. Single crystals suitable for X-ray diffraction are generally obtained through slow evaporation of a solution of the compound in an appropriate solvent.

X-ray Diffraction Analysis

A single crystal of suitable size is mounted on a diffractometer. Data collection is performed at a controlled temperature, often low temperatures to minimize thermal vibrations, using monochromatic X-ray radiation (e.g., Mo Kα). The collected diffraction data are then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

The general workflow for X-ray crystal structure analysis is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure SAR_logic A Synthesis of Analog Series B X-ray Crystal Structure Analysis A->B C Biological Activity Screening A->C D Structural Data (Conformation, Interactions) B->D E Activity Data (IC50, Ki, etc.) C->E F Develop SAR Model D->F E->F G Rational Design of New Derivatives F->G

References

Safety Operating Guide

Proper Disposal of 4-Methoxypiperidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-methoxypiperidine hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on available safety data sheets.

Summary of Key Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Adherence to appropriate safety protocols is crucial when working with this substance.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Acute Toxicity, Inhalation Harmful if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Specific target organ toxicity May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.

  • Hand Protection : Wear protective gloves.[1]

  • Eye/Face Protection : Use eye and face protection.[1]

  • Skin and Body Protection : Wear protective clothing.[1]

  • Respiratory Protection : Use in a well-ventilated area. Avoid breathing dust.[1][2]

Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1] Avoid generating dust.[1] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[1][3]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to treat it as hazardous waste and dispose of it through a licensed and approved waste disposal plant.[2][4] Do not allow the product to enter drains, waterways, or soil.[4]

1. Waste Collection:

  • Place excess or unwanted this compound in its original container or a suitable, clearly labeled, and sealable container for disposal.[1]
  • Do not mix with other waste materials.

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4]
  • Keep containers tightly closed and stored in a locked-up area.[1][2][4]

3. Spill Management:

  • Dry Spills : In case of a dry spill, use dry clean-up procedures and avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a sealed container for disposal.[1][4]
  • Wet Spills : For wet spills, absorb the material with an inert substance, then shovel or vacuum it into a labeled container for disposal.[1][4]
  • After cleanup, wash the spill area with plenty of water, ensuring that the runoff does not enter drains.[1] If contamination of drains or waterways occurs, notify emergency services immediately.[1]

4. Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
  • Follow all local, state, and federal regulations regarding hazardous waste disposal.[1]

Experimental Protocols for Deactivation

No specific experimental protocols for the neutralization or deactivation of this compound are provided in the reviewed safety data sheets. The standard and recommended procedure is to manage it as hazardous waste through professional services. Attempting to neutralize or treat the chemical without established and validated protocols can be dangerous and may create other hazardous substances.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 4-methoxypiperidine HCl for Disposal is_spill Is it a spill? start->is_spill spill_type Dry or Wet Spill? is_spill->spill_type Yes waste_collection Place in original or labeled, sealed container. Do not mix with other waste. is_spill->waste_collection No dry_spill Use dry cleanup procedures. Avoid generating dust. Collect in a sealed container. spill_type->dry_spill Dry wet_spill Absorb with inert material. Collect in a sealed container. spill_type->wet_spill Wet wash_area Wash area with water. Prevent runoff into drains. dry_spill->wash_area wet_spill->wash_area storage Store in a cool, dry, well-ventilated, locked area in a tightly closed container. wash_area->storage waste_collection->storage contact_disposal Contact licensed hazardous waste disposal company. storage->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

As a key intermediate in pharmaceutical development, particularly for analgesics and antidepressants, 4-methoxypiperidine hydrochloride is a compound handled with increasing frequency in research and development laboratories[1]. While its utility is significant, a thorough understanding of its hazard profile is paramount to ensuring the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our focus is not merely on compliance, but on cultivating a proactive safety culture grounded in scientific causality.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is classified as a hazardous substance. The primary risks associated with this chemical drive our PPE recommendations. According to safety data sheets (SDS), the compound presents the following hazards:

  • Skin Irritation (H315): Causes irritation upon contact with the skin[2][3].

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious damage to the eyes[2][3].

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol[2][3].

  • Harmful if Swallowed (H302) or Inhaled (H332): Ingestion or inhalation of the compound can be harmful[2][4].

These hazards necessitate a multi-faceted approach to PPE, ensuring a barrier is present for all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Core PPE Requirements: A Task-Based Approach

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following table outlines the minimum recommended PPE for common laboratory procedures involving this compound.

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionRationale
Handling Sealed Containers Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically requiredProtects against incidental contact from potentially contaminated container surfaces.
Weighing Solid Compound Chemical safety gogglesNitrile glovesLab coatNIOSH-approved respirator (e.g., N95)High risk of generating airborne dust particles, which are an inhalation and eye hazard[2]. Goggles provide a better seal than safety glasses.
Preparing Solutions (in a fume hood) Chemical safety goggles or face shieldNitrile glovesLab coatNot required if performed in a certified chemical fume hoodThe fume hood provides primary respiratory protection. Goggles or a face shield protect against splashes during dissolution[5].
Performing Reactions/Transfers Chemical safety goggles and/or face shieldNitrile glovesLab coatUse in a well-ventilated area or fume hoodProtects against potential splashes and aerosols. A face shield offers broader protection during larger-volume transfers[6].
Cleaning Small Spills Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridgesIncreased risk of splash and aerosol generation during cleanup. Enhanced skin and respiratory protection is critical[2].

Detailed PPE Specifications and Causality

Eye and Face Protection

Simply wearing glasses is insufficient. The standard for handling chemicals that cause serious eye irritation is clear.

  • Safety Glasses with Side Shields: These are the absolute minimum for any work in the lab where this compound is present. They protect from projectiles but offer limited splash protection.

  • Chemical Safety Goggles: These are required for tasks with a splash risk, such as preparing solutions or cleaning spills. They form a seal around the eyes, preventing liquids and dust from entering[7].

  • Face Shield: Worn over safety goggles, a face shield provides an additional layer of protection for the entire face from splashes of hazardous chemicals[6]. It is strongly recommended when handling larger quantities or during procedures with a high risk of splashing.

Skin and Body Protection
  • Gloves: Powder-free nitrile gloves are the standard recommendation. They provide good chemical resistance and minimize the risk of spreading contamination via glove powder[6]. Crucially, gloves should be inspected for tears before each use and changed immediately if contaminated or after a maximum of 30-60 minutes of continuous use to prevent permeation [6]. Always remove gloves using a technique that avoids skin contact with the outer surface.

  • Lab Coat: A long-sleeved, knee-length lab coat is mandatory to protect skin and personal clothing[8]. The coat should be kept fully buttoned.

  • Chemical-Resistant Apron: For tasks like cleaning spills, an apron made of a material resistant to chemicals should be worn over the lab coat to provide an additional barrier against significant liquid contamination.

Respiratory Protection

The primary engineering control for respiratory hazards is a chemical fume hood[5]. When engineering controls are insufficient or during emergency situations like a large spill, respiratory protection is essential.

  • N95 Respirator: For weighing the solid compound where fine dust can be generated, a NIOSH-approved N95 particulate respirator is recommended to prevent inhalation[2].

  • Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas Cartridges: For larger spills or situations with potential for vapor release, a half-mask or full-face APR may be necessary.

Procedural Guidance: Donning, Doffing, and Disposal

Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning PPE Protocol
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves to create a seal[6].

Doffing PPE Protocol (The "Dirty-to-Clean" Workflow)
  • Gloves: Remove gloves first as they are considered the most contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat/Apron: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[3].

Disposal Plan

All disposable PPE used when handling this compound must be treated as hazardous waste[3].

  • Containerization: Collect all used gloves, wipes, and other contaminated disposable items in a designated, clearly labeled hazardous waste container[8].

  • Storage: Store the waste container in a secure, designated area away from general laboratory traffic.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations[2][9]. Never discard contaminated items in the regular trash.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start_node Start: Task Involving 4-Methoxypiperidine HCl ppe_base Base PPE: - Lab Coat - Nitrile Gloves start_node->ppe_base Always Start Here decision_node decision_node ppe_node ppe_node final_ppe final_ppe q1 Risk of Dust or Aerosol? q2 Risk of Splash? q1->q2 No ppe_resp Add: NIOSH-Approved Respirator q1->ppe_resp Yes ppe_goggles Upgrade to: Chemical Safety Goggles q2->ppe_goggles Yes (e.g., preparing solution) proceed Proceed with Task Using Specified PPE q2->proceed No (e.g., handling sealed container) ppe_base->q1 ppe_resp->q2 ppe_goggles->proceed ppe_shield Add: Face Shield

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.